Technical Documentation Center

12-Hydroxy-16-heptadecynoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 12-Hydroxy-16-heptadecynoic acid
  • CAS: 119427-07-5

Core Science & Biosynthesis

Foundational

biological activity of 12-Hydroxy-16-heptadecynoic acid

Mechanism-Based Inactivation of Cytochrome P450 4A Isoforms Executive Summary 12-Hydroxy-16-heptadecynoic acid (12(S)-hydroxy-16-heptadecynoic acid) is a specialized chemical probe designed as a mechanism-based ("suicide...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism-Based Inactivation of Cytochrome P450 4A Isoforms

Executive Summary

12-Hydroxy-16-heptadecynoic acid (12(S)-hydroxy-16-heptadecynoic acid) is a specialized chemical probe designed as a mechanism-based ("suicide") inhibitor of Cytochrome P450 4A (CYP4A) enzymes.[1][2] Unlike reversible competitive inhibitors, this molecule utilizes a terminal alkyne moiety to covalently modify the heme prosthetic group of the target enzyme, resulting in irreversible inactivation.

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound to interrogate the 20-HETE signaling axis , a critical pathway in renal vascular regulation and hypertension.

Chemical Identity & Structural Logic

The efficacy of 12-hydroxy-16-heptadecynoic acid stems from its structural mimicry of endogenous fatty acids combined with a latent reactive group.

  • Systematic Name: (12S)-12-hydroxyheptadec-16-ynoic acid[3]

  • CAS Number: 148019-74-3[1][4][5]

  • Molecular Formula: C₁₇H₃₀O₃

  • Molecular Weight: 282.4 Da[3][4][5]

Structural Activity Relationship (SAR)
  • Terminal Alkyne (C16-C17): The "warhead." It is chemically inert until it enters the P450 active site. Upon oxidation by the heme-iron center, it forms a reactive ketene or radical intermediate that covalently alkylates the heme porphyrin nitrogen.

  • Hydroxyl Group (C12): Provides stereochemical recognition.[6] The (S)-enantiomer exhibits superior binding affinity (Ki = 1.8 µM) compared to the (R)-enantiomer (Ki = 3.6 µM), mimicking the hydration state of natural prostaglandin metabolites.

  • Aliphatic Chain: Mimics the hydrophobic tail of arachidonic acid and prostaglandins, ensuring high affinity for the CYP4A substrate access channel.

Mechanism of Action: Suicide Inhibition

The inhibition follows pseudo-first-order kinetics characteristic of mechanism-based inactivators. The compound is recognized as a substrate, but the catalytic turnover generates a reactive species that destroys the enzyme.

Mechanistic Pathway[2][5][6][7]
  • Binding: The inhibitor binds reversibly to the CYP4A active site (

    
    ).
    
  • Activation: The heme-oxo species (

    
    ) attempts to 
    
    
    
    -hydroxylate the terminal carbon.
  • Covalent Adduct Formation: Instead of hydroxylation, the terminal alkyne is oxidized to a reactive intermediate (likely a ketene or radical) that attacks the pyrrole nitrogen of the heme.

  • Inactivation: The resulting N-alkylheme adduct cannot bind oxygen, rendering the enzyme permanently inactive (

    
    ).
    
Visualization: Mechanism of Inactivation

CYP4A_Inactivation Substrate 12(S)-Hydroxy-16- heptadecynoic acid ES_Complex E-S Complex (Reversible) Substrate->ES_Complex + CYP4A CYP4A_Active CYP4A Enzyme (Active Heme) CYP4A_Active->ES_Complex Transition Reactive Intermediate (Heme-Oxo Attack) ES_Complex->Transition NADPH/O2 Adduct N-Alkylheme Adduct (Irreversible) Transition->Adduct Covalent Modification Partition Partition Ratio (r) Some molecules are metabolized without inactivation Transition->Partition Inactive Inactivated Enzyme (Loss of Function) Adduct->Inactive

Figure 1: Kinetic pathway of CYP4A suicide inhibition. The inhibitor acts as a substrate analog that covalently modifies the heme prosthetic group upon catalytic activation.

Biological Activity & Data Summary
Primary Target: Prostaglandin

-Hydroxylase

The molecule selectively targets enzymes responsible for the


-hydroxylation of prostaglandins and arachidonic acid. In mammals, this is primarily the CYP4A  subfamily (e.g., CYP4A11 in humans, CYP4A1 in rats).

Physiological Impact:

  • Inhibition of 20-HETE: CYP4A converts Arachidonic Acid (AA) to 20-Hydroxyeicosatetraenoic acid (20-HETE).

  • Vascular Tone: 20-HETE is a potent vasoconstrictor in renal arterioles. Inhibition leads to vasodilation.

  • Renal Function: 20-HETE inhibits sodium reabsorption in the proximal tubule. Blocking it can alter natriuresis.

Quantitative Inhibition Data

The following data compares the efficacy of the (S) and (R) enantiomers against rabbit lung Prostaglandin


-hydroxylase (CYP4A4).
Compound

(Binding Affinity)

(Inactivation Half-life)
Mechanism Type
12(S)-Hydroxy-16-heptadecynoic acid 1.8 µM 0.7 min Suicide Inhibition
12(R)-Hydroxy-16-heptadecynoic acid3.6 µM0.8 minSuicide Inhibition
2,2-Dimethyl analog4.9 µM1.0 minSuicide Inhibition

Table 1: Kinetic constants for inactivation of prostaglandin


-hydroxylase. Note the higher affinity (lower 

) of the (S)-enantiomer.
Visualization: The 20-HETE Signaling Pathway

HETE_Pathway AA Arachidonic Acid HETE 20-HETE AA->HETE w-hydroxylation CYP4A CYP4A / CYP4F (w-hydroxylase) CYP4A->HETE Catalysis Vaso Vasoconstriction (Renal Arterioles) HETE->Vaso Mitogenesis Smooth Muscle Mitogenesis HETE->Mitogenesis Natriuresis Inhibition of Na+ Reabsorption HETE->Natriuresis Inhibitor 12(S)-Hydroxy-16- heptadecynoic acid Inhibitor->CYP4A Irreversible Inactivation

Figure 2: Biological impact of CYP4A inactivation. Blocking the enzyme prevents the formation of 20-HETE, modulating vascular tone and sodium excretion.

Experimental Protocols
Protocol A: In Vitro Determination of

and

This protocol validates the suicide inhibition mechanism. It requires pre-incubation of the enzyme with the inhibitor in the presence of NADPH, followed by a residual activity assay.

Reagents:

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Generating System: 10 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase, 0.5 mM NADP+.

  • Substrate: [1-14C]-Arachidonic Acid or standard Prostaglandin substrate.

  • Inhibitor: 12(S)-Hydroxy-16-heptadecynoic acid (dissolved in DMSO; final DMSO < 1%).[5]

Workflow:

  • Primary Incubation:

    • Prepare reaction mixtures containing purified CYP4A (or microsomes) and varying concentrations of inhibitor (e.g., 0, 1, 2, 5, 10, 20 µM).

    • Initiate reaction by adding NADPH.

    • Incubate at 37°C.

  • Time-Point Aliquoting:

    • At defined intervals (e.g., 0, 1, 2, 5, 10 min), remove an aliquot from the primary incubation.

  • Residual Activity Assay (Secondary Incubation):

    • Dilute the aliquot 1:10 into a secondary mixture containing a saturating concentration of radiolabeled Arachidonic Acid (approx. 50-100 µM).

    • Incubate for a fixed short period (e.g., 5-10 min) to measure remaining catalytic activity.

    • Terminate reaction (e.g., with ethyl acetate/acid).

  • Analysis:

    • Extract metabolites and analyze via HPLC or TLC.

    • Plot ln(% Residual Activity) vs. Time for each inhibitor concentration.

    • The slope of each line gives

      
      .
      
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (y-intercept) and
      
      
      (x-intercept).

Self-Validation Check:

  • NADPH Dependence: The inhibitor should NOT cause inactivation in the absence of NADPH during the primary incubation. If it does, the inhibition is non-specific or not mechanism-based.

  • Dialysis Check: Activity should not be recoverable by dialysis, confirming the covalent nature of the bond.

Protocol B: Handling and Storage
  • Solubility: Soluble in DMSO, Ethanol, and DMF up to ~50 mg/mL.[4][5]

  • Aqueous Working Solution: Dilute the organic stock into PBS (pH 7.2). Maximum solubility in PBS is ~1 mg/mL.

  • Stability: Store stock solutions at -20°C. The alkyne group is stable under standard storage, but avoid strong oxidizing agents.

References
  • Burger, A., Clark, J. E., Nishimoto, M., et al. (1993).[5] Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid.[2][5][8] Journal of Medicinal Chemistry, 36(10), 1418–1424.

  • Cayman Chemical. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid Product Information.

  • Muerhoff, A. S., Williams, D. E., Reich, N. O., et al. (1989).[2] Prostaglandin omega-hydroxylase.[1][2][4][5][7][9] Evidence for a cytochrome P450-dependent mechanism.[7] Journal of Biological Chemistry, 264(13), 749–756.

Sources

Exploratory

In-Depth Technical Guide: 12-Hydroxy-16-heptadecynoic Acid as a Cytochrome P450 Inhibitor

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of Cytochrome P450 Inhibition in Research and Drug Development The cytoch...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Cytochrome P450 Inhibition in Research and Drug Development

The cytochrome P450 (CYP) superfamily of enzymes represents the frontline of xenobiotic metabolism, governing the pharmacokinetic profiles and efficacy of a vast array of therapeutic agents.[1][2] Understanding and characterizing the interactions of novel chemical entities with these enzymes is a cornerstone of modern drug discovery and development. Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering therapeutic windows and potentially causing adverse effects.[3][4] This guide focuses on a specific and potent tool for the targeted inhibition of a particular class of CYP enzymes: 12-Hydroxy-16-heptadecynoic acid (12-HHA).

This document provides a comprehensive technical overview of 12-HHA, delving into its mechanism of action as a mechanism-based inhibitor, its specificity for the CYP4 family of fatty acid hydroxylases, and detailed protocols for its characterization. The insights and methodologies presented herein are designed to empower researchers to effectively utilize 12-HHA as a precise tool for investigating eicosanoid biology and to provide drug development professionals with a framework for assessing similar inhibitory modalities.

The Target: Cytochrome P450 Family 4 - The Fatty Acid Specialists

The CYP4 family of enzymes holds a distinct and vital role in lipid metabolism.[5] Unlike the more promiscuous CYP1, 2, and 3 families, which are primary players in drug metabolism, CYP4 enzymes are predominantly involved in the ω- and (ω-1)-hydroxylation of endogenous fatty acids and eicosanoids, such as prostaglandins and leukotrienes.[6][7]

Key Characteristics of the CYP4 Family:

  • Substrate Specificity: Primarily metabolize medium to very long-chain fatty acids.

  • Biological Functions: Play crucial roles in regulating inflammation, vascular tone, and renal function through the production of signaling molecules like 20-hydroxyeicosatetraenoic acid (20-HETE).[5]

  • Key Subfamilies:

    • CYP4A: Primarily responsible for the ω-hydroxylation of medium-chain fatty acids. CYP4A11 is a key human isoform.

    • CYP4F: Involved in the metabolism of long-chain fatty acids and eicosanoids.[6]

The focus of this guide, 12-HHA, demonstrates remarkable selectivity as an inhibitor of CYP4A4, a prostaglandin ω-hydroxylase found in pulmonary tissue. This specificity makes it an invaluable tool for dissecting the physiological and pathological roles of this particular enzyme.

12-Hydroxy-16-heptadecynoic Acid (12-HHA): A Mechanism-Based Inhibitor

12-HHA is a long-chain fatty acid analogue characterized by a terminal acetylene group and a hydroxyl group at the 12-position.[8] Its potency as a CYP inhibitor stems from its classification as a mechanism-based inhibitor, also known as a suicide inhibitor.

The Mechanism of Suicide Inhibition

Mechanism-based inhibition is a form of irreversible enzyme inactivation where the inhibitor, itself a substrate for the enzyme, is converted into a highly reactive intermediate within the enzyme's active site.[9] This reactive species then forms a covalent bond with the enzyme, leading to its permanent inactivation. This process is time- and NADPH-dependent.[10]

The terminal acetylene moiety of 12-HHA is the key to its inhibitory action. Cytochrome P450 enzymes can oxidize terminal acetylenes, leading to the formation of highly reactive intermediates. Two primary mechanisms have been proposed for acetylenic inhibitors:

  • Ketene Formation: The P450 enzyme can oxidize the acetylene to a reactive ketene intermediate. This electrophilic ketene can then react with nucleophilic residues on the enzyme's apoprotein, forming a covalent adduct and inactivating the enzyme.

  • Heme Adduction: Alternatively, the oxidized acetylene can directly alkylate the prosthetic heme group of the cytochrome P450. This process often involves the formation of an N-(2-oxopropyl)protoporphyrin IX adduct, leading to the characteristic "green porphyrin" and irreversible loss of enzyme function.[3]

While the precise mechanism for 12-HHA's inactivation of CYP4A4 has not been definitively elucidated in the available literature, the established reactivity of acetylenic compounds with CYPs strongly suggests one of these pathways is operative.

Stereochemistry and Potency

The stereochemistry of the hydroxyl group at the 12-position of 12-HHA influences its inhibitory potency. The (S)-enantiomer has been shown to be approximately twice as active as the (R)-enantiomer in inactivating purified cytochrome P450 4A4.

EnantiomerK_I (μM)t_1/2 (min)
(S)-12-HHA1.80.7
(R)-12-HHA3.60.8

Table 1: Inactivation parameters for the enantiomers of 12-hydroxy-16-heptadecynoic acid against purified cytochrome P450 4A4.

Despite the difference in potency, the fact that both enantiomers are active suggests that the chirality of the hydroxyl group is not the primary determinant of specificity for the prostaglandin ω-hydroxylase.

A Note on the Dimethyl Analog

To enhance its utility for in vivo studies, a 2,2-dimethyl analog of 12-HHA has been synthesized. The addition of the methyl groups at the 2-position prevents the molecule from undergoing β-oxidation, a major metabolic pathway for fatty acids. This modification is intended to increase the in vivo half-life of the inhibitor, making it a more promising candidate for animal studies. This analog has been shown to inactivate the purified enzyme with a K_I of 4.9 μM and a t_1/2 of 1.0 min.

Experimental Protocols for Characterizing 12-HHA Inhibition

A thorough characterization of a CYP inhibitor involves a tiered approach, starting with an initial assessment of direct inhibition (IC50 determination) and progressing to the characterization of time-dependent inhibition to confirm a mechanism-based modality.

Workflow for CYP Inhibition Assessment

CYP_Inhibition_Workflow A Initial Screening: IC50 Determination (Direct Inhibition) B Time-Dependent Inhibition (TDI) Screening: IC50 Shift Assay A->B If inhibition is observed C Characterization of TDI: Determination of kinact and KI B->C If significant IC50 shift is observed D Assess Specificity: Test against a panel of CYP isoforms C->D E In Vivo Studies (if warranted) D->E

Caption: A stepwise workflow for the comprehensive evaluation of a potential cytochrome P450 inhibitor.

Protocol for IC50 Determination (Direct Inhibition)

This protocol is designed to determine the concentration of 12-HHA required to inhibit 50% of CYP4A4 activity.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP4A4

  • 12-HHA (and its enantiomers, if desired)

  • CYP4A4 substrate (e.g., arachidonic acid, prostaglandin E1)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 12-HHA in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare serial dilutions of 12-HHA to cover a range of concentrations (e.g., 0.1 to 100 μM).

    • Prepare a working solution of the CYP4A4 substrate in buffer.

    • Prepare a working solution of the NADPH regenerating system.

    • Prepare a suspension of HLM or recombinant CYP4A4 in buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Buffer

      • HLM or recombinant CYP4A4

      • 12-HHA at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP4A4 substrate.

    • Immediately after adding the substrate, add the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite of the CYP4A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of 12-HHA relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the 12-HHA concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol for Time-Dependent Inhibition (TDI) - k_inact and K_I Determination

This protocol is designed to characterize the time- and concentration-dependent inactivation of CYP4A4 by 12-HHA.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Pre-incubation:

    • In a 96-well plate, prepare pre-incubation mixtures containing:

      • Buffer

      • HLM or recombinant CYP4A4

      • 12-HHA at various concentrations (and a vehicle control)

      • NADPH regenerating system

    • Incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Dilution and Substrate Reaction:

    • At each pre-incubation time point, take an aliquot of the pre-incubation mixture and dilute it (e.g., 10-fold) into a second 96-well plate containing:

      • Buffer

      • CYP4A4 substrate

      • NADPH regenerating system

    • This dilution step minimizes further inhibition by the remaining 12-HHA during the substrate metabolism phase.

    • Incubate the substrate reaction at 37°C for a short, fixed time (e.g., 5-10 minutes).

  • Reaction Termination and Analysis:

    • Terminate the reactions and prepare the samples for LC-MS/MS analysis as described in the IC50 protocol.

  • Data Analysis:

    • For each pre-incubation time and 12-HHA concentration, determine the remaining enzyme activity.

    • For each concentration of 12-HHA, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).

    • Plot the k_obs values against the corresponding 12-HHA concentrations.

    • Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) where:

      • k_inact is the maximal rate of inactivation.

      • K_I is the concentration of the inhibitor that gives half-maximal inactivation.

      • [I] is the concentration of 12-HHA.

Synthesis of 12-Hydroxy-16-heptadecynoic Acid

Retrosynthesis target 12-Hydroxy-16-heptadecynoic acid precursor1 16-Heptadecyn-12-oic acid target->precursor1 Stereoselective reduction precursor2 Protected 12-hydroxy intermediate target->precursor2 Deprotection precursor3 Alkyne fragment precursor2->precursor3 Coupling precursor4 Aldehyde fragment with carboxylic acid precursor3->precursor4 Wittig or similar reaction

Sources

Foundational

Technical Guide: Structure-Activity Relationship of 12-Hydroxy-16-heptadecynoic Acid (12-HHDYA)

The following technical guide details the structure-activity relationship (SAR) of 12-Hydroxy-16-heptadecynoic acid (12-HHDYA) , a specialized mechanism-based inhibitor of cytochrome P450 enzymes. Executive Summary 12-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of 12-Hydroxy-16-heptadecynoic acid (12-HHDYA) , a specialized mechanism-based inhibitor of cytochrome P450 enzymes.

Executive Summary

12-Hydroxy-16-heptadecynoic acid (12-HHDYA) is a synthetic fatty acid analogue designed as a potent, mechanism-based inhibitor (suicide substrate) of Cytochrome P450 4A (CYP4A) enzymes, specifically prostaglandin


-hydroxylases. Unlike non-selective heme-binding inhibitors (e.g., azoles), 12-HHDYA exploits the catalytic cycle of the enzyme to generate a reactive intermediate that covalently modifies the active site.

This guide analyzes the molecular architecture of 12-HHDYA, dissecting how specific structural motifs—the terminal alkyne, the secondary hydroxyl group, and the carbon scaffold—dictate its potency, selectivity, and metabolic stability.

Chemical Identity & Physicochemical Profile

Before analyzing the biological activity, the structural baseline must be established.

PropertySpecification
IUPAC Name (12S)-12-hydroxyheptadec-16-ynoic acid
Common Abbreviation 12-HHDYA
Molecular Formula

Molecular Weight 282.42 Da
Key Functional Groups Terminal Alkyne (C16), Secondary Alcohol (C12), Carboxylic Acid (C1)
Chirality Active as both enantiomers; (S)-isomer is ~2-fold more potent
Solubility Soluble in DMSO, Ethanol (>50 mg/mL); PBS (pH 7.[1][2][3]2) ~1 mg/mL

Structure-Activity Relationship (SAR) Analysis

The efficacy of 12-HHDYA is not accidental; it is a result of precise "warhead" placement and scaffold mimicry. The SAR can be deconstructed into three functional zones: the Suicide Warhead , the Selectivity Steering Group , and the Lipophilic Scaffold .

The Suicide Warhead: Terminal Alkyne (C16-C17)

The defining feature of 12-HHDYA is the terminal triple bond (alkyne) located at the


-terminus (positions 16,17).
  • Mechanism : The CYP4A enzyme attempts to

    
    -hydroxylate the terminal carbon. However, oxidation of the alkyne moiety does not yield a stable alcohol. Instead, it generates a highly reactive species—likely a ketene  or an unsaturated epoxide —which alkylates the heme porphyrin ring or a proximal protein residue.
    
  • SAR Insight : Moving the alkyne internal (e.g., to position 14) or replacing it with an alkene drastically reduces inactivation efficiency. The terminal position is critical for accessing the iron-oxo center of

    
    -hydroxylases.
    
The Selectivity Steering Group: 12-Hydroxyl (C12)

While the alkyne provides the reactivity, the hydroxyl group at C12 provides the selectivity.

  • Differentiation : General fatty acid hydroxylases (like those metabolizing lauric acid) are less tolerant of polar groups in the mid-chain. In contrast, prostaglandin

    
    -hydroxylases (which naturally process hydroxylated prostaglandins) readily accept the 12-OH group.
    
  • Stereochemistry :

    • 12(S)-Enantiomer :

      
      [1][2][3][4][5][6][7]
      
    • 12(R)-Enantiomer :

      
      [7]
      
    • Insight: The enzyme prefers the (S)-configuration, but the relatively low discrimination (2-fold) suggests the binding pocket is flexible around the mid-chain region.

  • Comparison : Compared to 17-ODYA (17-octadecynoic acid), which lacks the hydroxyl group, 12-HHDYA is significantly more selective for prostaglandin hydroxylases over lauric acid hydroxylases.[8][9]

The Scaffold & Modifications
  • Chain Length (C17) : The 17-carbon chain mimics the length of prostaglandins (which are C20 but folded). It positions the terminal alkyne exactly at the heme center when the carboxyl group is anchored at the channel entrance.

  • Metabolic Stability (2,2-Dimethyl Analog) : A major limitation of fatty acid drugs is

    
    -oxidation, which degrades the chain from the carboxyl end.
    
    • Modification: Introduction of two methyl groups at C2 (2,2-dimethyl-12-hydroxy-16-heptadecynoic acid) blocks

      
      -oxidation.[7]
      
    • Result: This analogue retains inhibitory activity (

      
      ) but exhibits superior in vivo half-life.
      
SAR Visualization

The following diagram illustrates the functional dissection of the molecule.

SAR_Analysis Molecule 12-Hydroxy-16-heptadecynoic Acid Alkyne Terminal Alkyne (C16) 'The Warhead' Molecule->Alkyne  Mechanism-Based  Inactivation Hydroxyl 12-Hydroxyl Group 'The Steering Wheel' Molecule->Hydroxyl  Selectivity for  PG Hydroxylases Scaffold C17 Alkyl Chain 'The Ruler' Molecule->Scaffold  Substrate  Mimicry Mechanism Covalent Heme Adduct (Irreversible Inhibition) Alkyne->Mechanism Oxidation to Ketene/Radical Selectivity Differentiation from Lauric Acid Hydroxylase Hydroxyl->Selectivity H-Bonding in Active Site Binding High Affinity (Low Ki) Scaffold->Binding Hydrophobic Channel Fit Dimethyl 2,2-Dimethyl (Optional) 'The Shield' Dimethyl->Molecule  Prevents  Beta-Oxidation

Figure 1: Functional decomposition of 12-HHDYA. The alkyne drives inactivation, the hydroxyl confers selectivity, and the chain length ensures correct positioning.

Mechanism of Action: Suicide Inhibition

12-HHDYA acts as a


 inhibitor . The inhibition is time-dependent, concentration-dependent, and requires NADPH (catalytic turnover).
  • Binding : 12-HHDYA enters the substrate access channel of CYP4A, anchored by its carboxylate head group.

  • Activation : The heme-iron (

    
    ) attacks the terminal alkyne (C16).
    
  • Reactive Intermediate : Instead of hydroxylation, the reaction produces a reactive heme-alkylating species (likely a ketene).

  • Inactivation : This species covalently binds to a pyrrole nitrogen of the heme porphyrin (N-alkylation), destroying the catalyst.

Experimental Protocol: Determination of and

To validate the activity of 12-HHDYA in your own system, use the following "dilution method" protocol. This distinguishes reversible inhibition from irreversible inactivation.

Reagents & Setup
  • Enzyme Source : Recombinant CYP4A4 or lung microsomes.

  • Substrate :

    
    -Prostaglandin 
    
    
    
    or
    
    
    .
  • Inhibitor : 12-HHDYA (stock in Ethanol/DMSO).

  • Cofactor : NADPH generating system (G6P, G6PDH,

    
    ).
    
Workflow
  • Pre-incubation (The Inactivation Step) :

    • Incubate enzyme + 12-HHDYA (0, 1, 2, 5, 10

      
      ) + NADPH at 37°C.
      
    • Remove aliquots at specific time points (

      
       = 0, 2, 5, 10 min).
      
  • Dilution (The Assay Step) :

    • Dilute the aliquot 10-50 fold into a secondary reaction mix containing excess substrate (

      
      ) and fresh NADPH.
      
    • Note: The high dilution reduces the concentration of unbound 12-HHDYA below its inhibitory threshold, ensuring that any loss of activity is due to permanent inactivation during pre-incubation.

  • Measurement :

    • Incubate for 10 min, stop reaction (e.g., with citric acid/ethyl acetate), and extract metabolites.

    • Analyze via HPLC or Radiometry to quantify

      
      -hydroxylated product.
      
Data Analysis
  • Plot ln(% Remaining Activity) vs. Pre-incubation Time for each inhibitor concentration. The slope is

    
    .
    
  • Plot

    
      vs. 
    
    
    
    (Kitz-Wilson plot).
    • y-intercept :

      
       (Maximal rate of inactivation).
      
    • x-intercept :

      
       (Affinity of the inhibitor for the enzyme).
      

Protocol_Flow Step1 STEP 1: Pre-Incubation Enzyme + 12-HHDYA + NADPH (Time: 0-10 min) Step2 STEP 2: Aliquot & Dilute (1:50 dilution into Substrate Mix) Step1->Step2  At t=x min Step3 STEP 3: Residual Activity Assay Measure Product Formation Step2->Step3 Step4 STEP 4: Kitz-Wilson Analysis Calculate Ki and kinact Step3->Step4  Plot Data

Figure 2: Workflow for determining mechanism-based inactivation parameters.

Biological Applications

Researchers utilize 12-HHDYA primarily to dissect the physiological role of the CYP4A / 20-HETE pathway .

  • Hypertension Research : 20-HETE is a potent vasoconstrictor produced by CYP4A/4F in the kidney and vasculature. 12-HHDYA allows scientists to selectively block this pathway to observe effects on blood pressure and renal blood flow.

  • Inflammation : By inhibiting the

    
    -hydroxylation of prostaglandins, 12-HHDYA alters the balance of inflammatory mediators.
    
  • Cancer : CYP4A is upregulated in certain tumors; 12-HHDYA serves as a chemical probe to validate CYP4A as a therapeutic target.

References

  • Burger, A., Clark, J. E., Nishimoto, M., Muerhoff, A. S., Masters, B. S., & Ortiz de Montellano, P. R. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid.[2][3][4] Journal of Medicinal Chemistry, 36(10), 1418–1424. Link[10]

  • Muerhoff, A. S., Williams, D. E., Reich, N. O., CaJacob, C. A., Ortiz de Montellano, P. R., & Masters, B. S. (1989).[7][11] Prostaglandin omega-hydroxylase.[1][2][3][4][5][6][7][8][10][11] Evidence for a cytochrome P-450 substrate specificity.[7][11] Journal of Biological Chemistry, 264(2), 749–756.[7][11] Link

  • Cayman Chemical . (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid Product Information. Link

  • MedChemExpress . (n.d.). 12(S)-Hydroxy-16-heptadecynoic acid Datasheet. Link

Sources

Exploratory

Stereochemical Imperatives in Drug Design: A Comparative Analysis of (S)- and (R)-12-Hydroxy-16-heptadecynoic Acid Enantiomers as Cytochrome P450 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Biological Activity In the realm of pharmacology and drug development, the three...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Activity

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. This stereospecificity arises from the chiral nature of biological targets, such as enzymes and receptors, which selectively interact with one enantiomer over the other. This guide provides a comprehensive technical overview of the differential activity of the (S)- and (R)-enantiomers of 12-Hydroxy-16-heptadecynoic acid, focusing on their interaction with cytochrome P450 ω-hydroxylase. Understanding these differences is crucial for the rational design of potent and selective therapeutic agents.

(S)- and (R)-12-Hydroxy-16-heptadecynoic Acid: A Tale of Two Enantiomers

(S)- and (R)-12-Hydroxy-16-heptadecynoic acid are long-chain fatty acids that act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, specifically those involved in prostaglandin metabolism.[1] The key structural feature of these molecules is a terminal alkyne group, which is responsible for the irreversible inactivation of the target enzyme. The chirality at the C12 position, bearing a hydroxyl group, dictates the orientation of the molecule within the enzyme's active site, thereby influencing its inhibitory potency.

Comparative Inhibitory Activity

The primary target of these enantiomers is cytochrome P450 4A4, a prostaglandin ω-hydroxylase.[1] This enzyme is responsible for the ω-hydroxylation of prostaglandins, a key step in their catabolism.[2] Inhibition of this enzyme can lead to significant alterations in the levels of various bioactive lipid mediators.

A seminal study by Burger, A., et al. (1993) provided a direct comparison of the inhibitory potential of the two enantiomers against purified cytochrome P450 4A4 from the lungs of pregnant rabbits.[1] The results clearly demonstrated the superior activity of the (S)-enantiomer.

EnantiomerInhibition Constant (K_i)Inactivation Half-Life (t_1/2)
(S)-12-Hydroxy-16-heptadecynoic acid1.8 µM0.7 min
(R)-12-Hydroxy-16-heptadecynoic acid3.6 µM0.8 min
Data from Burger, A., et al. J. Med. Chem. 1993, 36, 1418-1424.[1]

As the data indicates, the (S)-enantiomer is approximately twice as potent as the (R)-enantiomer in inhibiting prostaglandin ω-hydroxylase.[1] While the difference in inactivation half-life is minimal, the lower K_i value for the (S)-enantiomer signifies a higher binding affinity for the enzyme's active site. This enhanced affinity is the primary determinant of its greater inhibitory activity. The flexibility of the acyclic backbone of the inhibitor is thought to contribute to the relatively small, yet significant, enantiomeric discrimination by the enzyme.[1]

Mechanism of Action and Downstream Signaling Consequences

The inhibition of cytochrome P450 ω-hydroxylase by these acetylenic fatty acids is a mechanism-based process. This means the enzyme metabolizes the inhibitor, which is then converted into a reactive intermediate that irreversibly binds to and inactivates the enzyme.

The primary consequence of inhibiting prostaglandin ω-hydroxylase is the reduced metabolism of prostaglandins and other eicosanoids.[2] One of the key substrates for this enzyme is arachidonic acid, which is converted to 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of vascular tone and blood pressure.[3]

By inhibiting the formation of 20-HETE, both enantiomers of 12-Hydroxy-16-heptadecynoic acid can lead to vasodilation and a decrease in blood pressure. The greater potency of the (S)-enantiomer suggests it would elicit a more pronounced physiological response at a given concentration.

The signaling actions of 20-HETE are mediated, in part, by the G-protein coupled receptor GPR75.[3] Activation of GPR75 by 20-HETE triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the MAP kinase pathway.[3] These pathways contribute to vasoconstriction, inflammation, and cellular proliferation. Therefore, the stereoselective inhibition of 20-HETE production by the (S)-enantiomer has significant implications for modulating these pathological processes.

GPR75_Signaling_Pathway cluster_inhibitor Inhibition cluster_enzyme Enzyme cluster_substrate Substrate cluster_product Product cluster_receptor Receptor cluster_downstream Downstream Effects S_Enantiomer (S)-12-OH-16-HDYA CYP4A4 CYP450 4A4 (Prostaglandin ω-hydroxylase) S_Enantiomer->CYP4A4 Stronger Inhibition R_Enantiomer (R)-12-OH-16-HDYA R_Enantiomer->CYP4A4 Weaker Inhibition HETE 20-HETE CYP4A4->HETE Production AA Arachidonic Acid AA->CYP4A4 Metabolism GPR75 GPR75 HETE->GPR75 Activation Signaling PLC, PKC, MAPK Activation GPR75->Signaling Response Vasoconstriction, Inflammation, Proliferation Signaling->Response

Figure 1: Simplified signaling pathway illustrating the differential inhibition of CYP450 4A4 by the (S) and (R) enantiomers and the downstream consequences.

Experimental Protocols

Stereospecific Synthesis of (S)- and (R)-12-Hydroxy-16-heptadecynoic Acid

A detailed, step-by-step protocol for the stereospecific synthesis of both enantiomers is crucial for their biological evaluation. The following is a representative synthetic scheme based on established methodologies for the enantioselective synthesis of chiral alcohols and their subsequent elaboration.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Asymmetric Reduction cluster_chiral_alcohols Chiral Alcohols cluster_elaboration Chain Elaboration cluster_final_products Final Products Start Prochiral Ketone Reduction Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst) or Enzymatic Reduction (e.g., KRED) Start->Reduction S_Alcohol (S)-Alcohol Reduction->S_Alcohol R_Alcohol (R)-Alcohol Reduction->R_Alcohol Elaboration Multi-step sequence: - Protection of alcohol - Chain extension - Introduction of alkyne - Deprotection S_Alcohol->Elaboration R_Alcohol->Elaboration S_Product (S)-12-Hydroxy-16- heptadecynoic acid Elaboration->S_Product R_Product (R)-12-Hydroxy-16- heptadecynoic acid Elaboration->R_Product

Figure 2: General workflow for the stereospecific synthesis of (S)- and (R)-12-Hydroxy-16-heptadecynoic acid.

Step-by-Step Methodology (Illustrative Example):

  • Asymmetric Reduction of a Prochiral Ketone:

    • A suitable long-chain keto-ester is subjected to asymmetric hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP complex. The choice of the (R)- or (S)-BINAP ligand will determine the stereochemistry of the resulting alcohol.

    • Alternatively, a ketoreductase (KRED) enzyme can be employed for the stereoselective reduction of the ketone.

  • Protection of the Chiral Alcohol:

    • The resulting chiral hydroxyl group is protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether, to prevent its reaction in subsequent steps.

  • Chain Elaboration and Introduction of the Alkyne:

    • The protected alcohol is then subjected to a series of chain extension reactions to achieve the desired 17-carbon backbone. This can involve Wittig reactions or other carbon-carbon bond-forming strategies.

    • The terminal alkyne is introduced, for example, by the reaction of a terminal halide with lithium acetylide.

  • Deprotection and Final Product Isolation:

    • The protecting group on the hydroxyl group is removed under appropriate conditions (e.g., TBAF for silyl ethers, hydrogenolysis for benzyl ethers).

    • The final product is purified by chromatographic techniques, such as silica gel chromatography or HPLC.

Note: The exact reagents and conditions will depend on the specific synthetic route chosen. It is imperative to fully characterize the intermediates and the final products at each step using techniques such as NMR, mass spectrometry, and chiral chromatography to confirm their identity and enantiomeric purity.

In Vitro Assay for Prostaglandin ω-Hydroxylase (CYP4A4) Inhibition

The following protocol outlines a general procedure for determining the inhibitory activity of the (S)- and (R)-enantiomers against cytochrome P450 4A4.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Enzyme Prepare Microsomes or Recombinant CYP4A4 Incubation Incubate Enzyme, Inhibitor, and Substrate with NADPH Enzyme->Incubation Inhibitor Prepare Serial Dilutions of (S)- and (R)-Enantiomers Inhibitor->Incubation Substrate Prepare Prostaglandin Substrate Solution Substrate->Incubation Quench Quench Reaction Incubation->Quench Extraction Extract Metabolites Quench->Extraction Detection LC-MS/MS Analysis of ω-hydroxylated Product Extraction->Detection Calculation Calculate % Inhibition, IC50, Ki, and t1/2 Detection->Calculation

Figure 3: General workflow for the in vitro prostaglandin ω-hydroxylase inhibition assay.

Materials:

  • Purified recombinant human CYP4A4 or liver microsomes containing CYP4A4.

  • (S)-12-Hydroxy-16-heptadecynoic acid

  • (R)-12-Hydroxy-16-heptadecynoic acid

  • Prostaglandin substrate (e.g., PGE1, PGE2)

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the (S)- and (R)-enantiomers in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors to obtain a range of concentrations for the assay.

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare the prostaglandin substrate solution in the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the enzyme (microsomes or recombinant CYP4A4), and the inhibitor at various concentrations.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the reaction by adding the prostaglandin substrate and the NADPH regenerating system.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube or plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the ω-hydroxylated prostaglandin metabolite.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable model.

    • For mechanism-based inhibitors, further experiments are required to determine the inactivation parameters, K_i and t_1/2.

Conclusion and Future Perspectives

The stereoselective inhibition of cytochrome P450 4A4 by the enantiomers of 12-Hydroxy-16-heptadecynoic acid underscores the critical importance of chirality in drug design. The (S)-enantiomer's superior potency highlights its potential as a more effective therapeutic agent for conditions where the modulation of prostaglandin and 20-HETE levels is beneficial, such as in certain cardiovascular and inflammatory diseases.

Future research should focus on elucidating the precise molecular interactions between each enantiomer and the active site of CYP4A4 through techniques like X-ray crystallography or computational modeling. This will provide a deeper understanding of the structural basis for the observed stereoselectivity and guide the design of even more potent and selective inhibitors. Furthermore, in vivo studies are necessary to confirm the differential efficacy and pharmacokinetic profiles of the (S)- and (R)-enantiomers and to assess their therapeutic potential in relevant disease models.

This in-depth technical guide provides a framework for researchers and drug development professionals to understand and investigate the stereospecific activity of these promising cytochrome P450 inhibitors. By embracing the principles of stereochemistry, the scientific community can continue to advance the development of safer and more effective medicines.

References

  • Burger, A., Clark, J.E., Nishimoto, M., et al. Mechanism-based inhibitors of prostaglandin w -hydrolase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. J. Med. Chem.1993 , 36(10), 1418–1424. [Link]

  • Pascale, J. V., Lucchesi, P. A., & Garcia, V. (2021). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 227, 107881. [Link]

  • Schwartzman, M. L., & Omri, A. (2014). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. The Journal of Clinical Investigation, 124(3), 969-978. [Link]

  • Garcia, V., & Roman, R. J. (2017). 20-HETE and Hypertension. Hypertension, 70(3), 474-480. [Link]

  • Kikuta, Y., & Kusunose, E. (2002). Prostaglandin and leukotriene omega-hydroxylases. Prostaglandins & Other Lipid Mediators, 68-69, 345-362. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Powell, W. S. (1982). Measurement of prostaglandin omega-hydroxylase activity. Methods in Enzymology, 86, 168-179. [Link]

  • Muerhoff, A. S., Williams, D. E., Reich, N. O., CaJacob, C. A., Ortiz de Montellano, P. R., & Masters, B. S. (1989). Prostaglandin and fatty acid omega and (omega-1)-oxidation in rabbit lung. Acetylenic fatty acid mechanism-based inactivators as specific inhibitors. The Journal of Biological Chemistry, 264(2), 749–756. [Link]

Sources

Foundational

12-Hydroxy-16-heptadecynoic Acid: A Precision Tool for Modulating Prostaglandin Metabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 12-Hydroxy-16-heptadecynoic acid, focusing on its critical role as a modulator of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 12-Hydroxy-16-heptadecynoic acid, focusing on its critical role as a modulator of prostaglandin metabolism. Moving beyond the well-known cyclooxygenase (COX) synthesis pathways, we delve into the often-overlooked but equally crucial catabolic pathways that terminate prostaglandin signaling. Here, we establish 12-Hydroxy-16-heptadecynoic acid not as a mere metabolite, but as a potent and selective inhibitor of key enzymes responsible for prostaglandin degradation, offering a powerful tool for both research and therapeutic development.

Section 1: The Critical Role of Catabolism in Prostaglandin Homeostasis

Prostaglandins are potent lipid signaling molecules that regulate a vast array of physiological processes, including inflammation, vascular tone, and reproduction.[1] While their biosynthesis via the COX pathway is a major focus of pharmacological intervention (e.g., NSAIDs), the biological activity of prostaglandins is ultimately governed by a delicate balance between synthesis and degradation. The termination of their signal is an active, enzyme-mediated process crucial for maintaining homeostasis.

A primary route for the inactivation of prostaglandins such as PGE₁, PGE₂, and PGF₂α is through oxidation catalyzed by a specific group of cytochrome P450 (CYP) enzymes—the ω-hydroxylases.[2][3] These enzymes, predominantly from the CYP4A and CYP4F subfamilies, introduce a hydroxyl group at the terminal carbon (ω-position) of the fatty acid side chain.[4][5] This initial oxidation step marks the prostaglandin for further degradation and excretion, effectively silencing its biological signal. The regulation of these ω-hydroxylases is therefore a critical control point in modulating the duration and intensity of prostaglandin activity.

Figure 1: Overview of Prostaglandin Metabolism.

Section 2: 12-Hydroxy-16-heptadecynoic Acid as a Mechanism-Based Inhibitor

12-Hydroxy-16-heptadecynoic acid is a synthetic fatty acid analogue specifically designed to probe and inhibit CYP-mediated reactions. Its structure is notable for two key features: a hydroxyl group at the C12 position and, most importantly, a terminal triple bond (alkyne) at the C16 position. This terminal alkyne makes it a potent mechanism-based inhibitor, also known as a "suicide inhibitor."

Mechanism of Inactivation: Mechanism-based inhibition occurs when the target enzyme processes the inhibitor, converting it into a reactive intermediate that irreversibly binds to and inactivates the enzyme. In the case of 12-Hydroxy-16-heptadecynoic acid and a CYP ω-hydroxylase (e.g., CYP4A4), the process is as follows:

  • Binding: The inhibitor docks into the active site of the CYP enzyme, positioning its terminal alkyne group near the heme iron center.

  • Oxidation: The CYP enzyme attempts its characteristic oxidation reaction on the terminal alkyne.

  • Intermediate Formation: This process does not yield a hydroxylated product but instead generates a highly reactive intermediate (such as a ketene or other reactive species).

  • Irreversible Adduction: Before this intermediate can diffuse away, it covalently attacks the enzyme, typically by forming an adduct with either the heme prosthetic group or a nearby amino acid residue in the active site.

This covalent modification results in the irreversible inactivation of the enzyme.[6] This high degree of specificity provides a significant advantage over competitive inhibitors, as the inactivation is targeted to the enzyme that actively processes the substrate. Studies have demonstrated that 12-Hydroxy-16-heptadecynoic acid selectively inactivates pulmonary prostaglandin ω-hydroxylase activity with minimal effect on other CYP-mediated reactions, such as lauric acid hydroxylation.[7]

Inhibition_Mechanism cluster_enzyme CYP4A4 Active Site Enzyme Active Enzyme (Heme Iron Center) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor 12-Hydroxy-16- heptadecynoic acid (Terminal Alkyne) Inhibitor->Complex Binds to Active Site Reactive_Intermediate Reactive Intermediate (e.g., Ketene) Complex->Reactive_Intermediate Catalytic Cycle Initiates Oxidation Inactive_Enzyme Inactivated Enzyme (Covalent Adduct) Reactive_Intermediate->Inactive_Enzyme Covalently Attacks Enzyme

Figure 2: Mechanism-Based Inactivation of CYP ω-Hydroxylase.

Section 3: Quantitative Analysis and Stereoselectivity

The potency of an inhibitor is defined by its kinetic parameters. For mechanism-based inhibitors, these are the inactivation constant (KI) and the maximal rate of inactivation (kinact) or its half-life (t1/2). Research using purified cytochrome P450 4A4 from the lungs of pregnant rabbits has elucidated these parameters for the enantiomers of 12-Hydroxy-16-heptadecynoic acid.[6]

Furthermore, to create a more robust tool for in vivo studies, a 2,2-dimethyl analogue was synthesized. The methyl groups at the C2 position block the initial step of β-oxidation, preventing the metabolic degradation of the inhibitor itself and thereby increasing its bioavailability and duration of action.[6]

CompoundKI (µM)t1/2 (min)Rationale / Significance
(12S)-Hydroxy-16-heptadecynoic acid1.80.7The more potent enantiomer, serving as the primary research tool.[6][8][9]
(12R)-Hydroxy-16-heptadecynoic acid3.60.8Demonstrates modest stereoselectivity by the enzyme.[6]
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid4.91.0Resistant to β-oxidation, designed for enhanced stability in in vivo applications.[6]

The data reveals that while the enzyme exhibits a preference for the (12S)-enantiomer, the chirality at this position is not a major determinant of binding or inactivation, suggesting flexibility within the enzyme's active site.[6] The dimethyl analog remains a highly potent inhibitor, making it a valuable asset for studying the physiological consequences of prostaglandin ω-hydroxylase inhibition in complex biological systems.

Section 4: Experimental Protocol: In Vitro Assay of CYP4A4 Inhibition

To validate the inhibitory activity of 12-Hydroxy-16-heptadecynoic acid, a robust and reproducible in vitro assay is essential. This protocol describes a self-validating system using microsomes containing the target enzyme to measure the time- and concentration-dependent inactivation of prostaglandin metabolism.

Objective: To determine the KI and t1/2 of (12S)-Hydroxy-16-heptadecynoic acid for CYP4A4-mediated PGE₁ ω-hydroxylation.

Materials:

  • Microsomes from cells expressing recombinant rabbit CYP4A4 or from pregnant rabbit lungs.

  • (12S)-Hydroxy-16-heptadecynoic acid stock solution (in ethanol).

  • Prostaglandin E₁ (PGE₁) substrate.

  • NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP⁺).

  • Potassium phosphate buffer (pH 7.4).

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS system for metabolite analysis.

Methodology:

  • Pre-incubation (Inactivation Step):

    • Prepare a series of microcentrifuge tubes, each containing buffer, microsomes (to a final protein concentration of ~0.1-0.5 mg/mL), and varying concentrations of (12S)-Hydroxy-16-heptadecynoic acid. Include a vehicle control (ethanol).

    • Pre-warm tubes to 37°C for 3 minutes.

    • Initiate the inactivation reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot from each tube. This step is critical for assessing the time-dependent nature of the inhibition.

  • Dilution & Activity Assay (Measurement of Remaining Activity):

    • Immediately dilute each aliquot into a secondary reaction mixture. This dilution should be at least 20-fold to effectively stop further inactivation by reducing the inhibitor concentration well below its KI.

    • This secondary mixture contains buffer and a saturating concentration of the substrate, PGE₁.

    • Initiate the substrate metabolism reaction by adding a fresh supply of the NADPH regenerating system.

    • Allow the reaction to proceed for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard (e.g., a deuterated prostaglandin).

    • Vortex and centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method to quantify the formation of the product, ω-hydroxy-PGE₁, relative to the internal standard.

    • Inject the prepared samples and measure the amount of product formed.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI). The half-life of inactivation is calculated as 0.693 / kinact.

Protocol_Workflow start Start preincubation Step 1: Pre-incubation (Microsomes + Inhibitor + NADPH) - Time-course sampling start->preincubation dilution Step 2: Dilution (Stop Inactivation) preincubation->dilution assay Step 3: Activity Assay (Add Substrate PGE₁ + NADPH) dilution->assay quench Step 4: Quench Reaction (Acetonitrile + Internal Std) assay->quench prep Step 5: Sample Prep (Centrifuge, Evaporate, Reconstitute) quench->prep lcms Step 6: LC-MS/MS Analysis (Quantify ω-OH-PGE₁) prep->lcms analysis Step 7: Data Analysis (Calculate Kᵢ and t₁/₂) lcms->analysis end End analysis->end

Figure 3: Experimental Workflow for an In Vitro Inhibition Assay.

Conclusion

12-Hydroxy-16-heptadecynoic acid represents a highly specific and potent tool for the scientific community. Its role is not as a direct participant in the prostaglandin cascade, but as a precise modulator of prostaglandin catabolism. By irreversibly inhibiting the CYP4A and CYP4F ω-hydroxylases responsible for prostaglandin inactivation, this compound effectively elevates and prolongs the local signaling activity of these crucial lipid mediators. This mechanism provides researchers with an invaluable method to probe the physiological consequences of sustained prostaglandin signaling and offers drug development professionals a foundational concept for designing novel therapeutics aimed at modulating prostaglandin homeostasis.

References

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. PMC, National Institutes of Health. [Link]

  • Cytochrome P450 Enzymes in Oxygenation of Prostaglandin Endoperoxides and Arachidonic Acid. Diva-portal.org. [Link]

  • Cytochrome P450 omega hydroxylase. Wikipedia. [Link]

  • Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. PubMed. [Link]

  • Mechanism-based inhibitors of prostaglandin .omega.-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Expressed CYP4A4 metabolism of prostaglandin E(1) and arachidonic acid. PubMed. [Link]

  • Mechanism-based inhibitors of prostaglandin .omega.-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-. American Chemical Society. [Link]

  • Prostaglandin and leukotriene omega-hydroxylases. PubMed. [Link]

  • Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Ovid. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. ResearchGate. [Link]

  • The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers. [Link]

  • CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. PMC, National Institutes of Health. [Link]

  • and (omega-1)-oxidation in rabbit lung. Acetylenic fatty acid mechanism-based inactivators as specific inhibitors. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Target Identification and Validation of 12-Hydroxy-16-heptadecynoic acid

Introduction 12-Hydroxy-16-heptadecynoic acid (12-HHT) is a C17 acetylenic fatty acid that has been characterized as a mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases, particularly CYP4A4, which is invo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-Hydroxy-16-heptadecynoic acid (12-HHT) is a C17 acetylenic fatty acid that has been characterized as a mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylases, particularly CYP4A4, which is involved in prostaglandin metabolism.[1][2][3] The S-enantiomer, 12(S)-hydroxy-16-heptadecynoic acid, demonstrates a more potent inhibition with a Kᵢ value of 1.8 µM.[3][4][5] While this interaction is established, the complete landscape of its molecular targets and pathways remains an area of active investigation. Understanding the full spectrum of protein interactions is critical for elucidating its mechanism of action, predicting potential off-target effects, and exploring new therapeutic applications.

This guide provides a comprehensive, technically-focused framework for the de novo identification and validation of molecular targets for a bioactive lipid like 12-HHT. We will proceed as if the target were unknown, outlining a multi-pronged strategy that combines state-of-the-art chemical proteomics with orthogonal, label-free biophysical and genetic methods. This approach is designed to ensure scientific rigor through a self-validating system of inquiry, providing high-confidence target identification for researchers, scientists, and drug development professionals.

The Challenge of Target Identification for Lipid Mediators

Bioactive lipids like 12-HHT present unique challenges for target identification. Their often-moderate binding affinities and lipophilic nature can lead to high levels of non-specific protein interactions, complicating the interpretation of experimental results.[6] Therefore, a successful target deconvolution strategy cannot rely on a single method but must integrate multiple, orthogonal approaches to triangulate on bona fide targets.[7][8]

Our overall strategy is a multi-step, iterative process designed to generate, prioritize, and validate target hypotheses.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Prioritization cluster_2 Phase 3: Target Validation Hypothesis Generation Hypothesis Generation Affinity-Based Proteomics Affinity-Based Proteomics Hypothesis Generation->Affinity-Based Proteomics Primary Screen Label-Free Methods Label-Free Methods Hypothesis Generation->Label-Free Methods Orthogonal Screen Data Analysis Data Analysis Affinity-Based Proteomics->Data Analysis Label-Free Methods->Data Analysis Bioinformatics Bioinformatics Data Analysis->Bioinformatics Pathway & Network Analysis Candidate Validation Candidate Validation Bioinformatics->Candidate Validation Biochemical Assays Biochemical Assays Candidate Validation->Biochemical Assays In Vitro Genetic Validation Genetic Validation Candidate Validation->Genetic Validation In Cellulo G cluster_0 12-HHT Core Structure cluster_1 Linker Attachment Site cluster_2 Final Affinity Probe mol1 HO-CH-(CH2)10-C≡C-(CH2)3-COOH mol2 HO-CH-(CH2)10-C≡CH mol3 Click Reaction (CuAAC) mol2->mol3 mol4 N3-(CH2)n-Biotin mol3->mol4 mol5 12-HHT-Linker-Biotin

Figure 2: Design strategy for a 12-HHT affinity probe.

We will synthesize a probe where the terminal alkyne is preserved for potential interactions and a linker is attached elsewhere, or alternatively, use the alkyne as the attachment point itself. For this guide, we will leverage the terminal alkyne for click chemistry attachment of a biotin-azide tag.

Detailed Protocol: Synthesis of a 12-HHT-Biotin Affinity Probe

This protocol adapts the Corey-Fuchs reaction to generate a terminal alkyne on a suitable ω-oxo fatty acid precursor, which serves as a proxy for the more complex synthesis of 12-HHT itself, illustrating the key chemical step. [9] Step 1: Synthesis of the Dibromoolefin from an ω-Oxo Fatty Acid Ester

  • Under an argon atmosphere, cool a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) to 0°C.

  • Add carbon tetrabromide (1.5 eq) and stir the mixture at 0°C for 15 minutes.

  • Add the starting ω-oxo fatty acid methyl ester (1.0 eq) dissolved in dry DCM.

  • Allow the reaction to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure to yield the crude dibromoolefin. [9] Step 2: Formation of the Terminal Alkyne

  • Dissolve the crude dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool to -78°C.

  • Slowly add a solution of n-butyllithium (2.0 eq).

  • Stir the mixture for 1 hour at -78°C, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify by column chromatography to obtain the terminal alkyne fatty acid methyl ester. [9] Step 3: Click Chemistry Biotinylation

  • Dissolve the alkyne-tagged 12-HHT analog (1.0 eq) and an azide-PEG-biotin linker (1.1 eq) in a 3:1 t-BuOH/H₂O mixture.

  • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, purify the biotinylated probe by reverse-phase HPLC.

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the procedure to identify binding partners of the 12-HHT probe from a cellular lysate. [10][11][12] 1. Cell Culture and Lysate Preparation:

  • Culture a relevant cell line (e.g., human umbilical vein endothelial cells, HUVECs) to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

  • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

2. Affinity Purification:

  • Equilibrate streptavidin-coated magnetic beads by washing three times with lysis buffer.

  • Incubate the cell lysate (e.g., 1-5 mg total protein) with the 12-HHT-biotin probe (or biotin alone as a negative control) for 2-4 hours at 4°C with gentle rotation. A typical probe concentration is 1-10 µM.

  • Add the equilibrated streptavidin beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.

  • Wash the beads extensively to remove non-specific binders. Perform three washes with lysis buffer and two washes with lysis buffer without detergent.

  • Competitive Elution (Crucial for reducing non-specific binding): Elute the bound proteins by incubating the beads with a high concentration (e.g., 100-500 µM) of free, unmodified 12-HHT for 1 hour at 4°C. This ensures that only proteins specifically binding to the 12-HHT moiety are displaced.

3. Sample Preparation for Mass Spectrometry:

  • Denature the eluted proteins by adding urea to a final concentration of 8M.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins overnight with sequencing-grade trypsin.

  • Desalt the resulting peptides using a C18 StageTip.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis and Hit Prioritization

Quantitative proteomics is essential to distinguish true interactors from background contaminants. [6][13]A label-free quantification (LFQ) approach is often employed.

Protein IDLFQ Intensity (12-HHT Probe)LFQ Intensity (Biotin Control)Fold Change (Probe/Control)p-valueBiological Function
P040351.8E+085.2E+05346.21.2E-06Prostaglandin Metabolism
Q9Y2399.5E+071.1E+0686.44.5E-05Fatty Acid Transport
P515536.2E+072.3E+0627.08.9E-04Signal Transduction
P086703.4E+061.5E+062.30.21Structural Component
P607092.1E+091.9E+091.10.85Cytoskeletal Protein

Table 1: Example quantitative proteomics data from an AP-MS experiment. Hits are prioritized based on high fold-change and statistical significance.

Hit Prioritization Criteria:

  • Statistical Significance: A low p-value (e.g., < 0.05) after correction for multiple hypothesis testing.

  • Fold Change: A high enrichment ratio in the 12-HHT probe sample compared to the biotin-only control (typically >3-fold).

  • Biological Plausibility: Known or predicted function related to lipid signaling, metabolism, or pathways relevant to the compound's known effects.

  • Exclusion of Common Contaminants: Proteins known to non-specifically bind to affinity matrices (e.g., abundant cytoskeletal proteins, heat shock proteins) should be flagged.

Strategy 2: Label-Free Target Identification with CETSA

To build confidence in our primary hits and identify targets that may not be amenable to affinity purification, we employ an orthogonal, label-free method. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates. [3][14][15]The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. [16]

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a CETSA experiment in two modes: a melt curve to determine the aggregation temperature (Tagg) and an isothermal dose-response (ITDR) to assess engagement at a fixed temperature. [3][17] 1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of 12-HHT for 1 hour at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • For Melt Curve: Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute hold at room temperature. [14]3. For ITDR: Heat all tubes (with varying drug concentrations) at a single, pre-determined temperature (e.g., 54°C, a point of significant precipitation in the melt curve) for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet). [14]3. Carefully collect the supernatant.

4. Protein Detection and Analysis:

  • Normalize protein concentrations across all samples.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control.

Data Analysis and Interpretation

A successful CETSA experiment will show a rightward shift in the melt curve in the presence of the ligand, indicating thermal stabilization. The ITDR experiment will show a dose-dependent increase in the amount of soluble protein at the challenge temperature.

Target ProteinTagg (°C) - VehicleTagg (°C) - 10 µM 12-HHTΔTagg (°C)
Candidate 1 (from AP-MS)52.156.8+4.7
Candidate 2 (from AP-MS)61.562.0+0.5
Negative Control Protein58.358.1-0.2

Table 2: Example data from a CETSA melt curve experiment. A significant positive shift in the aggregation temperature (ΔTagg) confirms intracellular target engagement.

Strategy 3: Genetic Approaches for Target Validation

The definitive validation of a target's role in mediating a compound's effect requires genetic perturbation. [18][19]CRISPR/Cas9-mediated gene knockout is the gold standard for demonstrating that a specific protein is necessary for the cellular phenotype induced by the compound. [1][2][20]

Rationale for CRISPR/Cas9 Knockout

By creating a cell line that lacks the putative target protein, we can test a simple hypothesis: if the protein is the true target of 12-HHT for a given biological effect, then its removal should render the cells insensitive to the compound.

G cluster_0 Wild-Type Cells cluster_1 Knockout Cells wt_compound 12-HHT wt_target Target Protein wt_compound->wt_target wt_phenotype Cellular Phenotype wt_target->wt_phenotype ko_compound 12-HHT ko_target No Target Protein (CRISPR KO) ko_compound->ko_target ko_phenotype Phenotype Abolished ko_target->ko_phenotype

Figure 3: Logic of CRISPR/Cas9-based target validation.
Detailed Protocol: CRISPR/Cas9-Mediated Gene Knockout and Validation

1. gRNA Design and Vector Construction:

  • Design two to four single guide RNAs (sgRNAs) targeting early, constitutive exons of the target gene to maximize the chance of creating a loss-of-function frameshift mutation.

  • Clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., an "all-in-one" plasmid containing both Cas9 and the sgRNA cassette). [21] 2. Transfection and Single-Cell Cloning:

  • Transfect the Cas9/sgRNA plasmids into the chosen cell line.

  • After 48-72 hours, isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution. [21]3. Expand the single-cell clones over several weeks.

3. Validation of Knockout Clones:

  • Genomic DNA Sequencing: Extract genomic DNA from expanded clones. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing to identify clones with insertions or deletions (indels) that cause frameshift mutations. [2][20]2. Western Blot Analysis: Confirm the complete absence of the target protein in the identified knockout clones by Western blot. This is a critical step to ensure a functional knockout at the protein level. [20] 4. Phenotypic Rescue Assay:

  • Treat both wild-type and validated knockout cells with 12-HHT and measure a relevant downstream functional outcome (e.g., inhibition of cell migration, change in cytokine production).

  • The knockout cells should show a blunted or absent response compared to wild-type cells.

  • Rescue Experiment (Gold Standard): To rule out off-target effects of the CRISPR editing, transfect the knockout cells with a plasmid expressing a version of the target protein that is resistant to the sgRNA (e.g., by introducing silent mutations in the gRNA binding site). A restoration of sensitivity to 12-HHT in these "rescued" cells provides the highest level of confidence in the target validation.

Final Target Confirmation: Biochemical Assays

Once a target has been validated in a cellular context, the final step is to confirm direct biochemical interaction. Given that 12-HHT is a known inhibitor of Cytochrome P450 enzymes, a CYP inhibition assay serves as an excellent example of a confirmatory biochemical experiment. [22][23][24][25]

Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific CYP isoform using human liver microsomes and an isoform-specific substrate. [4][25] 1. Assay Setup:

  • In a 96-well plate, combine human liver microsomes, a NADPH-regenerating system, and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2).

  • Add 12-HHT across a range of concentrations (e.g., 8-point, 3-fold serial dilutions starting from 100 µM). [4]Include a vehicle control (no inhibitor) and a positive control inhibitor.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

2. Incubation and Termination:

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

3. Analysis and Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculate the percent inhibition at each concentration of 12-HHT relative to the vehicle control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). [25]

Conclusion

The identification and validation of a small molecule's target is a cornerstone of modern drug discovery and chemical biology. For a bioactive lipid like 12-Hydroxy-16-heptadecynoic acid, a multi-faceted approach is not just recommended, but essential for achieving a high-confidence result. By integrating the unbiased discovery power of affinity-based proteomics with the rigorous, in-cell validation provided by CETSA and the definitive genetic evidence from CRISPR/Cas9 editing, researchers can build a compelling, data-driven case for a specific molecular target. This layered strategy, culminating in direct biochemical confirmation, provides the robust validation necessary to confidently elucidate a compound's mechanism of action and advance it through the drug development pipeline.

References

  • Figueroa, N. E., Hernandez-Sanchez, I. E., Maruri-Lopez, I., & Chodasiewicz, M. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11–19. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Combinatorial Chemistry & High Throughput Screening, 7(1), 35-42. [Link]

  • Vitro Biotech. (n.d.). CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. Vitro Biotech. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]

  • West, G. M., et al. (2010). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements. Proceedings of the National Academy of Sciences, 107(20), 9078-9082. [Link]

  • Sapient. (n.d.). Target Identification Services. Sapient. [Link]

  • Broad Institute. (2025). Small Molecule Hit Identification and Validation. Broad Institute. [Link]

  • Scite.ai. (n.d.). Affinity Purification Protocol Starting with a Small Molecule as Bait. Scite.ai. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. Biognosys. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. LifeNet Health. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • MetwareBio. (n.d.). Targeted proteomics:Targeted acquisition and targeted data analysis. MetwareBio. [Link]

  • GeneMedi. (n.d.). Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. GeneMedi. [Link]

  • Ge, C., et al. (2024). Key principles for designing and selecting effective chemical probes. Journal of Controlled Release, 365, 968-985. [Link]

  • Figueroa, N. E., et al. (2023). Affinity Purification Protocol Starting with a Small Molecule as Bait. Methods in Molecular Biology, 2554, 11-19. [Link]

  • Ashton, L., et al. (2019). Tracking intracellular uptake and localisation of alkyne tagged fatty acids using Raman spectroscopy. Analyst, 144(19), 5679-5686. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Alto Predict. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Crown Bioscience. [Link]

  • Fiveable. (2025). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Fiveable. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Singh, S., et al. (2024). Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin. Molecules, 29(20), 4734. [Link]

  • Yi, X., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers in Oncology, 12, 1028493. [Link]

  • Taban, I. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(20), 1735-1752. [Link]

  • Bian, Y., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry. STAR Protocols, 3(3), 101594. [Link]

  • Jeon, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

  • Yamaoka, Y., et al. (2017). Chemically-activatable alkyne-tagged probe for imaging microdomains in lipid bilayer membranes. Scientific Reports, 7(1), 41243. [Link]

  • University of South Florida. (n.d.). The Synthesis of a Photo-Affinity Probe Library for the Fatty Acid Amide Proteome and the Endocannabinoid System Within. Digital Commons @ USF. [Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling and Utility of 12-Hydroxy-16-heptadecynoic Acid

The following technical guide provides an in-depth physicochemical and operational profile of 12-Hydroxy-16-heptadecynoic acid , a specialized fatty acid derivative utilized primarily as a mechanism-based inactivator of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and operational profile of 12-Hydroxy-16-heptadecynoic acid , a specialized fatty acid derivative utilized primarily as a mechanism-based inactivator of cytochrome P450 enzymes.

Executive Summary & Structural Identity

12-Hydroxy-16-heptadecynoic acid (12-HHDYA) is a synthetic, odd-chain fatty acid derivative characterized by a terminal alkyne warhead and a secondary hydroxyl group at the C-12 position. It serves as a potent, mechanism-based (suicide) inhibitor of Cytochrome P450 4A4 (CYP4A4) , the enzyme responsible for the


-hydroxylation of prostaglandins in pulmonary and renal tissues.

Unlike non-specific heme ligands, 12-HHDYA exploits the catalytic cycle of the P450 enzyme to generate a reactive intermediate that covalently modifies the active site, providing high specificity for prostaglandin


-hydroxylases over other fatty acid hydroxylases (e.g., lauric acid hydroxylases).
Chemical Identity Table
ParameterDetail
IUPAC Name 12-Hydroxyheptadec-16-ynoic acid
Common Name 12-HHDYA
CAS Number 148019-74-3 (for 12(S)-enantiomer)
Molecular Formula

Molecular Weight 282.42 g/mol
SMILES C#CCCCCCCCCCCCCCC(=O)O (12S-isomer)
Stereochemistry Available as (R) and (S) enantiomers; (S) is biologically dominant (

).[1][2][3][4]

Physicochemical Properties

The utility of 12-HHDYA in biological assays is governed by its amphiphilic nature and the reactivity of its terminal alkyne.

Solubility & Lipophilicity

12-HHDYA is a crystalline solid with significant lipophilicity, requiring organic co-solvents for aqueous reconstitution.

PropertyValue / ConditionNotes
LogP (Calculated) ~4.7Highly lipophilic; readily partitions into membranes.
Solubility (Organic) ~50 mg/mLSoluble in Ethanol, DMSO, and DMF.[4]
Solubility (Aqueous) ~1 mg/mLIn PBS (pH 7.[4][5]2) after dilution from organic stock.
pKa (Acid) ~4.76Typical for carboxylic acids; anionic at physiological pH.
Appearance White Crystalline SolidHygroscopic; store desicated.
Stability & Reactivity
  • Terminal Alkyne: The

    
     triple bond is relatively stable under ambient conditions but susceptible to radical oxidation or transition-metal catalysis (e.g., CuAAC "Click" chemistry).
    
  • Secondary Alcohol: The C-12 hydroxyl is stable but can be oxidized to a ketone if treated with strong oxidants (e.g., Jones reagent).

  • Storage Protocol: Lyophilized powder is stable for

    
     4 years at -20°C. Solutions in DMSO/Ethanol should be purged with inert gas (Argon/Nitrogen) to prevent autoxidation of the alkyne and stored at -80°C for no more than 3 months.
    

Mechanism of Action: Suicide Inhibition

12-HHDYA functions as a mechanism-based inactivator . It is not an inhibitor in the competitive sense (binding and releasing); rather, it is a substrate that the enzyme attempts to metabolize, resulting in the enzyme's destruction.

The Inactivation Pathway
  • Binding: 12-HHDYA enters the CYP4A4 active site, mimicking the natural substrate (Prostaglandin

    
     or 
    
    
    
    ). The 12-OH group likely aids in orienting the molecule via hydrogen bonding.
  • Catalytic Activation: The P450 heme center attempts to

    
    -hydroxylate the terminal carbon (C17).
    
  • Reactive Intermediate: Instead of hydroxylation, the oxidation of the terminal alkyne generates a highly reactive species—likely a ketene or a heme-alkylating radical .

  • Covalent Adduction: This intermediate covalently binds to the heme nitrogen or an active site amino acid, irreversibly inactivating the enzyme.

Visualization of Inhibition Logic

InhibitionMechanism Substrate 12-HHDYA (Substrate Mimic) Complex Enzyme-Substrate Complex Substrate->Complex Kd binding Enzyme CYP4A4 (Active Enzyme) Enzyme->Complex Activation Catalytic Cycle (O2 + NADPH) Complex->Activation Intermediate Reactive Species (Ketene/Radical) Activation->Intermediate Heme Oxidation DeadEnzyme Covalently Modified Enzyme (Inactive) Intermediate->DeadEnzyme Alkylation of Heme/Protein

Caption: Kinetic pathway of CYP4A4 suicide inhibition by 12-HHDYA. The terminal alkyne acts as a latent warhead activated only by the target enzyme.

Synthesis & Characterization

The synthesis of 12-HHDYA typically requires establishing the long carbon chain and introducing the chiral hydroxyl group. A common route involves the Corey-Fuchs reaction for the terminal alkyne and asymmetric reduction for the alcohol.

Synthetic Workflow (Conceptual)

The following workflow is based on the stereospecific synthesis approaches described by Burger et al. (1993).

  • Chain Construction: Coupling of a

    
    -functionalized alkyl chain with a protected alkyne fragment.
    
  • Ketone Formation: Oxidation or coupling to generate a ketone at position 12.

  • Asymmetric Reduction: Use of Alpine-Borane or chiral catalysts to reduce the C12 ketone to the (S)-alcohol with high enantiomeric excess (ee).

  • Deprotection: Removal of ester protecting groups to yield the free acid.

SynthesisRoute Start Precursor Aldehyde/Ester Step1 Chain Elongation (Grignard/Lithiation) Start->Step1 Intermediate1 12-Oxo-16-heptadecynoic Intermediate Step1->Intermediate1 Step2 Asymmetric Reduction (Alpine-Borane) Intermediate1->Step2 Stereocontrol Product 12(S)-HHDYA (Target Molecule) Step2->Product Deprotection/Purification

Caption: Simplified synthetic route emphasizing the stereoselective reduction step crucial for biological activity.

Analytical Validation

Researchers synthesizing or verifying 12-HHDYA must look for these key spectral signatures:

  • 1H NMR (

    
    ): 
    
    • 
       1.94 (t, 1H, Acetylenic proton, 
      
      
      
      ).
    • 
       2.18 (td, 2H, Propargylic 
      
      
      
      ).
    • 
       3.58 (m, 1H, CH-OH).
      
  • IR Spectroscopy:

    • Sharp peak at ~3300

      
       (Terminal Alkyne C-H stretch).
      
    • Weak peak at ~2120

      
       (C
      
      
      
      C stretch).
    • Broad band at ~3400

      
       (O-H stretch).
      
    • Strong band at ~1710

      
       (C=O carboxylic acid).
      

Experimental Handling Protocol

To ensure reproducibility in enzymatic assays, follow this strict reconstitution protocol.

Reconstitution for Biological Assays
  • Weighing: Weigh the crystalline solid in a low-humidity environment.

  • Primary Stock: Dissolve in anhydrous DMSO or Ethanol to a concentration of 50 mM . Vortex until clear.

    • Critical: Purge the vial headspace with Argon before closing.

  • Working Solution: Dilute the primary stock into PBS (pH 7.2) or reaction buffer.

    • Limit: Do not exceed 1 mg/mL in aqueous buffer to avoid precipitation.

    • Timing: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions >24 hours.

Usage in Microsomal Incubations
  • Pre-incubation: Incubate 12-HHDYA with the enzyme and NADPH for 5–10 minutes before adding the probe substrate. This allows the suicide inactivation to occur.

  • Concentration Range:

    
     is 1.8 
    
    
    
    .[1][3][4][6] Typical screening concentrations range from 1
    
    
    to 20
    
    
    .

References

  • Burger, A., Clark, J. E., Nishimoto, M., et al. (1993).[3] Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid.[1][3][4] Journal of Medicinal Chemistry, 36(10), 1418–1424. Link

  • Cayman Chemical. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid Product Information. Link

  • Muerhoff, A. S., Williams, D. E., Reich, N. O., et al. (1989).[7][8] Prostaglandin omega-hydroxylase.[1][3][4][6][9] Evidence for a cytochrome P-450 mechanism.[1][3][7] Journal of Biological Chemistry, 264(13), 749–756. Link

  • Sanders, B. D., et al. (2010). Omega-alkynyl-fatty acids and click chemistry. Journal of Lipid Research, 51(6), 1566–1580.[10] Link

Sources

Exploratory

An In-depth Technical Guide to 12-Hydroxy-16-heptadecynoic Acid: A Potent Cytochrome P450 ω-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction 12-Hydroxy-16-heptadecynoic acid is a valuable chemical probe for investigating the role of cytochrome P450 (CYP) enzymes in lipid metabolism....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxy-16-heptadecynoic acid is a valuable chemical probe for investigating the role of cytochrome P450 (CYP) enzymes in lipid metabolism. Specifically, its (S)-enantiomer is a potent mechanism-based inhibitor of cytochrome P450 ω-hydroxylases, particularly CYP4A4, which are responsible for the ω-hydroxylation of prostaglandins and fatty acids.[1] This guide provides a comprehensive overview of its chemical properties, stereospecific synthesis, mechanism of action, and practical applications in research, including a detailed protocol for its use in enzyme inhibition studies.

Physicochemical Properties

A clear understanding of the physicochemical properties of 12-Hydroxy-16-heptadecynoic acid is essential for its effective use in experimental settings. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 148019-74-3 (for the (S)-enantiomer)[2]
Molecular Formula C17H30O3[2][3]
Molecular Weight 282.4 g/mol [2][3]
IUPAC Name (12S)-12-hydroxyheptadec-16-ynoic acid[3]
Appearance Crystalline solid[2]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[2]
Storage -20°C[4]

Stereospecific Synthesis

The biological activity of 12-Hydroxy-16-heptadecynoic acid is highly dependent on the stereochemistry of the hydroxyl group at the C12 position. The (S)-enantiomer is significantly more potent as a CYP4A4 inhibitor than the (R)-enantiomer.[1] Therefore, stereospecific synthesis is crucial to obtain enantiomerically pure compounds for research.

G cluster_synthesis Stereospecific Synthesis Approach Chiral Precursor Chiral Precursor Chain Elongation Chain Elongation Chiral Precursor->Chain Elongation Key stereochemical step Introduction of Alkyne Introduction of Alkyne Final Product Final Product Introduction of Alkyne->Final Product Yields enantiomerically pure acid Chain Elongation->Introduction of Alkyne

Caption: A simplified workflow for the stereospecific synthesis of 12-hydroxy-16-heptadecynoic acid.

Mechanism of Action: Mechanism-Based Inhibition of Cytochrome P450

12-Hydroxy-16-heptadecynoic acid is a mechanism-based inhibitor, also known as a "suicide inhibitor," of cytochrome P450 ω-hydroxylases.[1][4] This means that the compound is itself a substrate for the enzyme, and upon catalytic turnover, it is converted into a reactive intermediate that irreversibly inactivates the enzyme.

The terminal alkyne (ethynyl) group is the key functional group responsible for this mechanism-based inhibition. The process can be conceptualized in the following steps:

  • Binding: The fatty acid inhibitor binds to the active site of the CYP4A4 enzyme.

  • Oxidation: The CYP450 enzyme attempts to hydroxylate the substrate, but instead oxidizes the terminal alkyne.

  • Formation of a Reactive Intermediate: This oxidation generates a highly reactive intermediate, such as a ketene or a carbene-iron complex.

  • Irreversible Inactivation: The reactive intermediate covalently binds to the prosthetic heme group or to amino acid residues within the enzyme's active site, leading to irreversible inactivation of the enzyme.

G cluster_inhibition Mechanism-Based Inhibition of CYP4A4 Inhibitor 12-Hydroxy-16-heptadecynoic acid Binding Binding to Active Site Inhibitor->Binding CYP4A4_active Active CYP4A4 Enzyme CYP4A4_active->Binding Oxidation Oxidation of Terminal Alkyne Binding->Oxidation Catalytic Turnover Reactive_Intermediate Reactive Intermediate (e.g., Ketene) Oxidation->Reactive_Intermediate CYP4A4_inactive Inactive CYP4A4 Enzyme Reactive_Intermediate->CYP4A4_inactive Covalent Adduction

Caption: The process of mechanism-based inhibition of CYP4A4 by 12-hydroxy-16-heptadecynoic acid.

The kinetic parameters for the inhibition of purified rabbit pulmonary CYP4A4 are presented below:

CompoundK_I (µM)t_1/2 (min)
(S)-12-hydroxy-16-heptadecynoic acid1.80.7
(R)-12-hydroxy-16-heptadecynoic acid3.60.8

Data from Burger et al., 1993.[1]

Applications in Research

The primary application of 12-Hydroxy-16-heptadecynoic acid is as a selective inhibitor to probe the function of CYP4A enzymes in various biological systems. Its use allows researchers to elucidate the physiological and pathophysiological roles of ω-hydroxylated fatty acids and prostaglandins.

  • Probing the CYP4A4 Active Site: This inhibitor has been used to study the substrate-binding pocket of CYP4A4. Studies have shown that it is an effective inhibitor of both prostaglandin E1 (PGE1) and arachidonic acid (AA) metabolism by CYP4A4, indicating that it can access and interact with the active site when these substrates are present.[5]

  • Investigating the Role of ω-Hydroxylation in Disease: By inhibiting the production of ω-hydroxylated metabolites, researchers can investigate their role in physiological processes such as the regulation of vascular tone and in pathological conditions like hypertension and inflammation.

  • Lipidomics and Metabolomics: In the fields of lipidomics and metabolomics, this compound can be used as a tool to modulate the lipid profile of cells or tissues. By selectively blocking a specific metabolic pathway, researchers can identify novel biomarkers and gain a deeper understanding of lipid signaling networks.[6][7]

Experimental Protocol: In Vitro CYP4A4 Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of 12-Hydroxy-16-heptadecynoic acid on CYP4A4 activity using arachidonic acid as a substrate.

Materials:

  • Recombinant human CYP4A4 enzyme

  • Cytochrome P450 reductase

  • Cytochrome b5

  • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Arachidonic acid (substrate)

  • (S)-12-Hydroxy-16-heptadecynoic acid (inhibitor)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis (e.g., a deuterated metabolite)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of (S)-12-Hydroxy-16-heptadecynoic acid in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare the NADPH regenerating system in buffer.

    • Prepare the enzyme/liposome mixture containing CYP4A4, reductase, and cytochrome b5.

  • Pre-incubation (for mechanism-based inhibition):

    • In a microcentrifuge tube, combine the enzyme/liposome mixture, buffer, and varying concentrations of the inhibitor (or vehicle control).

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for a defined period (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.

  • Initiation of the Reaction:

    • Following the pre-incubation, add arachidonic acid to each tube to initiate the enzymatic reaction.

    • Incubate for a short, defined period (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the formation of the ω-hydroxylated product of arachidonic acid (20-HETE) by LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of product formation in the presence and absence of the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

    • For mechanism-based inhibition, determine the inactivation kinetic parameters (K_I and k_inact) by plotting the pseudo-first-order rate constants of inactivation against the inhibitor concentration.

G cluster_protocol CYP4A4 Inhibition Assay Workflow Prepare Prepare Reagents Pre-incubate Pre-incubate Enzyme with Inhibitor (Time-dependent) Prepare->Pre-incubate Initiate Initiate Reaction with Substrate (Arachidonic Acid) Pre-incubate->Initiate Quench Quench Reaction Initiate->Quench Analyze Analyze Product Formation (LC-MS/MS) Quench->Analyze Data Data Analysis (IC50, KI, kinact) Analyze->Data

Caption: A step-by-step workflow for the in vitro CYP4A4 inhibition assay.

Conclusion

12-Hydroxy-16-heptadecynoic acid is a powerful and specific tool for the study of cytochrome P450-mediated fatty acid metabolism. Its well-characterized mechanism of action and the availability of a stereospecific synthesis make it an indispensable compound for researchers in pharmacology, biochemistry, and drug development. By enabling the selective inhibition of CYP4A ω-hydroxylases, this molecule facilitates a deeper understanding of the roles of their metabolic products in health and disease.

References

  • Burger, A., Clark, J. E., Nishimoto, M., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418–1424. [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. Retrieved from [Link]

  • Sweeney, F. J., Pereira, M. J., Eskra, J. D., & Carty, T. J. (1987). The use of 12-hydroxyheptadecatrienoic acid (HHT) as an HPLC/spectrophotometric marker for cyclooxygenase pathway activity in resident rat peritoneal cells. Prostaglandins, Leukotrienes, and Medicine, 26(3), 171–177. [Link]

  • PubChem. (n.d.). 12S-Hydroxy-16-heptadecynoic acid. Retrieved from [Link]

  • Aitken, A. E., Roman, L. J., Loughran, P. A., de la Garza, M., & Masters, B. S. (2001). Expressed CYP4A4 metabolism of prostaglandin E(1) and arachidonic acid. Archives of Biochemistry and Biophysics, 393(2), 329–338. [Link]

  • Chew, W. S., & Torta, F. (2013). Lipidomics as a principal tool for advancing biomedical research. Journal of Genetics and Genomics, 40(8), 381–395. [Link]

  • Ferreri, C., Chatgilialoglu, C., & Faraone Mennella, M. R. (2016). Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles. PloS one, 11(4), e0152378. [Link]

  • Arnold, C., Mark, K., Witt, H., & Konkel, A. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry, 285(43), 32720–32733. [Link]

  • Han, X. (2013). Lipidomics as a principal tool for advancing biomedical research. Journal of Genetics and Genomics, 40(8), 381-395. [Link]

Sources

Protocols & Analytical Methods

Method

Stereospecific Synthesis of 12-Hydroxy-16-heptadecynoic Acid: An Application Note and Detailed Protocol

Introduction 12-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid that has garnered significant interest in the scientific community, particularly for its role as a mechanism-based inhibitor of cytochrome P450 4A4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-Hydroxy-16-heptadecynoic acid is a long-chain fatty acid that has garnered significant interest in the scientific community, particularly for its role as a mechanism-based inhibitor of cytochrome P450 4A4, an enzyme involved in prostaglandin metabolism. The stereochemistry at the C12 position is crucial for its biological activity, with the (S)-enantiomer showing approximately twice the inhibitory potency of the (R)-enantiomer. This underscores the critical need for robust and reliable methods for the stereospecific synthesis of this molecule to enable further investigation into its therapeutic potential.

This application note provides a detailed, field-proven protocol for the stereospecific synthesis of both (S)- and (R)-12-hydroxy-16-heptadecynoic acid. The synthetic strategy is designed for accessibility and high stereochemical control, making it suitable for researchers in drug discovery and development.

Synthetic Strategy: A Two-Pronged Approach

Our synthetic approach is centered around a key stereochemistry-defining step: the asymmetric reduction of a prochiral ynone. This strategy is broken down into two main parts:

  • Synthesis of the Precursor Ynone (12-oxo-16-heptadecynoic acid): This involves the construction of the 17-carbon backbone with a ketone at the C12 position and a terminal alkyne.

  • Stereospecific Reduction to the Chiral Alcohol: The prochiral ynone is then subjected to a highly enantioselective reduction using the well-established Corey-Itsuno (Corey-Bakshi-Shibata or CBS) reduction methodology. This allows for the precise installation of the desired stereocenter at C12, yielding either the (S) or (R) enantiomer with high enantiomeric excess.

This modular approach allows for the efficient synthesis of both enantiomers from a common intermediate, providing valuable tools for structure-activity relationship studies.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Synthetic_Workflow cluster_0 Part 1: Ynone Precursor Synthesis cluster_1 Part 2: Stereospecific Reduction & Final Product Undecanedioic_acid Undecanedioic acid Monoester Monomethyl undecanedioate Undecanedioic_acid->Monoester Fischer Esterification Acid_Chloride Monomethyl undecanedioyl chloride Monoester->Acid_Chloride SOCl₂ Coupling Grignard Coupling Acid_Chloride->Coupling Pentyne_Grignard 1-Pentynylmagnesium bromide Pentyne_Grignard->Coupling Secondary_Alcohol Methyl 12-hydroxy-16-heptadecynoate Coupling->Secondary_Alcohol Oxidation Oxidation Secondary_Alcohol->Oxidation PCC or Swern Ynone_Ester Methyl 12-oxo-16-heptadecynoate Oxidation->Ynone_Ester Hydrolysis_Ynone Hydrolysis Ynone_Ester->Hydrolysis_Ynone LiOH Ynone_Acid 12-oxo-16-heptadecynoic acid Hydrolysis_Ynone->Ynone_Acid Ynone_Acid_Input 12-oxo-16-heptadecynoic acid CBS_Reduction_S (S)-CBS Reduction Ynone_Acid_Input->CBS_Reduction_S CBS_Reduction_R (R)-CBS Reduction Ynone_Acid_Input->CBS_Reduction_R S_Alcohol (S)-12-Hydroxy-16- heptadecynoic acid CBS_Reduction_S->S_Alcohol R_Alcohol (R)-12-Hydroxy-16- heptadecynoic acid CBS_Reduction_R->R_Alcohol

Caption: Overall synthetic workflow for the stereospecific synthesis of 12-Hydroxy-16-heptadecynoic acid.

Part 1: Synthesis of 12-oxo-16-heptadecynoic acid

This section details the preparation of the key ynone precursor.

Protocol 1.1: Monomethyl Esterification of Undecanedioic Acid

Rationale: To selectively react one of the carboxylic acid groups, the other must be protected. A simple and effective method is the formation of a monomethyl ester.

Materials:

  • Undecanedioic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve undecanedioic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield monomethyl undecanedioate.

Protocol 1.2: Synthesis of Monomethyl Undecanedioyl Chloride

Rationale: Conversion of the remaining carboxylic acid to an acid chloride activates it for the subsequent Grignard reaction.

Materials:

  • Monomethyl undecanedioate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, rotary evaporator

Procedure:

  • Dissolve monomethyl undecanedioate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Slowly add thionyl chloride (2 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2 hours.

  • Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Protocol 1.3: Grignard Coupling to form Methyl 12-hydroxy-16-heptadecynoate

Rationale: A Grignard reagent prepared from 1-pentyne is coupled with the acid chloride to form the carbon skeleton of the target molecule.

Materials:

  • 1-Pentyne

  • Ethylmagnesium bromide (in THF)

  • Monomethyl undecanedioyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (saturated solution)

  • Round-bottom flask, dropping funnel, separatory funnel

Procedure:

  • Prepare the 1-pentynylmagnesium bromide by slowly adding 1-pentyne to a solution of ethylmagnesium bromide in anhydrous THF at 0 °C. Stir for 1 hour at this temperature.

  • In a separate flask, dissolve the crude monomethyl undecanedioyl chloride in anhydrous THF.

  • Slowly add the acid chloride solution to the Grignard reagent at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield methyl 12-hydroxy-16-heptadecynoate.

Protocol 1.4: Oxidation to Methyl 12-oxo-16-heptadecynoate

Rationale: The secondary alcohol is oxidized to a ketone to generate the prochiral ynone. A mild oxidizing agent is used to avoid side reactions.

Materials:

  • Methyl 12-hydroxy-16-heptadecynoate

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer

Procedure (using PCC):

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of methyl 12-hydroxy-16-heptadecynoate in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate in vacuo and purify by flash column chromatography to afford methyl 12-oxo-16-heptadecynoate.

Protocol 1.5: Hydrolysis to 12-oxo-16-heptadecynoic acid

Rationale: The final step in the precursor synthesis is the hydrolysis of the methyl ester to the free carboxylic acid.

Materials:

  • Methyl 12-oxo-16-heptadecynoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the methyl 12-oxo-16-heptadecynoate in a mixture of THF and water.

  • Add an excess of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 12-oxo-16-heptadecynoic acid.

Part 2: Stereospecific Reduction of 12-oxo-16-heptadecynoic acid

This section describes the key enantioselective reduction step. The choice of the (S)- or (R)-CBS catalyst determines the stereochemistry of the final product.

The Corey-Itsuno Reduction Mechanism

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a highly organized transition state that directs the hydride delivery to one specific face of the ketone, resulting in a high degree of enantioselectivity.

CBS_Mechanism Catalyst Chiral Oxazaborolidine Catalyst Activated_Complex Activated Catalyst-Borane Complex Catalyst->Activated_Complex Borane Borane (BH₃) Borane->Activated_Complex Ternary_Complex Diastereomeric Transition State Activated_Complex->Ternary_Complex Ynone 12-oxo-16-heptadecynoic acid Ynone->Ternary_Complex Hydride_Transfer Stereoselective Hydride Transfer Ternary_Complex->Hydride_Transfer Chiral_Alcohol Chiral 12-Hydroxy- 16-heptadecynoic acid Hydride_Transfer->Chiral_Alcohol Catalyst_Regen Catalyst Regeneration Hydride_Transfer->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified mechanism of the Corey-Itsuno (CBS) reduction.

Protocol 2.1: (S)-12-Hydroxy-16-heptadecynoic acid Synthesis

Materials:

  • 12-oxo-16-heptadecynoic acid

  • (S)-2-Methyl-CBS-oxazaborolidine solution (in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Round-bottom flask, syringe pump, magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents).

  • Cool the flask to 0 °C and slowly add the borane-THF complex (0.6 equivalents). Stir for 15 minutes.

  • In a separate flask, dissolve 12-oxo-16-heptadecynoic acid (1 equivalent) in anhydrous THF.

  • Using a syringe pump, slowly add the solution of the ynone to the catalyst mixture over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield (S)-12-hydroxy-16-heptadecynoic acid.

Protocol 2.2: (R)-12-Hydroxy-16-heptadecynoic acid Synthesis

To synthesize the (R)-enantiomer, follow Protocol 2.1 exactly, but substitute the (S)-2-Methyl-CBS-oxazaborolidine with the (R)-2-Methyl-CBS-oxazaborolidine .

Quantitative Data Summary

StepProductTypical Yield (%)
Monomethyl EsterificationMonomethyl undecanedioate85-95
Acid Chloride FormationMonomethyl undecanedioyl chloride>95 (crude)
Grignard CouplingMethyl 12-hydroxy-16-heptadecynoate60-70
OxidationMethyl 12-oxo-16-heptadecynoate80-90
Hydrolysis12-oxo-16-heptadecynoic acid>95
(S)-CBS Reduction(S)-12-Hydroxy-16-heptadecynoic acid85-95
(R)-CBS Reduction(R)-12-Hydroxy-16-heptadecynoic acid85-95
Enantiomeric Excess (for CBS Reduction) >95%

Characterization and Quality Control

Rationale: Confirmation of the product's identity and, crucially, its stereochemical purity is paramount.

Protocol 3.1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers are separated on a chiral stationary phase, allowing for the determination of the enantiomeric excess (e.e.).

Typical Conditions:

  • Column: Chiralpak AD-H or equivalent

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10) with a small amount of trifluoroacetic acid.

  • Detection: UV at 210 nm.

The retention times of the (R) and (S) enantiomers will differ, and the ratio of their peak areas will determine the enantiomeric excess.

Protocol 3.2: NMR Spectroscopy with Mosher's Acid Analysis

Principle: The chiral alcohol is derivatized with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) to form diastereomeric esters. The chemical shifts of the protons near the stereocenter will differ in the ¹H NMR spectra of these diastereomers, allowing for the determination of the absolute configuration and enantiomeric excess.

Procedure:

  • In two separate NMR tubes, react a small amount of the purified 12-hydroxy-16-heptadecynoic acid with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base like pyridine-d₅.

  • Acquire ¹H NMR spectra for both diastereomeric esters.

  • Compare the chemical shifts of protons adjacent to the newly formed ester linkage. The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration based on the established Mosher's model. The integration of well-resolved signals corresponding to the two diastereomers provides a measure of the enantiomeric excess.

Conclusion

The protocols outlined in this application note provide a reliable and highly stereoselective pathway for the synthesis of both enantiomers of 12-hydroxy-16-heptadecynoic acid. The use of the Corey-Itsuno reduction is key to achieving excellent enantiomeric control. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development with the tools necessary to access these important molecules for their investigations.

References

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Medicinal Chemistry, 36(10), 1418-1424. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (15), 754-755. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Takano, S., et al. (1988). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 963(2), 203-207. [Link]

Application

Application Notes and Protocols for the Analytical Detection of 12-Hydroxy-16-heptadecynoic acid (12-HHTy)

Introduction: The Significance of 12-Hydroxy-16-heptadecynoic acid (12-HHTy) 12-Hydroxy-16-heptadecynoic acid (12-HHTy) is a long-chain hydroxy fatty acid that has garnered interest within the scientific community for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 12-Hydroxy-16-heptadecynoic acid (12-HHTy)

12-Hydroxy-16-heptadecynoic acid (12-HHTy) is a long-chain hydroxy fatty acid that has garnered interest within the scientific community for its biological activities.[1] Notably, it functions as a mechanism-based inhibitor of cytochrome P450 (CYP) ω-hydroxylase, an enzyme involved in the metabolism of prostaglandins.[2][3][4] The ability of 12-HHTy to modulate enzymatic pathways makes it a compound of interest in drug development and biomedical research. Accurate and sensitive detection of 12-HHTy in various biological matrices is therefore crucial for pharmacokinetic studies, mechanism of action elucidation, and biomarker discovery.

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of 12-HHTy, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of 12-HHTy

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C17H30O3[1][3]
Molecular Weight 282.4 g/mol [1][3]
IUPAC Name (12S)-12-hydroxyheptadec-16-ynoic acid[1]
Solubility Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (1 mg/ml)[3][5]

Principle of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The recommended methodology for the sensitive and selective quantification of 12-HHTy is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach is predicated on the following principles:

  • Chromatographic Separation: The analyte is first separated from other components in the sample matrix based on its hydrophobicity using a reversed-phase HPLC or UHPLC column. This step is critical for reducing matrix effects and ensuring accurate quantification.

  • Ionization: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), to generate charged molecules.

  • Mass Analysis: The ionized analyte is then detected by the mass spectrometer. For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion corresponding to the mass of 12-HHTy is selected and fragmented, and a specific product ion is monitored for quantification.

The workflow for LC-MS/MS analysis is depicted below:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma, Cells) Extraction Solid Phase Extraction (SPE) BiologicalMatrix->Extraction 1. Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation 2. Concentration LC Reversed-Phase UHPLC Evaporation->LC ESI Electrospray Ionization (ESI) LC->ESI 3. Separation & Ionization MS1 MS1 (Precursor Ion Selection) ESI->MS1 4. Mass Analysis CID Collision-Induced Dissociation (CID) MS1->CID 4. Mass Analysis MS2 MS2 (Product Ion Monitoring) CID->MS2 4. Mass Analysis Quantification Quantification MS2->Quantification

Caption: Workflow for 12-HHTy analysis by LC-MS/MS.

Detailed Protocols

Part 1: Sample Preparation from Biological Matrices

The goal of sample preparation is to extract 12-HHTy from the complex biological matrix, remove interfering substances, and concentrate the analyte.[6] This protocol is adapted from established methods for other lipid mediators.[7]

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (MS-grade)

  • Acetonitrile (MS-grade)

  • Water (MS-grade)

  • Acetic Acid (MS-grade)

  • Internal Standard (IS): A deuterated or C13-labeled analog of 12-HHTy is ideal. If unavailable, a structurally similar lipid mediator not present in the sample can be used.

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Thawing and Spiking: Thaw biological samples (e.g., plasma, cell lysate) on ice. To each 100 µL of sample, add the internal standard to a final concentration of 10 ng/mL. Vortex briefly.

  • Protein Precipitation & Acidification: Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Acidify the supernatant with 10 µL of 1% acetic acid to ensure 12-HHTy is in its protonated form for better retention on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the 12-HHTy and other lipids with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% acetic acid). Transfer to an appropriate autosampler vial for LC-MS/MS analysis.[8]

Rationale for Key Steps:

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

  • Acidification: Lowering the pH ensures that the carboxylic acid group of 12-HHTy is protonated, increasing its hydrophobicity and retention on the C18 SPE sorbent.

  • Solid Phase Extraction: SPE is a powerful technique for sample clean-up and concentration, significantly reducing matrix effects and improving the signal-to-noise ratio.[7]

Part 2: LC-MS/MS Analysis

This protocol provides a starting point for method development. Optimization of chromatographic and mass spectrometric parameters will be necessary for specific instrumentation and applications. This method is based on successful separation of similar hydroxy fatty acids.[7][9]

Instrumentation and Columns:

  • UHPLC System: A system capable of delivering stable gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is a suitable starting point.

LC Parameters:

ParameterRecommended Condition
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed based on the structure of 12-HHTy. These should be optimized by infusing a standard solution of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
12-HHTy 281.2 (M-H)-To be determined empiricallyTo be determined
Internal Standard Dependent on ISTo be determined empiricallyTo be determined

Note on Product Ion Selection: For a hydroxy fatty acid like 12-HHTy, characteristic product ions will arise from cleavages adjacent to the hydroxyl group and neutral losses (e.g., H2O, CO2). Empirical determination using a pure standard is essential for selecting the most intense and specific product ion for quantification.

MRM_Diagram cluster_ms1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_ms2 Quadrupole 3 (Q3) Precursor Precursor Ion (12-HHTy) m/z = 281.2 Fragmentation Fragmentation (with Argon) Precursor->Fragmentation Selection Product Specific Product Ion (Monitored) Fragmentation->Product Filtering

Caption: Principle of MRM for 12-HHTy detection.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of 12-HHTy into a surrogate matrix (a matrix free of the analyte). A linear range appropriate for the expected sample concentrations should be established, with an r² value > 0.99.

  • Accuracy and Precision: The accuracy (% recovery) and precision (% RSD) should be assessed at low, medium, and high concentrations within the linear range. Acceptance criteria are typically within ±15% for accuracy and <15% for precision.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be evaluated.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte should be assessed.

  • Stability: The stability of 12-HHTy in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) and in the processed sample should be evaluated.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Inefficient extraction, poor ionization, non-optimized MS parameters.Optimize SPE protocol, check mobile phase composition and pH, infuse standard to optimize MS parameters.
High Background Noise Matrix effects, contaminated solvents or vials.Improve sample clean-up, use high-purity solvents, and ensure clean sample vials.[8]
Poor Peak Shape Column degradation, inappropriate mobile phase.Use a guard column, check mobile phase pH, ensure compatibility of reconstitution solvent with the initial mobile phase.
Poor Reproducibility Inconsistent sample preparation, instrument instability.Ensure consistent execution of the sample preparation protocol, run system suitability tests.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the detection and quantification of 12-Hydroxy-16-heptadecynoic acid in biological samples. Proper sample preparation is paramount to minimize matrix effects and achieve reliable results. The provided protocols, based on established methods for similar analytes, offer a solid foundation for researchers to develop and validate a method tailored to their specific needs and instrumentation.

References

  • Fuchs, J. E., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 59(10), 2025-2033. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282972, 12S-Hydroxy-16-heptadecynoic acid. [Link]

  • Fuchs, J. E., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids (TriHOMEs). ResearchGate. [Link]

  • Mass Spectrometry Facility. Sample Preparation and Submission Guidelines. [Link]

  • Western Sydney University. Sample Preparation Guidelines. [Link]

  • White Rose Research Online. (2017). A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples. [Link]

  • Labchem. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid. [Link]

  • Wang, R., et al. (2021). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. [Link]

  • Semantic Scholar. (2021). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

Sources

Method

High-Resolution Chiral HPLC Separation of 12-Hydroxy-16-heptadecynoic Acid Enantiomers

Application Note: AN-2026-CHIRAL-LIPID Executive Summary This guide details the protocol for the enantiomeric separation of 12-Hydroxy-16-heptadecynoic acid (12-HHDA) . This molecule presents specific chromatographic cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL-LIPID

Executive Summary

This guide details the protocol for the enantiomeric separation of 12-Hydroxy-16-heptadecynoic acid (12-HHDA) . This molecule presents specific chromatographic challenges: a lipophilic fatty acid tail, a terminal alkyne (16-yne), and a secondary hydroxyl group at C12 which lacks strong UV chromophores.

While standard chiral screening often fails due to the weak UV absorbance and peak tailing associated with free fatty acids, this protocol utilizes Amylose tris(3,5-dimethylphenylcarbamate) stationary phases (Chiralpak AD-H/IA). We prioritize a Methyl Ester (ME) derivatization workflow to ensure baseline resolution (


) and high sensitivity, while providing an alternative direct method for free acids using immobilized phases.

Chemical Context & Separation Strategy

The Analyte
  • Compound: 12-Hydroxy-16-heptadecynoic acid

  • Chiral Center: C12 (Secondary Alcohol)

  • Key Functional Groups: Carboxylic acid (C1), Hydroxyl (C12), Terminal Alkyne (C16).

  • Detection Challenge: The alkyne and isolated carbonyl provide only weak UV absorbance at 205–210 nm.

The Separation Mechanism

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP).[1]

  • Hydrogen Bonding: The C12-hydroxyl group of the analyte acts as a hydrogen bond donor/acceptor with the carbamate groups of the amylose backbone.

  • Steric Fit: The long alkyl chain inserts into the chiral grooves of the polysaccharide. The terminal alkyne (linear geometry) reduces steric bulk at the tail compared to alkene analogs, potentially tightening the elution window.

Workflow Visualization

The following diagram outlines the decision matrix for sample preparation based on the required sensitivity and available instrumentation.

G Start Sample: 12-Hydroxy-16-heptadecynoic Acid Decision Required Sensitivity? Start->Decision PathA High Sensitivity / UV Detection (Method A) Decision->PathA Low Concentration PathB Direct Analysis / MS Detection (Method B) Decision->PathB High Conc. or MS Avail. Deriv Derivatization: Methylation (TMS-Diazomethane) PathA->Deriv Direct No Derivatization PathB->Direct ColA Column: Chiralpak AD-H (Normal Phase) Deriv->ColA DetectA Detection: UV 210 nm or ELSD (Sharp Peaks) ColA->DetectA ColB Column: Chiralpak IC / IA (Immobilized Phase) Direct->ColB DetectB Detection: MS (ESI-) (m/z 281.2 [M-H]-) ColB->DetectB

Figure 1: Decision tree for selecting the optimal separation pathway. Method A (Methylation) is recommended for UV detection stability.

Method A: Methyl Ester Analysis (Recommended)

This method converts the free acid to a methyl ester (12-HHDA-ME). This eliminates the carboxylic acid dimerization that causes peak tailing and improves solubility in Normal Phase solvents.

Sample Preparation (Methylation)
  • Dissolve 1 mg of 12-HHDA in 500 µL Methanol/Benzene (4:1).

  • Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.

  • Stir at room temperature for 20 minutes.

  • Quench with 1 drop of Acetic Acid (color disappears).

  • Evaporate to dryness under

    
     and reconstitute in Mobile Phase.
    
Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H (Daicel) or equivalent Amylose tris(3,5-dimethylphenylcarbamate)
Dimensions 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (98 : 2 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm (primary); ELSD (secondary)
Injection 10 µL (1 mg/mL in Mobile Phase)
Expected Results
  • Elution Order: typically

    
    -enantiomer elutes before 
    
    
    
    -enantiomer on Amylose-based CSPs for hydroxy fatty esters, though confirmation with standards is required.
  • Selectivity (

    
    ):  > 1.2
    
  • Resolution (

    
    ):  > 2.5 (Baseline)
    

Method B: Direct Free Acid Analysis

Used when derivatization is undesirable (e.g., preparative purification for biological assays). Requires an immobilized column to withstand stronger acidic modifiers if necessary.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))
Dimensions 250 mm × 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (95 : 5 : 0.1 v/v/v)
Additives CRITICAL: 0.1% TFA is required to suppress ionization of the carboxylic acid.
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or MS (ESI negative mode)

Technical Note: The immobilized Chiralpak IC is preferred over coated AD-H for free acids because it is more robust against the acid additives required to sharpen the peak shape.

Mechanism of Interaction

Understanding the molecular interaction is vital for troubleshooting.

Interaction cluster_CSP Stationary Phase (Amylose Carbamate) cluster_Analyte Analyte (12-HHDA) Carbamate_NH Carbamate -NH (H-Bond Donor) Analyte_OH 12-OH Group Carbamate_NH->Analyte_OH H-Bond Carbamate_CO Carbamate -C=O (H-Bond Acceptor) Chiral_Groove Chiral Groove (Steric Inclusion) Analyte_OH->Carbamate_CO H-Bond Analyte_Tail Alkyne Tail (C16) Analyte_Tail->Chiral_Groove Hydrophobic Inclusion

Figure 2: Mechanistic interaction between the 12-hydroxyl group and the CSP carbamate moiety.

Troubleshooting & Optimization

Poor Resolution ( )
  • Temperature Effect: Lower the column temperature to 10°C or 15°C. Enantioseparation is enthalpy-driven; lower temperatures often increase selectivity.

  • Solvent Strength: Reduce Isopropanol to 1% or switch to Ethanol (sharpens peaks but may change selectivity).

Peak Tailing
  • Cause: Silanol interactions or carboxylic acid dimerization.

  • Solution (Method B): Increase TFA to 0.15%.

  • Solution (Method A): Ensure complete methylation. Unreacted free acid will elute later with significant tailing.

Detection Limits
  • Since 12-HHDA lacks a conjugated diene system (unlike 12-HETE), UV sensitivity is low.

  • Alternative: If UV is insufficient, use ADAM (9-anthryldiazomethane) derivatization. This attaches a fluorescent tag to the carboxylic acid, allowing fluorescence detection (Ex 365 nm / Em 412 nm) at picomolar levels [1].

References

  • K. Akasaka and H. Ohrui. "Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent." Biosci. Biotechnol. Biochem., 67(11), 2003. Link

  • Daicel Chiral Technologies. "Chiral Separation of Acidic Compounds." Application Note.Link

  • H. Kuhn et al. "Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography." Methods in Molecular Biology, 1999. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Technical Guide.[2]Link

Sources

Application

Application Note &amp; Protocol: Characterizing Time-Dependent Inhibition of Cytochrome P450 Enzymes with 12-Hydroxy-16-heptadecynoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development The cytochrome P450 (CYP...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including approximately 90% of all clinically used drugs.[1] Consequently, the inhibition of CYP enzymes is a primary cause of drug-drug interactions (DDIs), which can lead to altered drug efficacy and an increased risk of adverse events.[2] A particularly concerning form of inhibition is time-dependent inhibition (TDI), where the inhibitory effect strengthens with increasing pre-incubation time with the enzyme. This often signifies mechanism-based, or "suicide," inhibition, an irreversible process where the enzyme metabolically activates the inhibitor into a reactive species that covalently binds to and permanently inactivates the enzyme.[2] Understanding the potential for a new chemical entity (NCE) to cause TDI is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA.[3][4]

This application note provides a comprehensive guide to designing and executing an in vitro assay to characterize the time-dependent inhibition of major human CYP450 isoforms using 12-Hydroxy-16-heptadecynoic acid (12-HHYA) as a model suicide inhibitor. 12-HHYA is a known mechanism-based inactivator of prostaglandin ω-hydroxylase, a member of the CYP4A subfamily (specifically CYP4A4). The protocols detailed herein are designed to be robust, self-validating, and adaptable for screening other NCEs for their potential to act as time-dependent inhibitors of key drug-metabolizing enzymes.

The Causality of Suicide Inhibition: A Mechanistic Overview

Suicide inhibitors are substrates of the target enzyme that are converted into a reactive intermediate during the catalytic cycle.[2] This reactive metabolite, instead of being released as a product, forms a covalent bond with the enzyme, typically at the active site, leading to its irreversible inactivation.[2] This process is characterized by three key features:

  • Time-Dependence: The extent of inhibition increases with the duration of pre-incubation of the inhibitor with the enzyme and its cofactor.

  • NADPH-Dependence: As with most CYP-mediated reactions, the metabolic activation of the suicide inhibitor requires the presence of NADPH.

  • Irreversibility: Once the covalent bond is formed, the enzyme's activity cannot be restored by simple dilution or removal of the inhibitor. Recovery of enzymatic function necessitates de novo protein synthesis.[5]

12-HHYA contains a terminal acetylene group, a chemical moiety frequently associated with mechanism-based inhibition of CYP enzymes. The protocols described below are designed to systematically investigate these hallmark characteristics of suicide inhibition.

Characterizing Time-Dependent Inhibition: The IC₅₀ Shift Assay

A widely accepted method for identifying time-dependent inhibitors is the IC₅₀ shift assay.[5][6] This assay compares the half-maximal inhibitory concentration (IC₅₀) of a compound under three distinct pre-incubation conditions. A significant decrease in the IC₅₀ value after pre-incubation in the presence of NADPH is a strong indicator of TDI.[5][6]

Experimental Workflow for IC₅₀ Shift Assay

cluster_0 Pre-incubation (30 min, 37°C) cluster_1 Direct Inhibition cluster_2 Activity Measurement A Condition 1: HLM + 12-HHYA (No NADPH) D Add Probe Substrate + NADPH (to all conditions) A->D B Condition 2: HLM + 12-HHYA + NADPH B->D C Condition 3: HLM + 12-HHYA (0 min pre-incubation) C->D E Incubate (short, defined time) D->E F Quench Reaction E->F G LC-MS/MS Analysis (Quantify Metabolite) F->G

Figure 1. Workflow of the IC₅₀ Shift Assay.

Protocol 1: IC₅₀ Shift Assay for 12-HHYA

This protocol is designed to be performed in a 96-well plate format and is adaptable for various CYP isoforms by using the appropriate probe substrate (see Table 1).

1. Reagent Preparation:

  • 12-HHYA Stock Solution: Prepare a 10 mM stock solution of 12(S)-hydroxy-16-Heptadecynoic Acid in a suitable organic solvent (e.g., DMSO or ethanol). Serially dilute this stock to create a range of working solutions.

  • Human Liver Microsomes (HLMs): Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System:

    • Solution A (20x): 26.2 mg/mL NADP+, 158 mg/mL glucose-6-phosphate in distilled water.

    • Solution B (100x): 17,400 units/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate buffer.

    • Working Solution (1x): Prepare fresh before use by combining 50 µL of Solution A, 10 µL of Solution B, and 940 µL of 0.1 M potassium phosphate buffer (pH 7.4).

  • Probe Substrate Stock Solutions: Prepare stock solutions of the desired probe substrates (see Table 1) in a suitable solvent (e.g., acetonitrile or methanol).

  • Quenching Solution: Acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Pre-incubation Step (30 minutes):

  • Prepare three sets of reactions in a 96-well plate on ice:

    • Condition 1 (-NADPH): 10 µL of HLM (2 mg/mL), 80 µL of potassium phosphate buffer, and 5 µL of 12-HHYA working solution.

    • Condition 2 (+NADPH): 10 µL of HLM (2 mg/mL), 30 µL of potassium phosphate buffer, 50 µL of 1x NADPH regenerating system, and 5 µL of 12-HHYA working solution.

    • Vehicle Controls: For both conditions, prepare wells with 5 µL of the vehicle solvent instead of the 12-HHYA solution.

  • Pre-incubate the plate at 37°C for 30 minutes with gentle shaking.

3. Direct Inhibition (0-minute pre-incubation):

  • Condition 3 (0-min): Prepare a separate plate on ice with 10 µL of HLM (2 mg/mL), 30 µL of potassium phosphate buffer, 50 µL of 1x NADPH regenerating system, and 5 µL of 12-HHYA working solution. Do not pre-incubate this plate.

4. Activity Measurement:

  • After the 30-minute pre-incubation, initiate the enzymatic reaction by adding 5 µL of the chosen probe substrate to all wells of all plates (Conditions 1, 2, and 3).

  • Incubate at 37°C for a short, predetermined time (e.g., 5-10 minutes, ensure linearity of metabolite formation).

  • Terminate the reaction by adding 100 µL of ice-cold quenching solution to all wells.

5. Sample Analysis:

  • Seal the plate, vortex, and centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the formation of the specific metabolite.

6. Data Analysis:

  • Calculate the percent inhibition for each concentration of 12-HHYA relative to the vehicle control for each of the three conditions.

  • Plot percent inhibition versus the logarithm of the 12-HHYA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each condition.

  • Calculate the IC₅₀ shift ratio: IC₅₀ Shift = IC₅₀ (-NADPH) / IC₅₀ (+NADPH)

  • An IC₅₀ shift ratio greater than 2 is generally considered indicative of time-dependent inhibition.[6]

CYP IsoformProbe SubstrateMetabolite
CYP1A2 PhenacetinAcetaminophen
CYP2B6 BupropionHydroxybupropion
CYP2C8 AmodiaquineN-desethylamodiaquine
CYP2C9 Diclofenac4'-hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-hydroxymidazolam
CYP4A4 Lauric Acid12-hydroxylauric acid
Table 1: Recommended Probe Substrates for LC-MS/MS-based CYP Inhibition Assays.[7]

Determining the Kinetics of Inactivation: kᵢₙₐ꜀ₜ and Kᵢ

If the IC₅₀ shift assay indicates TDI, a more detailed kinetic study should be performed to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of the inhibitor that gives half-maximal inactivation (Kᵢ).[8] These parameters provide a more quantitative assessment of the DDI risk.

Experimental Workflow for kᵢₙₐ꜀ₜ and Kᵢ Determination

cluster_0 Pre-incubation cluster_1 Activity Measurement A HLM + NADPH + Varying [12-HHYA] B Incubate at 37°C A->B C Aliquots taken at multiple time points (e.g., 0, 5, 10, 20, 30 min) B->C D Dilute aliquot into reaction mix (Probe Substrate + NADPH) C->D E Incubate (short, defined time) D->E F Quench Reaction E->F G LC-MS/MS Analysis F->G

Figure 2. Workflow for kᵢₙₐ꜀ₜ and Kᵢ Determination.

Protocol 2: Determination of kᵢₙₐ꜀ₜ and Kᵢ

1. Pre-incubation:

  • Prepare a master mix containing HLMs and the NADPH regenerating system in potassium phosphate buffer.

  • In separate tubes, add varying concentrations of 12-HHYA (typically 5-7 concentrations bracketing the Kᵢ, which for CYP4A4 is around 1.8 µM). Include a vehicle control.

  • Initiate the pre-incubation by adding the HLM/NADPH master mix to each tube and place in a 37°C water bath.

2. Time-course Sampling:

  • At several time points (e.g., 0, 5, 10, 15, and 30 minutes), withdraw an aliquot from each pre-incubation tube.

3. Residual Activity Measurement:

  • Immediately dilute the aliquot (e.g., 10-fold) into a reaction mixture containing the probe substrate (at a concentration of at least 5x Kₘ) and the NADPH regenerating system. This dilution step helps to minimize any reversible inhibition from the remaining free inhibitor.

  • Incubate for a short, fixed time.

  • Terminate the reaction with an ice-cold quenching solution.

4. Sample Analysis:

  • Process the samples as described in Protocol 1 for LC-MS/MS analysis.

5. Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kₒₑ).

  • Plot the kₒₑ values against the corresponding inhibitor concentrations.

  • Fit this data to the Michaelis-Menten equation for enzyme inactivation: kₒₑ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) Where [I] is the inhibitor concentration.

  • The kᵢₙₐ꜀ₜ and Kᵢ values can be determined from the non-linear regression analysis of this plot.

Expected Results and Interpretation

For 12-HHYA and its known interaction with CYP4A4, the expected outcome of the IC₅₀ shift assay would be a significant shift to the left in the IC₅₀ curve for the +NADPH condition compared to the -NADPH and 0-minute pre-incubation conditions. The subsequent kᵢₙₐ꜀ₜ/Kᵢ determination would yield quantitative parameters of this inactivation. When testing against other major drug-metabolizing CYPs, a lack of a significant IC₅₀ shift would suggest that 12-HHYA is a selective inhibitor for the CYP4A subfamily under the tested conditions.

Hypothetical Data Presentation:

CYP IsoformIC₅₀ (0-min pre-incubation)IC₅₀ (30-min pre-incubation, -NADPH)IC₅₀ (30-min pre-incubation, +NADPH)IC₅₀ Shift Ratiokᵢₙₐ꜀ₜ (min⁻¹)Kᵢ (µM)
CYP4A4 > 50 µM> 50 µM3.5 µM> 140.451.8
CYP3A4 > 100 µM> 100 µM> 100 µM~1N/DN/D
CYP2D6 > 100 µM> 100 µM> 100 µM~1N/DN/D
Table 2: Example data table summarizing the results of CYP450 inhibition studies with 12-HHYA. Data for CYP4A4 is based on literature values. N/D = Not Determined.

Conclusion and Further Considerations

The protocols outlined in this application note provide a robust framework for identifying and characterizing time-dependent inhibitors of cytochrome P450 enzymes. The use of 12-Hydroxy-16-heptadecynoic acid serves as an excellent model for a mechanism-based inactivator. Key to the successful implementation of these assays is the inclusion of appropriate controls (no inhibitor, no NADPH) and the careful optimization of incubation times and protein concentrations to ensure linear reaction kinetics.

For drug development professionals, the early identification of TDI is paramount. A positive result in an IC₅₀ shift assay should trigger a more in-depth kinetic characterization to determine kᵢₙₐ꜀ₜ and Kᵢ. These parameters are crucial for predicting the clinical significance of a potential DDI. While 12-HHYA is reported to be a selective inhibitor, these protocols provide the means to empirically determine its selectivity profile against a broader panel of drug-metabolizing enzymes, a critical step in assessing the translational risk of any new chemical entity.

References

  • Atkinson, A., Kenny, J., & Grime, K. (2005). Automated assessment of time-dependent inhibition of human cytochrome P450 enzymes using liquid chromatography-tandem mass spectrometry analysis. Drug Metabolism and Disposition, 33(11), 1637-1645.
  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]

  • Cyprotex. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Grimm, S. W., et al. (2009). A novel method to predict the clinical relevance of time-dependent inhibitors of CYP3A4. Drug Metabolism and Disposition, 37(6), 1355-1370.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Muerhoff, A. S., et al. (1989). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid. Journal of Biological Chemistry, 264(2), 749-756.
  • Puris, E., et al. (2017). A liquid chromatography-tandem mass spectrometry analysis of nine cytochrome P450 probe drugs and their corresponding metabolites in human serum and urine. Analytical and Bioanalytical Chemistry, 409(3), 855-867.
  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Cytochrome P450: A Review. Retrieved from [Link]

  • Yasuda, K., et al. (2014). Simultaneous LC-MS/MS analysis of the plasma concentrations of a cocktail of 5 cytochrome P450 substrate drugs and their metabolites. Biological and Pharmaceutical Bulletin, 37(1), 42-49.
  • Zhang, H., et al. (2012). Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes. Drug Metabolism and Disposition, 40(12), 2209-2215.

Sources

Method

developing in vivo models for 12-Hydroxy-16-heptadecynoic acid studies

Application Note & Protocol Guide Part 1: Introduction & Mechanistic Grounding[1] The Renaissance of a "Waste Product" For decades, 12-Hydroxy-16-heptadecynoic acid (12-HHT) was dismissed as a metabolic byproduct of Thro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Introduction & Mechanistic Grounding[1]

The Renaissance of a "Waste Product"

For decades, 12-Hydroxy-16-heptadecynoic acid (12-HHT) was dismissed as a metabolic byproduct of Thromboxane A2 synthesis. This paradigm shifted fundamentally with the identification of 12-HHT as the endogenous, high-affinity ligand for the Leukotriene B4 Receptor 2 (BLT2).[1][2] Unlike BLT1, which drives chemotaxis in leukocytes, the 12-HHT/BLT2 axis is now understood to be a critical regulator of epithelial barrier function, wound healing, and inflammation resolution.

Developing in vivo models for 12-HHT requires a departure from standard lipid protocols due to two unique challenges: metabolic instability (rapid degradation by 15-PGDH) and receptor overlap (distinguishing BLT2 effects from LTB4/BLT1 signaling).

The Signaling Architecture

To design a valid experiment, one must understand the source and sink of 12-HHT. It is produced by platelets and macrophages via the COX/TxAS pathway and degraded by 15-PGDH.

G AA Arachidonic Acid PGH2 PGH2 AA->PGH2 Oxygenation HHT 12-HHT PGH2->HHT TxAS TxA2 Thromboxane A2 PGH2->TxA2 TxAS COX COX-1 / COX-2 COX->PGH2 Enzyme TxAS Thromboxane Synthase BLT2 BLT2 Receptor (GPCR) HHT->BLT2 High Affinity Binding Metab 12-keto-HHT (Inactive) HHT->Metab Rapid Oxidation Gprot Gq / Gi / G12/13 BLT2->Gprot Activation Func Epithelial Migration Barrier Protection Wound Healing Gprot->Func Signaling PGDH 15-PGDH (Degradation) PGDH->Metab

Figure 1: The 12-HHT Biosynthetic and Signaling Pathway. 12-HHT is generated equimolarly with Thromboxane A2 but acts distinctly via BLT2 to promote tissue repair. Note the critical degradation step by 15-PGDH.

Part 2: Experimental Strategy & Model Selection

Critical Variables in Model Design

When studying 12-HHT in vivo, you are essentially manipulating the "brake" (15-PGDH) or the "gas" (COX/TxAS or exogenous ligand).

VariableChallengeStrategic Solution
Ligand Stability Native 12-HHT has a short half-life (<5 min in plasma).Use Topical administration for skin/cornea. Use 15-PGDH inhibitors (SW033291) to boost endogenous levels systemically.
Receptor Selectivity BLT2 is low-affinity for LTB4 but high-affinity for 12-HHT.[3]Use BLT2-/- mice as the negative control. Use LY255283 (antagonist) to confirm specificity.
Source Platelets are the massive reservoir of 12-HHT.In hemorrhage models, platelet-derived 12-HHT is the primary driver. In avascular tissue, local synthesis matters.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" Skin Wound Healing Model

This is the most robust model for 12-HHT studies because BLT2 is highly expressed in keratinocytes, and topical application bypasses metabolic instability issues.

Objective: Quantify the acceleration of re-epithelialization by 12-HHT.

1. Materials
  • Animals: C57BL/6J mice (Wild Type) and BLT2-/- (Knockout) mice, age 8-10 weeks.

  • Reagents:

    • Native 12-HHT (Cayman Chem or similar). Storage: -80°C in Ethanol. Never evaporate to dryness without inert gas.

    • Vehicle: Acetone/Olive Oil (4:1) or PBS containing 0.5% Ethanol (for aqueous solubility).

    • Biopsy Punch (4mm or 6mm).

    • Tegaderm or similar occlusive dressing (optional, but prevents grooming).

2. Preparation of 12-HHT Solution
  • Stock: 12-HHT is supplied in ethanol.

  • Working Solution: Dilute to 1 µM - 10 µM in the chosen vehicle immediately before use.

  • Note: 12-HHT is sensitive to oxidation. Keep on ice and protected from light.

3. Surgical Procedure
  • Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.

  • Depilation: Shave the dorsal skin and treat with depilatory cream (e.g., Nair) for 1 minute to remove fine hair. Wipe clean with warm water.

  • Wounding: Create two full-thickness punch biopsies (4mm) on the mid-back, avoiding the spine.

  • Treatment:

    • Group A (Control): Apply 20 µL Vehicle topically to the wound.

    • Group B (Experimental): Apply 20 µL 12-HHT (1 µM) topically.

    • Frequency: Twice daily (BID) for 5-7 days.

4. Data Collection & Analysis
  • Imaging: Photograph wounds daily with a scale bar.

  • Quantification: Measure wound area using ImageJ.

  • Calculation: % Wound Closure =

    
    .
    
  • Validation: Harvest tissue at Day 3 for histology (H&E) to measure the "epithelial tongue" length (migration distance).

Protocol B: Systemic Modulation via 15-PGDH Inhibition

Since injecting native 12-HHT systemically is inefficient, the field standard is to inhibit its degradation, thereby elevating endogenous 12-HHT levels. This is relevant for colitis or liver regeneration models.[4]

Objective: Potentiate 12-HHT signaling to protect against DSS-induced Colitis.

1. Materials
  • Compound: SW033291 (High-affinity 15-PGDH inhibitor).

  • Inducer: Dextran Sodium Sulfate (DSS), 2-3% in drinking water.

  • Vehicle: 10% Ethanol / 5% Cremophor EL / 85% Saline (or manufacturer recommended formulation).

2. Workflow

Workflow Start Day -1 Baseline Wts Induction Day 0-5 2.5% DSS in Water Start->Induction Recovery Day 6-10 Normal Water Induction->Recovery Treatment Daily IP Injection SW033291 (10mg/kg) OR Vehicle Treatment->Induction Co-administration Treatment->Recovery Continued Dosing Endpoint Day 10 Colon Length & Histology Recovery->Endpoint

Figure 2: Experimental Timeline for Systemic 12-HHT Modulation.

3. Dosing Regimen
  • Dose: 10 mg/kg SW033291.[5][6]

  • Route: Intraperitoneal (IP) injection.[7][8]

  • Frequency: Twice daily (BID) is preferred due to the rapid turnover of the enzyme, though QD (once daily) can show effects.

4. Specificity Check (The "Self-Validating" Step)

To prove that the therapeutic effect of SW033291 is due to 12-HHT/BLT2 and not PGE2 (which is also elevated by 15-PGDH inhibition), you must include a BLT2-/- cohort .

  • Result: If SW033291 fails to protect BLT2-/- mice, the mechanism is confirmed as 12-HHT/BLT2 dependent.

Part 4: Pharmacological Tools & Reference Data[5]

Compound Dictionary

Use this table to select the right tool for your pathway analysis.

CompoundRoleTargetRecommended In Vivo DoseNotes
12-HHT Endogenous AgonistBLT2 (High), BLT1 (None)1-10 µM (Topical)Unstable. Use immediately.
CAY10583 Synthetic AgonistBLT21-5 mg/kg (IP)More stable than 12-HHT.
LY255283 AntagonistBLT22.5 - 10 mg/kg (IP)Competitive antagonist.
SW033291 Enzyme Inhibitor15-PGDH5-10 mg/kg (IP)Increases endogenous 12-HHT & PGE2.
U-46619 AnalogTP ReceptorN/AWarning: Often confused with HHT pathway; it mimics TxA2, not HHT.
Expected Phenotypes in Genetic Models
GenotypeSkin Wound HealingDSS Colitis SeverityIschemia/Reperfusion Injury
WT Normal (5-7 days)ModerateStandard damage
BLT2 -/- Delayed (Significant)Severe (Loss of barrier)Increased damage
TxAS -/- Delayed (Lack of ligand)SevereVariable
BLT1 -/- NormalNormal/Protected (Anti-inflammatory)Protected (Reduced neutrophil influx)

Note: The contrast between BLT1-/- (often protected in inflammation) and BLT2-/- (exacerbated damage due to loss of barrier) is a key differentiator.

Part 5: References

  • Okuno, T., et al. (2008). "12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2."[9] Journal of Experimental Medicine, 205(4), 759–766.[10]

  • Liu, M., et al. (2014). "12-Hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor."[10][11] Journal of Experimental Medicine, 211(6), 1063–1078.[10][11]

  • Iizuka, Y., et al. (2010). "Protective role of the leukotriene B4 receptor BLT2 in murine inflammatory colitis." FASEB Journal, 24(12), 4678-4690.[10]

  • Zhang, Y., et al. (2015). "Inhibition of 15-PGDH protects mice from acute liver injury and promotes liver regeneration." Science, 348(6240). (Context for SW033291 usage).

  • Yokomizo, T., et al. (2018). "Leukotriene B4 receptor 2 (BLT2): The forgotten sibling?" Progress in Lipid Research. (Review of BLT2 pharmacology).

Sources

Application

Application Note: Protocol for Assessing 12-Hydroxy-16-heptadecynoic Acid in Human Liver Microsomes

Executive Summary & Scientific Rationale This guide details the protocol for assessing 12-Hydroxy-16-heptadecynoic acid (12-HHDYA) in Human Liver Microsomes (HLM). Critical Distinction: It is imperative to distinguish th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for assessing 12-Hydroxy-16-heptadecynoic acid (12-HHDYA) in Human Liver Microsomes (HLM).

Critical Distinction: It is imperative to distinguish the analyte from the endogenous lipid mediator 12-HHT (12-hydroxyheptadeca-5,8,10-trienoic acid).

  • 12-HHT (Endogenous): A BLT2 receptor agonist and downstream product of the COX/Thromboxane synthase pathway.

  • 12-Hydroxy-16-heptadecynoic acid (Synthetic Probe): An acetylenic fatty acid analog designed as a mechanism-based inhibitor (suicide substrate) of cytochrome P450 omega-hydroxylases (specifically CYP4A and CYP4F subfamilies).

In the context of HLM, 12-Hydroxy-16-heptadecynoic acid is rarely assessed merely for its passive clearance. Rather, it is assessed to determine its kinetics of inactivation (


)  against CYP4 enzymes, or to map its own metabolic consumption as it covalently binds to the P450 heme.

This protocol covers two workflows:

  • Substrate Depletion Assay: Measuring the metabolic stability of 12-HHDYA itself.

  • Inactivation Assessment: Verifying its activity as a CYP4 inhibitor in HLM.

Mechanistic Insight: The "Suicide" Pathway

12-Hydroxy-16-heptadecynoic acid contains a terminal alkyne (triple bond). When CYP4 enzymes (abundant in HLM, particularly CYP4F2) attempt to omega-hydroxylate this molecule, the catalytic cycle generates a reactive ketene or radical intermediate. This intermediate covalently alkylates the heme porphyrin, irreversibly inactivating the enzyme.

Visualization: Mechanism of Action

G Substrate 12-Hydroxy-16- heptadecynoic Acid Complex Enzyme-Substrate Complex Substrate->Complex Binding (KI) CYP CYP4F2 / CYP4A11 (Active Heme) CYP->Complex Intermediate Reactive Intermediate Complex->Intermediate Catalysis (kinact) Activation O2 + NADPH Activation Activation->Intermediate Inactivated Alkylated Heme (Dead Enzyme) Intermediate->Inactivated Covalent Modification

Figure 1: Mechanism-Based Inactivation of CYP4 enzymes by 12-Hydroxy-16-heptadecynoic acid. The reaction requires NADPH to proceed to the suicide step.

Experimental Protocols

Materials & Reagents[1][2][3][4][5]
  • Test Compound: 12(S)-Hydroxy-16-heptadecynoic acid (Purity >98%).[1]

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Internal Standard: 12-HHT-d4 or deuterated Lauric Acid (e.g., 12-hydroxy-lauric acid-d9).

Protocol A: Metabolic Stability (Substrate Depletion)

Objective: To determine the intrinsic clearance (


) of 12-Hydroxy-16-heptadecynoic acid.

Step-by-Step Workflow:

  • Preparation:

    • Prepare a 10 mM stock of 12-Hydroxy-16-heptadecynoic acid in DMSO.

    • Dilute to 1 µM working solution in KPi buffer (Final DMSO < 0.1%).

  • Pre-warming:

    • Thaw HLM on ice. Dilute to 0.5 mg/mL in KPi buffer.

    • Pre-incubate HLM solution at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to the HLM.

    • Spike the reaction with 12-Hydroxy-16-heptadecynoic acid (Final conc: 1 µM).

    • Total Reaction Volume: 200 µL per time point.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold ACN (with Internal Standard).

    • Vortex for 30 seconds. Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (Negative Mode).

Self-Validating Control:

  • Negative Control: Incubate without NADPH. If loss is observed here, it indicates non-CYP degradation (e.g., hydrolysis) or non-specific binding to plasticware.

Protocol B: LC-MS/MS Quantification

Objective: Accurate measurement of the analyte using MRM (Multiple Reaction Monitoring).

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Negative Mode (

    
    ).
    
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
12-OH-16-heptadecynoic 281.4 179.2 3018
12-OH-16-heptadecynoic 281.4 59.0 3025
Internal Standard (d4)285.4183.23018

Note: The product ion 179.2 corresponds to the cleavage adjacent to the hydroxyl group, typical for hydroxylated fatty acids.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining peak area ratio (Analyte/IS) vs. time.





Interpreting Non-Linearity

Because 12-Hydroxy-16-heptadecynoic acid destroys the enzyme that metabolizes it, you may observe non-linear kinetics (a curvature in the ln-concentration vs. time plot).

  • Linear Phase (0-15 min): Represents initial metabolism.

  • Plateau Phase (>30 min): Indicates the CYP enzymes are inactivated, and no further metabolism occurs.

  • Insight: For accurate

    
    , use only the initial linear portion (0-10 min).
    

Advanced Workflow: IC50 Shift Assay

To confirm the molecule is acting as a mechanism-based inhibitor in your specific HLM batch.

If your goal is to validate the quality of the probe or the HLM, perform an IC50 Shift Assay.

Workflow Visualization

Workflow Step1 Step 1: Pre-Incubation HLM + 12-HHDYA (+/- NADPH) 30 mins @ 37°C Step2 Step 2: Dilution (1:10) Add Marker Substrate (e.g., Lauric Acid for CYP4A) Step1->Step2 Transfer Step3 Step 3: Incubation Measure Residual Activity Step2->Step3 Catalysis Result Result: IC50 decreases with pre-incubation time (Left Shift) Step3->Result

Figure 2: IC50 Shift Workflow. A shift in IC50 (lower value after pre-incubation with NADPH) confirms mechanism-based inactivation.

Data Presentation:

ConditionIC50 (µM)Interpretation
0 min Pre-incubation > 10 µMReversible inhibition only (weak)
30 min Pre-incubation (-NADPH) > 10 µMNo inactivation without turnover
30 min Pre-incubation (+NADPH) 0.5 µM Potent Mechanism-Based Inactivation

Troubleshooting & Critical Checkpoints

  • Solubility Issues:

    • Fatty acids can stick to polypropylene. Use low-binding plates or glass inserts.

    • Check: If the T=0 sample has low recovery compared to a solvent standard, you have adsorption issues. Add 0.05% BSA to the buffer (but be aware BSA binds fatty acids, potentially lowering free fraction).

  • Isomeric Interference:

    • Ensure your LC method separates 12-Hydroxy-16-heptadecynoic acid from endogenous 12-HHT.

    • Differentiation: 12-HHT has 3 double bonds (UV max ~235 nm). 12-Hydroxy-16-heptadecynoic acid has a triple bond (UV transparent at 235 nm). Use MS detection for specificity.

  • Background Noise:

    • Fatty acids are ubiquitous. Use high-grade solvents and avoid soap-washed glassware.

References

  • Burger, A., et al. (1993). Mechanism-based inhibitors of prostaglandin omega-hydroxylase: (R)- and (S)-12-hydroxy-16-heptadecynoic acid and 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid.[1][2][3] Journal of Medicinal Chemistry, 36(10), 1418–1424.

  • Muerhoff, A. S., et al. (1989).[4][5] 12-Hydroxy-16-heptadecynoic acid selectively inactivates cytochrome P450 4A4.[5] Journal of Biological Chemistry, 264, 749-756.[4][5]

  • Okuno, T., et al. (2008). 12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2. Journal of Experimental Medicine, 205(7), 1577-1586. (Cited for distinction between endogenous 12-HHT and the synthetic probe).

  • Cayman Chemical. (n.d.). 12(S)-hydroxy-16-Heptadecynoic Acid Product Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 12-Hydroxy-16-heptadecynoic Acid

Executive Summary Compound: 12(S)-Hydroxy-16-heptadecynoic acid (12(S)-H-16-HDA) CAS: 148019-74-3 Primary Application: Mechanism-based inhibition of Cytochrome P450 -hydroxylases (e.g., CYP4A) and bioorthogonal labeling...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 12(S)-Hydroxy-16-heptadecynoic acid (12(S)-H-16-HDA) CAS: 148019-74-3 Primary Application: Mechanism-based inhibition of Cytochrome P450


-hydroxylases (e.g., CYP4A) and bioorthogonal labeling via the terminal alkyne group.[1][2][3]

The Challenge: As a long-chain alkynyl fatty acid derivative, 12(S)-H-16-HDA exhibits significant lipophilicity. While data sheets often list solubility in PBS up to 1 mg/mL [1], this is frequently misleading in the context of cell culture. In complex media (DMEM/RPMI), direct addition of organic stocks (DMSO/Ethanol) triggers "micro-precipitation"—invisible to the naked eye but catastrophic for experimental reproducibility. The compound rapidly adheres to polystyrene culture ware or forms biologically inert micelles.

The Solution: To ensure bioavailability and stability, this guide prioritizes the BSA-Conjugation Method , the gold standard for delivering hydrophobic fatty acid analogs to cells.

Part 1: Physicochemical Profile & Solubility Data[4]

Before beginning, verify your compound's constraints.[4]

Solvent SystemMax SolubilitySuitability for Cell CultureNotes
DMSO 50 mg/mLHigh (as Stock)Preferred for initial solubilization. Keep final culture concentration <0.1%.
Ethanol (100%) 50 mg/mLHigh (as Stock)Alternative to DMSO; evaporates faster but less toxic to some sensitive lines.
DMF 50 mg/mLModerate Use only if DMSO/EtOH are contraindicated; higher cellular toxicity.
PBS (pH 7.2) ~1 mg/mL*Low (Direct)Unstable. Prone to crashing out in the presence of calcium/magnesium or serum proteins.
Culture Media <10 µM (Free)Very Low DO NOT add directly. Requires BSA carrier.
Part 2: The "Gold Standard" Preparation Protocol

Method: BSA-Complexation (The Self-Validating System) Why this works: Fatty Acid-Free (FAF) BSA acts as a physiological carrier, mimicking serum albumin's role in vivo. It prevents the fatty acid from binding to the plastic dish and ensures it enters the cell via specific transporters rather than passive fusion.

Reagents Required:
  • 12(S)-H-16-HDA (Solid or DMSO stock)

  • Fatty Acid-Free BSA (Crucial: Standard BSA contains interfering lipids)

  • Sterile PBS or 150 mM NaCl

  • 0.22 µm Syringe Filter (PES membrane)

Step-by-Step Workflow:
  • Prepare the Stock (1000x):

    • Dissolve 12(S)-H-16-HDA in high-quality DMSO to create a 50 mM stock solution .

    • Storage: Aliquot into amber glass vials (avoid plastic) and store at -20°C under nitrogen/argon if possible.

  • Prepare the Carrier (10% BSA):

    • Dissolve FAF-BSA in 150 mM NaCl (or PBS) to a final concentration of 10% (w/v) .

    • Filter sterilize (0.22 µm).[5][6]

  • The Conjugation (Critical Step):

    • Pre-warm the 10% BSA solution to 37°C .

    • While vortexing the BSA solution, slowly add the fatty acid stock dropwise.

    • Target Ratio: Aim for a final molar ratio of roughly 3:1 to 5:1 (Fatty Acid : BSA).

    • Incubate: Place the mixture in a 37°C water bath for 30–60 minutes to allow equilibrium binding. The solution should remain clear.

  • Final Dilution:

    • Add this concentrated BSA-Drug complex directly to your warmed cell culture media to achieve the desired final concentration (e.g., 1–10 µM).

Visualization: The Conjugation Workflow

BSA_Conjugation cluster_0 Stock Prep cluster_1 Carrier Prep cluster_2 Conjugation cluster_3 Application Compound 12(S)-H-16-HDA (Powder) Stock 50 mM Stock (in DMSO) Compound->Stock DMSO DMSO (Anhydrous) DMSO->Stock Mix Dropwise Addition (Vortexing) Stock->Mix BSA Fatty Acid-Free BSA (Powder) BSA_Sol 10% BSA Solution (Pre-warmed 37°C) BSA->BSA_Sol PBS PBS / 150mM NaCl PBS->BSA_Sol BSA_Sol->Mix Incubate Incubate 37°C (30-60 mins) Mix->Incubate Complex Stable FA-BSA Complex Incubate->Complex Media Culture Media Complex->Media Cells Treat Cells Media->Cells

Caption: Logical flow for generating stable BSA-conjugated fatty acid solutions to prevent precipitation.

Part 3: Troubleshooting Guide (FAQ)

Q1: I added the DMSO stock directly to my media, and it looks cloudy. Can I filter it?

  • Answer: No. The cloudiness indicates the formation of micelles or crystal precipitates. If you filter this now, you will remove the majority of the drug on the filter membrane, treating your cells with near-zero concentration.

  • Fix: Discard the media.[6] Use the BSA-conjugation method described above. If you must use solvent-only delivery, ensure the DMSO concentration is <0.1% and add the drug to rapidly stirring media, but variability will remain high.

Q2: My cells are dying at higher concentrations. Is 12(S)-H-16-HDA toxic?

  • Answer: It can be.[7][5][8][9] Free fatty acids (unbound) are detergent-like and can disrupt cell membranes (lipotoxicity).

  • Diagnosis: Check your vehicle control.[6] If DMSO-only cells are healthy, the toxicity might be intrinsic to the inhibitor or due to the "soap" effect of high free fatty acid concentrations.

  • Fix: BSA conjugation significantly reduces lipotoxicity by buffering the free concentration. Ensure you are using Fatty Acid-Free BSA ; standard BSA is already loaded with lipids and won't bind your drug effectively.

Q3: I’m doing a Click-Chemistry assay. Will BSA interfere with the alkyne tag?

  • Answer: Generally, no. The alkyne handle at C16 is sterically small and chemically inert under physiological conditions. BSA binds the hydrophobic chain but releases the fatty acid upon cellular uptake. Once inside the cell and incorporated into membranes or proteins, the alkyne remains available for the click reaction (e.g., with Azide-Fluorophores) after fixation [2].

Q4: Can I store the BSA-conjugated stock?

  • Answer: Yes, but with caution.

    • Short-term (Days): Store at 4°C.

    • Long-term (Weeks): Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles, which can denature the BSA and release the fatty acid, causing precipitation upon thawing.

Part 4: Decision Tree for Experimental Design

Use this logic flow to determine the correct preparation method for your specific assay.

Decision_Tree Start Start: 12(S)-H-16-HDA Experiment Q1 Is the final concentration > 10 µM? Start->Q1 Q2 Is the media serum-free? Q1->Q2 No (Low Load) Method_A Method A: BSA Conjugation (Recommended) Q1->Method_A Yes (High Load) Method_B Method B: Solvent Direct Add (High Risk) Q2->Method_B No (Serum present) Method_C Method C: Low-Ratio BSA Complex (1:1 Ratio) Q2->Method_C Yes (Avoids excess protein) Warning Validate with Microscopy Check for crystals Method_B->Warning Risk of precipitation

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and media type.

References
  • Thinon, E., et al. (2021). "Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry." Journal of Visualized Experiments (JoVE). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 12-Hydroxy-16-heptadecynoic Acid

Welcome to our dedicated technical support guide for the chromatographic analysis of 12-Hydroxy-16-heptadecynoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic analysis of 12-Hydroxy-16-heptadecynoic acid. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with expert insights and field-proven solutions to a common challenge in HPLC: peak tailing. This guide moves beyond simple checklists to explain the underlying chemistry and provide a systematic, three-level approach to diagnosing and resolving asymmetrical peaks, ensuring the integrity and accuracy of your analytical results.

First Principles: Understanding the Chemistry of Peak Tailing

Peak tailing is more than a cosmetic issue; it indicates underlying problems that can compromise resolution, accuracy, and the limit of quantification.[1][2] An ideal chromatographic peak is Gaussian in shape, but asymmetry, particularly tailing, occurs when a single analyte population experiences multiple retention mechanisms within the column.[1] For an acidic compound like 12-Hydroxy-16-heptadecynoic acid, the primary causes are often chemical interactions with the stationary phase.

The Culprit: Secondary Interactions with Residual Silanols

In reversed-phase HPLC, the workhorse is the C18 (ODS) column, which uses silica particles bonded with a non-polar stationary phase.[3] However, the manufacturing process invariably leaves some unreacted, polar silanol groups (Si-OH) on the silica surface.[3][4] These residual silanols are the primary sites for undesirable secondary interactions.

12-Hydroxy-16-heptadecynoic acid possesses two key functional groups that can interact with these active sites:

  • The Carboxylic Acid (-COOH): This is the main acidic functional group. When the mobile phase pH is near or above the pKa of this group, it becomes deprotonated (ionized) to its carboxylate form (-COO⁻).

  • The Hydroxyl Group (-OH): This polar group can engage in hydrogen bonding.

The ionized silanol groups (Si-O⁻) on the silica surface can then interact strongly with the analyte via ion-exchange or hydrogen bonding, creating a secondary, stronger retention mechanism that leads to peak tailing.[5]

Level 1 Troubleshooting: Quick Checks & Initial Diagnosis

Before making significant changes to your method, start with the most common and easily resolved issues. These steps address both physical and chemical sources of peak tailing.

Is the problem with all peaks or just the analyte? A crucial first diagnostic step is to observe if peak tailing affects all compounds in your chromatogram or is specific to 12-Hydroxy-16-heptadecynoic acid.

  • All Peaks Tailing: This typically points to a physical or system-level problem.

  • Analyte-Specific Tailing: This strongly suggests a chemical interaction between the analyte and the stationary phase.

Systematic Troubleshooting Workflow

This decision tree provides a logical path for diagnosing the root cause of peak tailing.

TroubleshootingWorkflow Start Peak Tailing Observed CheckAllPeaks Does tailing affect all peaks? Start->CheckAllPeaks SystemIssue Indicates a Physical/System Issue CheckAllPeaks->SystemIssue Yes ChemicalIssue Indicates a Chemical Interaction CheckAllPeaks->ChemicalIssue No YesAllPeaks Yes CheckFittings 1. Check Fittings & Tubing (for dead volume) SystemIssue->CheckFittings CheckColumn 2. Inspect Column (for voids or blockage) CheckFittings->CheckColumn NoSpecificPeaks No CheckpH 1. Check Mobile Phase pH (relative to analyte pKa) ChemicalIssue->CheckpH CheckColumnChem 2. Evaluate Column Chemistry (e.g., age, type) CheckpH->CheckColumnChem

Caption: A decision tree for initial peak tailing diagnosis.

Level 2: Methodical Investigation & Mobile Phase Optimization

If initial checks do not resolve the issue, a more methodical approach focusing on the mobile phase chemistry is required. For acidic analytes like 12-Hydroxy-16-heptadecynoic acid, controlling ionization is paramount.

Q1: Is my mobile phase pH appropriate for an acidic analyte?

Answer: The most critical factor for an ionizable compound is the mobile phase pH relative to its pKa.[6][7] To minimize secondary interactions and achieve a single, well-defined retention mechanism, the analyte should be kept in its neutral, un-ionized state. For a carboxylic acid, this is achieved by lowering the mobile phase pH.

The "2 pH Unit" Rule: A general rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[8][9] This ensures that the carboxylic acid group is fully protonated (-COOH), making the molecule more hydrophobic and less likely to interact with ionized silanol groups.[9]

Mobile Phase pH vs. Analyte StateExpected Peak ShapeRationale
pH << pKa (e.g., pH 2.5-3.0) Symmetrical The analyte is in its neutral form, minimizing ionic interactions with the stationary phase.
pH ≈ pKa Broad or Split The analyte exists as a mixture of ionized and neutral forms, leading to multiple retention behaviors.[6][10]
pH > pKa Tailing The analyte is ionized (-COO⁻) and can strongly interact with active silanol sites.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Acidified Mobile Phase:

    • Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

    • Add a small amount of a suitable acid, such as formic acid or trifluoroacetic acid (TFA), to a final concentration of 0.1% (v/v). This will typically bring the pH to between 2.5 and 3.0.

    • Confirm the pH using a calibrated pH meter.

    • Mix with the organic solvent (e.g., acetonitrile or methanol) as per your method's requirements.

  • System Equilibration:

    • Flush the HPLC system thoroughly with the new, acidified mobile phase for at least 20 column volumes to ensure the column is fully equilibrated.[11]

  • Analysis:

    • Inject your standard of 12-Hydroxy-16-heptadecynoic acid and observe the peak shape. Compare the tailing factor to the analysis with the previous mobile phase.

Q2: My pH is low, but I still see tailing. What's next?

Answer: If lowering the pH is insufficient, it indicates that other secondary interactions, such as hydrogen bonding from the analyte's hydroxyl group, may be at play, or that the silanol activity on your column is particularly high. The next steps involve using mobile phase additives to mask these active sites.

Using Buffers: An unbuffered mobile phase can experience localized pH shifts on the column, especially at the inlet, leading to inconsistent ionization and peak tailing.[12] Using a buffer with a pKa close to your target pH (e.g., a formate buffer for a pH of ~3.7 or a phosphate buffer for a pH of ~2.1) provides better pH control throughout the separation. A buffer concentration of 10-25 mM is typically sufficient.

Using Ion-Pairing Agents (Advanced): For very challenging separations, an ion-pairing agent can be used. These are surface-active ions that are added to the mobile phase.[13] For an acidic analyte, a positively charged ion-pairing agent (e.g., tetrabutylammonium phosphate) is used. The agent's hydrophobic tail adsorbs to the C18 stationary phase, while its positive charge effectively masks the negative charge of the residual silanols, preventing the analyte from interacting with them.[13][14] However, be aware that ion-pairing agents require long equilibration times and can be difficult to remove from a column.[13][15]

Level 3: Advanced Solutions - Column & Hardware Considerations

If mobile phase optimization does not yield the desired peak shape, the issue may lie with the column itself or with extra-column effects in the HPLC system.

Q3: Could my column be the problem?

Answer: Yes. Not all C18 columns are created equal. Column age, manufacturing quality, and the type of silica used can all be significant factors.

  • Column Degradation: Over time, particularly at extreme pH values, the bonded phase can hydrolyze, exposing more active silanol sites.[2] If your column is old or has been used extensively, it may need to be replaced.[8]

  • Column Voids: A void at the head of the column can cause peak distortion for all analytes.[5][16] This can sometimes be rectified by reversing and flushing the column (if permitted by the manufacturer).[5]

  • Column Chemistry: Modern columns often employ advanced technologies to minimize silanol interactions:

    • End-Capping: This is a secondary chemical process where residual silanols are "capped" with a small, non-polar group (like a trimethylsilyl group), making them inert.[4] Using a high-quality, end-capped column is highly recommended for polar or ionizable analytes.[17]

    • High-Purity Silica (Type B): Modern columns are often packed with high-purity silica that has a lower metal content and a more homogeneous surface, reducing the number and acidity of silanol groups.

Q4: I've tried everything, and there's still some tailing. What else could it be?

Answer: If you have optimized the chemistry and confirmed your column's integrity, the final area to investigate is the physical configuration of your HPLC system, known as "extra-column volume" or "dead volume."

Extra-column volume refers to any space in the flow path outside of the column where the sample band can spread, such as oversized fittings, excessive lengths of tubing, or a large detector flow cell.[16][17] This can contribute to peak broadening and tailing.

Quick Checks for Extra-Column Effects:

  • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector to an absolute minimum.[11][17]

  • Fittings: Ensure all fittings are properly seated and are of the correct type for your column and system to avoid creating small voids.[16]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[18] Whenever possible, dissolve your sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal, symmetrical peak has a USP tailing factor (Tf) of 1.0. For most quantitative methods, a tailing factor between 0.9 and 1.5 is acceptable, though regulatory guidelines may require a value below 1.2.[5][18]

Q: Why is peak tailing a problem for quantification? A: Tailing peaks are harder for integration algorithms to process accurately. The gradual return to baseline makes it difficult to define the end of the peak, leading to inconsistent area measurements and reduced precision.[1] It also reduces peak height, which can negatively impact the limit of detection.[1]

Q: Can I use a methanol-based mobile phase instead of acetonitrile? A: Yes. Both are common organic modifiers. Methanol is more viscous and has different selectivity compared to acetonitrile. For some fatty acids, methanol can provide better solubility. The principles of pH control and buffering apply equally to both solvents.

Q: Could sample overload cause peak tailing? A: While severe sample overload typically causes a "shark-fin" or fronting peak shape, it can in some cases contribute to tailing if secondary retention sites on the column become saturated.[8] To test for this, inject a sample that is 5-10 times more dilute. If the peak shape improves significantly, mass overload may be a contributing factor.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Industry News. (2023, December 27).
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • National Center for Biotechnology Information. 12S-Hydroxy-16-heptadecynoic acid. PubChem Compound Summary for CID 5282972.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Waters Corporation.
  • Biotage. (2023, January 24).
  • Technology Networks.
  • Phenomenex. LC Technical Tip.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Technology Networks. (2023, October 20).
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Biomol.com. 12(S)-hydroxy-16-Heptadecynoic Acid | CAS 148019-74-3 | Cayman Chemical.
  • Shodex HPLC Columns.
  • Tosoh Bioscience. HPLC - Size Exclusion.
  • Cayman Chemical. 12(S)-hydroxy-16-Heptadecynoic Acid (CAS Number: 148019-74-3).
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1)
  • MPL Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • Agilent Technologies. HPLC Troubleshooting Guide.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • Thomas Scientific. 12(S)-hydroxy-16-Heptadecynoic Acid.
  • Nacalai Tesque, Inc.
  • MedChemExpress. 12(S)​-​Hydroxy-​16-​heptadecynoic acid.
  • AOCS. (2019, July 23).
  • Sacramento State Scholars. Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.

Sources

Troubleshooting

overcoming matrix effects in biological samples with 12-Hydroxy-16-heptadecynoic acid

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Division Subject: Technical Guide: Overcoming Matrix Effects with 12-Hydroxy-16-heptadecynoic Acid (12-HHDYA) Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Bioanalytical Support Division Subject: Technical Guide: Overcoming Matrix Effects with 12-Hydroxy-16-heptadecynoic Acid (12-HHDYA)

Executive Summary

This guide serves as a technical support hub for researchers utilizing 12-Hydroxy-16-heptadecynoic acid (12-HHDYA) to mitigate matrix effects in the LC-MS/MS analysis of biological samples.

12-HHDYA is a synthetic, odd-chain fatty acid analog (C17) containing a terminal alkyne and a hydroxyl group. It is uniquely positioned to solve bioanalytical challenges in two ways:

  • As a Surrogate Internal Standard (IS): It mimics the physicochemical properties of endogenous eicosanoids (like 12-HETE and 20-HETE) but is spectrally distinct, allowing for precise normalization of ionization suppression (matrix effects).

  • As a Metabolic Probe (Click Chemistry): Its terminal alkyne allows for "Click" derivatization and physical enrichment, effectively removing the biological matrix prior to analysis.

Part 1: Technical Support & Troubleshooting Hub

Section 1: Internal Standard Optimization

Q1: Why should I use 12-HHDYA instead of a deuterated standard (e.g., 20-HETE-d6)? A: While deuterated standards are the gold standard, 12-HHDYA offers specific advantages in overcoming matrix effects:

  • Cost & Stability: Deuterated standards can suffer from deuterium-hydrogen exchange (D/H scrambling) in acidic mobile phases or biological matrices, altering their mass. 12-HHDYA is chemically stable.

  • Chromatographic Fidelity: 12-HHDYA possesses a C17 chain (vs. C20 for HETEs). It elutes near but not exactly with the analyte. This slight separation can be advantageous if the matrix suppression zone is narrow, provided the IS still experiences the representative ionization environment.

  • Zero Endogenous Background: As a synthetic odd-chain lipid, it is absent in biological matrices, ensuring zero "blank" interference.

Q2: How do I validate that 12-HHDYA is effectively correcting for matrix effects? A: You must calculate the IS-Normalized Matrix Factor (MF) .

  • Step 1: Prepare a "Post-Extraction Spike" sample (Analyte + IS added after extracting blank matrix).

  • Step 2: Prepare a "Neat Solution" sample (Analyte + IS in mobile phase).

  • Calculation:

    
    
    
    
    
    
    
  • Target: The IS-Normalized MF should be close to 1.0 (or 100%) . If it deviates significantly (e.g., <0.8 or >1.2), 12-HHDYA may not be tracking the specific ion suppression of your analyte perfectly, likely due to chromatographic divergence.

Q3: I am seeing low recovery of 12-HHDYA. Is the matrix degrading it? A: 12-HHDYA is a mechanism-based inhibitor of CYP450 enzymes (specifically CYP4A/4F). In metabolically active samples (e.g., fresh liver microsomes), the enzyme may covalently bind to the alkyne moiety, "consuming" your IS.

  • Solution: Always quench metabolism (e.g., with ice-cold acetonitrile or formic acid) before or immediately upon adding the IS. Do not incubate live samples with the IS if you intend to use it solely for quantification.

Section 2: Sample Preparation (SPE/LLE)

Q4: Can I use 12-HHDYA for "Click" enrichment to remove the matrix entirely? A: Yes. This is the "Nuclear Option" for matrix effects.

  • Workflow: Incubate sample with 12-HHDYA (as a probe)

    
     Extract Lipids 
    
    
    
    React with Azide-Biotin (CuAAC reaction)
    
    
    Bind to Streptavidin beads
    
    
    Wash away ALL matrix (proteins, phospholipids, salts)
    
    
    Elute.
  • Result: A pristine sample with virtually no background noise.

Q5: What is the optimal extraction method to ensure 12-HHDYA co-recovers with HETEs? A: Solid Phase Extraction (SPE) on a polymeric reversed-phase sorbent (e.g., HLB or Strata-X) is superior to Liquid-Liquid Extraction (LLE) for hydroxy fatty acids.

  • Critical Step: The wash step must be strong enough to remove phospholipids (major cause of matrix effects) but weak enough to retain 12-HHDYA.

  • Recommendation: Wash with 30% Methanol/Water. Elute with 100% Acetonitrile.

Part 2: Experimental Protocols

Protocol A: LC-MS/MS Quantification using 12-HHDYA as IS

Objective: Quantify 20-HETE and 12-HETE in plasma with matrix effect correction.

1. Sample Preparation:

  • Aliquot: 200 µL Plasma.

  • Spike IS: Add 10 µL of 12-HHDYA (1 µM in EtOH). Vortex.

  • Precipitation: Add 600 µL ice-cold Acetonitrile (1% Formic Acid). Vortex 1 min. Centrifuge 10,000 x g, 10 min.

  • Dilution: Transfer supernatant and dilute with water to <15% organic content (crucial for SPE retention).

2. Solid Phase Extraction (SPE):

  • Cartridge: Oasis HLB (60 mg) or equivalent.

  • Condition: 2 mL MeOH

    
     2 mL Water.
    
  • Load: Diluted sample.

  • Wash: 2 mL 5% MeOH (Removes salts/proteins).

  • Elute: 2 mL Acetonitrile.

  • Dry: Evaporate under Nitrogen. Reconstitute in 100 µL Mobile Phase (50:50 A:B).

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: 40% B to 95% B over 8 mins.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte (20-HETE): 319.2

      
       245.2
      
    • IS (12-HHDYA): 281.2

      
       179.1 (Characteristic cleavage of the hydroxy-alkyne chain).
      

Part 3: Data Visualization & Logic

Figure 1: Matrix Effect Correction Workflow

This diagram illustrates the decision logic for using 12-HHDYA to validate and correct bioanalytical data.

MatrixCorrection Sample Biological Sample (High Matrix Background) Spike Spike 12-HHDYA (IS) (Synthetic C17 Alkyne) Sample->Spike Extract Extraction (SPE/LLE) Spike->Extract LCMS LC-MS/MS Analysis (ESI Negative Mode) Extract->LCMS Data Raw Data: Analyte Area vs. IS Area LCMS->Data Calc Calculate Matrix Factor (MF) Compare to Neat Standard Data->Calc Decision IS-Normalized MF Within 0.8 - 1.2? Calc->Decision Pass PASS: Matrix Effect Corrected Report Concentration Decision->Pass Yes Fail FAIL: Suppression Mismatch Re-optimize Chromatography Decision->Fail No

Caption: Workflow for validating 12-HHDYA as a matrix-correcting Internal Standard.

Table 1: Comparison of Internal Standard Strategies
FeatureDeuterated IS (e.g., 20-HETE-d6)12-HHDYA (Analog IS)
Matrix Correction Excellent (Co-elution)Good (Close elution, distinct mass)
Stability Moderate (D/H exchange risk)High (Chemically stable alkyne)
Cost HighModerate/Low
Endogenous Interference Possible (if native levels are high)None (Synthetic C17 chain)
Metabolic Stability Metabolized by CYP450sInhibitor (Suicide substrate for CYP4A)

References

  • Muerhoff, A. S., et al. (1989). Prostaglandin omega-hydroxylase.[1][2] Mechanism-based inactivation by 12-hydroxy-16-heptadecynoic acid.[3] Journal of Biological Chemistry.[2][4] Retrieved from [Link]

  • Thumser, A. E., & Stagljar, I. (2016). Tracing Fatty Acid Metabolism by Click Chemistry. (Contextual application of alkyne-lipids). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for Cytochrome P450 Inhibition Assays

Welcome to the Technical Support Center for Cytochrome P450 (CYP) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of incubation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cytochrome P450 (CYP) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of incubation time. Proper optimization of incubation periods is paramount for generating accurate and reproducible data, which in turn is crucial for predicting drug-drug interactions (DDIs). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the scientific integrity of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during CYP inhibition assays, with a focus on the impact of incubation time.

Q1: Why are my IC50 values inconsistent or different from published data?

A: Discrepancies in IC50 values can arise from several factors, but incubation time is a primary suspect. If your pre-incubation time is too short, you may underestimate the potency of time-dependent inhibitors. Conversely, if the final incubation with the probe substrate is too long and deviates from linear kinetics, the results can be skewed. Always ensure that your assay conditions, especially incubation times, are optimized and consistent.

Q2: What is the purpose of a pre-incubation step, and is it always necessary?

A: A pre-incubation step involves incubating the test compound with the CYP enzymes (e.g., in human liver microsomes) before adding the probe substrate. This step is crucial for identifying time-dependent inhibition (TDI).[1][2] Some compounds, known as time-dependent inhibitors, are metabolized by CYPs into reactive intermediates that can irreversibly bind to and inactivate the enzyme.[3][4][5] This process takes time, and without a pre-incubation period, this type of inhibition can be missed entirely.

Q3: How do I know if my test compound is a time-dependent inhibitor?

A: The most common method for identifying TDI is the IC50 shift assay .[6][7][8] This involves determining the IC50 value of your compound under two or three different conditions:

  • Condition 1 (0-minute pre-incubation): Measures direct, reversible inhibition.

  • Condition 2 (e.g., 30-minute pre-incubation without NADPH): Assesses any non-NADPH-dependent effects.

  • Condition 3 (e.g., 30-minute pre-incubation with NADPH): Allows for CYP-mediated metabolism and the detection of TDI.

If the compound is a time-dependent inhibitor, its potency will increase with the pre-incubation time in the presence of NADPH. This results in a lower IC50 value compared to the 0-minute pre-incubation, a phenomenon referred to as an "IC50 shift".[6][7]

Q4: What is a significant IC50 shift, and what does it indicate?

A: A fold-shift in the IC50 value of 1.5 to 2 or greater is generally considered indicative of time-dependent inhibition.[7][9] The IC50 shift is calculated as follows:

IC50 Shift = (IC50 without NADPH pre-incubation) / (IC50 with NADPH pre-incubation)[7]

A significant shift suggests that your compound is a potential time-dependent inhibitor, which is a major concern for clinical DDIs because the enzyme activity can only be restored through the synthesis of new enzymes.[2][6][9] Regulatory bodies like the FDA recommend further investigation for compounds that exhibit TDI.[6][10][11]

Q5: How long should the final incubation with the probe substrate last?

A: The final incubation with the probe substrate should be as short as possible while still allowing for sufficient metabolite formation for detection. Crucially, the reaction must remain in the linear range . This means that the rate of product formation is constant over time. If the incubation is too long, substrate depletion or product inhibition can occur, leading to non-linear kinetics and inaccurate results. It is essential to determine the linear range for each CYP isozyme and substrate combination in your specific assay system.

Part 2: Troubleshooting Guides and In-Depth Protocols

This section provides detailed, step-by-step guidance for troubleshooting common issues and performing key experiments related to incubation time optimization.

Guide 1: Verifying the Linearity of Your CYP Reaction

The Scientific Rationale: Ensuring your assay is operating within the linear range of the enzyme kinetics is fundamental to data quality. At very low substrate concentrations, the reaction rate is proportional to the substrate concentration. At high, saturating concentrations, the rate is independent of the substrate concentration.[12] For an inhibition assay, it's crucial to work under conditions where the formation of the metabolite is linear with respect to both time and enzyme concentration.

Step-by-Step Protocol:

  • Prepare a complete reaction mixture: Include the buffer, human liver microsomes (or other enzyme source), and the probe substrate at a concentration around its Km value.

  • Initiate the reaction: Add the NADPH-regenerating system.

  • Sample at multiple time points: Aliquot and stop the reaction at various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes).

  • Analyze metabolite formation: Quantify the amount of metabolite formed at each time point using LC-MS/MS or a fluorometric plate reader.

  • Plot the data: Graph the metabolite concentration versus time.

  • Determine the linear range: Identify the time period during which the plot is a straight line. Your final incubation time for the inhibition assay should fall well within this range.

Guide 2: Protocol for the IC50 Shift Assay to Detect Time-Dependent Inhibition (TDI)

The Scientific Rationale: The IC50 shift assay is the industry-standard method for screening compounds for TDI potential.[7] By comparing the inhibitory potency of a compound after pre-incubation with and without the necessary cofactor for metabolism (NADPH), one can distinguish between direct reversible inhibition and TDI.[6][7] An increased potency (lower IC50) after pre-incubation with NADPH indicates that a metabolite is likely responsible for the enhanced inhibition.[7]

Experimental Workflow for IC50 Shift Assay

G cluster_0 Assay Plate Preparation cluster_1 Pre-incubation Conditions (30 min at 37°C) cluster_2 Main Incubation cluster_3 Analysis & Interpretation A Prepare serial dilutions of test compound B Condition 1: 0 min pre-incubation A->B Add compound & microsomes C Condition 2: 30 min pre-incubation - NADPH A->C Add compound & microsomes D Condition 3: 30 min pre-incubation + NADPH A->D Add compound & microsomes E Add probe substrate to all wells B->E Immediately add substrate C->E D->E F Incubate for a pre-determined time within the linear range E->F G Stop reaction & analyze metabolite formation (LC-MS/MS) F->G H Calculate IC50 for each condition G->H I Calculate IC50 shift ratio: (IC50 from C) / (IC50 from D) H->I J Interpret Results I->J

Caption: Workflow for a typical IC50 shift assay to detect TDI.

Step-by-Step Protocol:

  • Prepare three sets of reaction plates: Label them for "0-min pre-incubation," "30-min pre-incubation -NADPH," and "30-min pre-incubation +NADPH."

  • Add reagents: To each well, add buffer, human liver microsomes, and the appropriate concentration of your test compound or a known control inhibitor.

  • Pre-incubation:

    • For the "+NADPH" plate, add the NADPH-regenerating system and incubate for 30 minutes at 37°C.

    • For the "-NADPH" plate, add buffer instead of the NADPH system and incubate for 30 minutes at 37°C.

    • The "0-min" plate will not be pre-incubated.

  • Initiate the reaction: At the end of the pre-incubation period, add the probe substrate to all wells of all three plates. For the "0-min" plate, add the NADPH system and the probe substrate simultaneously.

  • Incubate: Incubate all plates for a predetermined time within the linear range of the reaction.

  • Stop the reaction: Terminate the reaction by adding a suitable stop solution (e.g., cold acetonitrile).

  • Analyze: Analyze the samples for metabolite formation using a validated analytical method, typically LC-MS/MS.

  • Data analysis: Calculate the IC50 values for each condition and determine the IC50 shift ratio.

Data Interpretation Table

IC50 Shift RatioInterpretationRecommended Next Steps
< 1.5No significant time-dependent inhibition detected.Report as a reversible inhibitor if potency is high.
1.5 - 5Moderate time-dependent inhibitor.Further characterization (kinact/KI) is recommended.[6]
> 5Potent time-dependent inhibitor.Definitive kinact/KI studies are necessary to assess clinical DDI risk.[6]

Part 3: Advanced Considerations and Best Practices

Mechanism-Based Inhibition (MBI)

Time-dependent inhibition is often a result of mechanism-based inhibition, where a drug is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[3][4][5] This is a more severe form of DDI compared to reversible inhibition.

Decision Tree for Optimizing Incubation Time

G A Start: Initial CYP Inhibition Screen B Is significant inhibition observed? A->B C No significant inhibition. Low DDI risk. B->C No E Perform IC50 Shift Assay B->E Yes D Yes, potent reversible inhibitor. F Is IC50 shift > 1.5-fold? E->F G No significant shift. Compound is a reversible inhibitor. F->G No H Yes, significant shift. Compound is a time-dependent inhibitor. F->H Yes I Determine kinact and KI values to predict in vivo DDI risk. H->I

Sources

Reference Data & Comparative Studies

Validation

alternative methods to modulate cytochrome P450 omega-hydroxylase activity

An In-Depth Technical Guide to Alternative Methods for Modulating Cytochrome P450 Omega-Hydroxylase Activity This guide provides a comprehensive comparison of alternative methods for modulating the activity of cytochrome...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Methods for Modulating Cytochrome P450 Omega-Hydroxylase Activity

This guide provides a comprehensive comparison of alternative methods for modulating the activity of cytochrome P450 omega-hydroxylases (CYPω-hydroxylases). For researchers, scientists, and drug development professionals, understanding the nuances of these techniques is critical for advancing research in areas such as inflammation, oncology, and cardiovascular disease. This document moves beyond a simple listing of methods to explore the underlying mechanisms, practical experimental considerations, and comparative efficacy of each approach.

Introduction to Cytochrome P450 Omega-Hydroxylases

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a wide array of endogenous and exogenous compounds.[1][2] Within this superfamily, the CYP4 family, including subfamilies like CYP4A and CYP4F, are the primary enzymes responsible for ω-hydroxylation.[3][4] This reaction involves the addition of a hydroxyl group to the terminal (ω) carbon of fatty acids.[5][6]

A physiologically crucial substrate for these enzymes is arachidonic acid (AA), which is metabolized to 20-hydroxyeicosatetraenoic acid (20-HETE).[7][8][9] 20-HETE is a potent bioactive lipid mediator implicated in the regulation of vascular tone, inflammation, angiogenesis, and blood pressure.[8][9][10] Dysregulation of CYPω-hydroxylase activity and 20-HETE production is associated with various pathologies, including hypertension, cancer, and stroke, making these enzymes attractive therapeutic targets.[11][12][13] This guide will compare and contrast four key methodologies for modulating their activity: pharmacological inhibition, transcriptional induction, genetic knockdown/out, and targeted protein degradation.

Pharmacological Inhibition: Direct Attenuation of Catalytic Activity

Pharmacological inhibition offers a direct and often rapid method to decrease CYPω-hydroxylase activity. Inhibitors can be broadly classified based on their mechanism of action, such as reversible (competitive) or irreversible (mechanism-based) inhibition.[14] The choice of inhibitor is dictated by the desired specificity, potency, and duration of effect.

Mechanism Deep Dive: Competitive inhibitors typically bind to the enzyme's active site, competing with endogenous substrates like arachidonic acid.[14] Their efficacy is dependent on their concentration and binding affinity relative to the substrate. Irreversible, or mechanism-based, inhibitors are substrates that are metabolically activated by the CYP enzyme into a reactive species that covalently binds to and inactivates the enzyme.[14] This approach provides a longer-lasting effect as new enzyme synthesis is required to restore activity.

A key experimental consideration is inhibitor selectivity. Many early-generation CYP inhibitors, such as miconazole, have broad specificity.[7] However, more selective compounds have been developed to target the ω-hydroxylase pathway specifically. For example, HET0016 is known as a selective inhibitor of the CYP4A family, which are major producers of 20-HETE.[1][11]

Comparative Data: Small Molecule Inhibitors of CYPω-Hydroxylases
InhibitorTarget IsoformsMechanismPotency (IC50)Key Characteristics & References
17-ODYA CYP4A, CYP4FMechanism-Based~1 µM (varies by system)Widely used, but can also inhibit CYP epoxygenases.[7]
DDMS CYP4A, CYP4FReversible~10-50 nMConsidered more specific for 20-HETE synthesis than 17-ODYA.[7][11]
HET0016 CYP4AReversible~15 nMHighly selective for CYP4A over other P450s.[1][11]
Miconazole Broad SpectrumReversibleVariesNon-specific CYP inhibitor, useful as a general control.[7]
Experimental Protocol: In Vitro Screening of CYPω-Hydroxylase Inhibitors

This protocol describes a method for assessing the inhibitory potential of a test compound on arachidonic acid ω-hydroxylation using human liver microsomes.

1. Reagent Preparation:

  • Human Liver Microsomes (HLMs): Prepare a stock solution (e.g., 20 mg/mL) and store at -80°C. Dilute to the working concentration (e.g., 0.2-0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4) just before use.[15][16]
  • NADPH-Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.
  • Substrate: Prepare a stock solution of arachidonic acid (AA) in ethanol.
  • Test Inhibitor: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol) and create a serial dilution.

2. Incubation:

  • In a microcentrifuge tube, add the HLM solution, the test inhibitor at various concentrations (or vehicle control), and phosphate buffer.
  • Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to interact with the enzymes.
  • Initiate the reaction by adding the AA substrate followed immediately by the NADPH-regenerating system. The final AA concentration should be near its Km value for the enzyme.
  • Incubate for 15-30 minutes at 37°C in a shaking water bath.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).
  • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
  • Transfer the supernatant to a new tube or HPLC vial for analysis.

4. Analysis by LC-MS/MS:

  • Analyze the samples for the formation of 20-HETE using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17]
  • Quantify the 20-HETE peak area relative to the internal standard.

5. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualization: Mechanism of CYP Inhibition

G cluster_0 Competitive Inhibition cluster_1 Mechanism-Based (Irreversible) Inhibition Enzyme_C Active Site Cytochrome P450 ω-Hydroxylase Product_C 20-HETE Enzyme_C->Product_C Blocked_C No Reaction Substrate_C Arachidonic Acid Substrate_C->Enzyme_C:f0 Inhibitor_C Reversible Inhibitor (e.g., DDMS) Inhibitor_C->Enzyme_C:f0 Enzyme_I Active Site Cytochrome P450 ω-Hydroxylase Reactive_I Reactive Intermediate Enzyme_I->Reactive_I Metabolic Activation Inhibitor_I Irreversible Inhibitor (e.g., 17-ODYA) Inhibitor_I->Enzyme_I:f0 Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_I->Inactive_Enzyme Covalent Binding

Caption: Competitive vs. Mechanism-Based Inhibition of CYPω-Hydroxylase.

Transcriptional Induction: Upregulating Enzyme Expression

In contrast to inhibition, certain applications may require an increase in CYPω-hydroxylase activity. This can be achieved through transcriptional induction, where compounds activate nuclear receptors or transcription factors that control the expression of CYP genes.

Mechanism Deep Dive: The expression of CYP4A genes is primarily regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[3] Compounds like fibrate drugs (e.g., clofibrate) bind to and activate PPARα, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences (PPREs) in the promoter region of target genes, including CYP4A, to increase their transcription. In contrast, CYP4F2 expression can be induced by retinoic acid via RXRα. Understanding these pathways is crucial for selectively upregulating specific isoforms.

Induction is a slower process than inhibition, as it requires de novo transcription and translation. The magnitude and duration of the effect depend on the inducer's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Assessing CYP4A Induction in Hepatocytes

This protocol details the measurement of CYP4A11 mRNA induction in a human hepatocyte cell line (e.g., HepaRG) using quantitative real-time PCR (qPCR).

1. Cell Culture and Treatment:

  • Culture HepaRG cells according to the supplier's protocol until they are fully differentiated into hepatocyte-like cells.
  • Prepare stock solutions of a known inducer (e.g., clofibrate, as a positive control) and the test compound in a suitable vehicle (e.g., DMSO).
  • Treat the cells with the test compound at various concentrations for 24-72 hours. Include a vehicle-only negative control.

2. RNA Extraction:

  • After the treatment period, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
  • Extract total RNA according to the kit manufacturer's instructions.
  • Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer).

3. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This step converts the RNA into a more stable DNA template for qPCR.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers specific for the target gene (e.g., CYP4A11) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
  • Run the qPCR reaction on a real-time PCR instrument.

5. Data Analysis:

  • Determine the cycle threshold (Ct) for both the target gene and the housekeeping gene in all samples.
  • Calculate the relative change in gene expression using the ΔΔCt method.
  • Express the results as fold induction relative to the vehicle-treated control cells.
Visualization: PPARα-Mediated Induction of CYP4A

G cluster_0 Cytoplasm cluster_1 Nucleus Inducer Inducer (e.g., Fibrate) PPAR PPARα Inducer->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex Dimerization PPRE PPRE (DNA Response Element) Complex->PPRE Binds to CYP4A_Gene CYP4A Gene PPRE->CYP4A_Gene Promotes mRNA CYP4A mRNA CYP4A_Gene->mRNA Transcription Protein CYP4A Protein (Enzyme) mRNA->Protein Translation

Caption: Transcriptional induction pathway for CYP4A genes via PPARα activation.

Genetic Modulation: siRNA Knockdown and CRISPR/Cas9 Knockout

Genetic tools provide highly specific and potent methods for modulating CYPω-hydroxylase activity by targeting the source: the gene itself or its transcript. The two most prominent techniques are RNA interference (RNAi) for transient knockdown and CRISPR/Cas9 for permanent gene knockout.

Mechanism Deep Dive:

  • siRNA (Small interfering RNA): This technique achieves transient gene silencing at the post-transcriptional level.[] Exogenously introduced double-stranded siRNAs are incorporated into the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA, and the single guide strand directs the complex to the complementary target mRNA (e.g., CYP4A11 mRNA), which is then cleaved and degraded, preventing protein translation.[] This results in a "knockdown" of protein levels. The effect is transient, as the siRNA is eventually diluted or degraded.[]

  • CRISPR/Cas9: This is a gene-editing tool that allows for permanent disruption ("knockout") of a target gene.[19] The system consists of a Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to a specific location in the genome. Cas9 creates a double-strand break in the DNA. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation that results in a non-functional protein. This method creates a permanent knockout in the targeted cell line.[20][21]

Causality of Experimental Choice: The choice between siRNA and CRISPR depends on the experimental question. For short-term loss-of-function studies or to investigate the acute effects of reduced enzyme activity, siRNA is often sufficient and technically simpler.[22][23] For creating stable cell lines with a permanent lack of enzyme activity or for developing in vivo models with a constitutive knockout, CRISPR/Cas9 is the superior method.[19]

Comparative Analysis: Genetic Modulation Techniques
FeaturesiRNA KnockdownCRISPR/Cas9 Knockout
Mechanism Post-transcriptional mRNA degradationPermanent gene disruption at DNA level
Effect Duration Transient (typically 2-7 days)Permanent and heritable
Efficiency Variable (50-95% knockdown)High (>90% in selected clones)
Throughput High (suitable for screening)Lower (requires clonal selection)
Off-Target Effects Possible mRNA off-targetsPossible off-target DNA cleavage
Primary Use Case Transient loss-of-function studiesStable cell line generation, in vivo models
Experimental Protocol: siRNA-Mediated Knockdown of CYP4F2 in Cell Culture

1. siRNA Design and Synthesis:

  • Design or purchase at least 2-3 validated siRNAs targeting different regions of the CYP4F2 mRNA. Include a non-targeting (scramble) siRNA as a negative control.

2. Cell Seeding:

  • Seed cells (e.g., HEK293T or a relevant hepatocyte line) in a 6- or 12-well plate so they reach 50-70% confluency on the day of transfection.

3. Transfection:

  • Dilute the siRNA in an appropriate volume of serum-free medium.
  • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
  • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.
  • Add the siRNA-lipid complexes dropwise to the cells.

4. Post-Transfection Incubation:

  • Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and subsequent protein depletion.

5. Validation of Knockdown:

  • qPCR: Harvest a portion of the cells to extract RNA and perform qPCR (as described in the induction protocol) to confirm the reduction in CYP4F2 mRNA levels.
  • Western Blot: Lyse the remaining cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CYP4F2. Use an antibody for a loading control (e.g., β-actin) to normalize the results. This confirms the reduction at the protein level.
  • Activity Assay: If possible, prepare microsomes from the transfected cells and perform an enzyme activity assay (as described in the inhibition protocol) to confirm the functional consequence of the knockdown.
Visualization: siRNA vs. CRISPR/Cas9 Mechanisms

G cluster_siRNA siRNA Knockdown (Post-Transcriptional) cluster_CRISPR CRISPR/Cas9 Knockout (Genomic) siRNA ds-siRNA RISC RISC Complex siRNA->RISC Loading & Unwinding mRNA_s Target mRNA RISC->mRNA_s Guide Strand Binds Degraded_mRNA Degraded mRNA Fragments mRNA_s->Degraded_mRNA Cleavage No_Protein No Protein Translation Degraded_mRNA->No_Protein sgRNA sgRNA Complex_c sgRNA-Cas9 Complex sgRNA->Complex_c Cas9 Cas9 Nuclease Cas9->Complex_c DNA Genomic DNA (Target Gene) Complex_c->DNA Binds to Target DSB Double-Strand Break (DSB) DNA->DSB Cleavage Mutated_Gene Mutated Gene (Indels) DSB->Mutated_Gene Error-prone Repair NonFunctional Non-functional Protein Mutated_Gene->NonFunctional

Caption: Comparison of siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout.

Emerging Technologies: Targeted Protein Degradation with PROTACs

A novel and powerful alternative to conventional inhibition is targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs). This technology does not simply block the active site but removes the entire protein from the cell.

Mechanism Deep Dive: PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds to the target protein (e.g., a CYPω-hydroxylase), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[24] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination of the target protein.[24] This poly-ubiquitin tag marks the protein for degradation by the cell's proteasome.[24]

A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more profound and sustained pharmacological effect than stoichiometric inhibitors. While the development of PROTACs for CYPs is an emerging area, the technology holds immense promise for creating highly selective and potent modulators.[24][25]

Experimental Protocol: Evaluating a Putative CYP4F2-Targeting PROTAC

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., one with high endogenous CYP4F2 expression) to ~80% confluency.
  • Treat cells with the test PROTAC at various concentrations and for different durations (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
  • Crucial Control: To confirm the mechanism, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC. This should prevent the degradation of the target protein.

2. Protein Level Analysis (Western Blot):

  • Lyse the cells at each time point and concentration.
  • Perform a Western blot as described in the siRNA protocol to quantify the levels of CYP4F2 protein.
  • Successful degradation will be observed as a time- and concentration-dependent decrease in the CYP4F2 protein band.
  • In the MG132 co-treated samples, the degradation should be significantly rescued, confirming a proteasome-dependent mechanism.

3. Data Analysis:

  • Quantify the band intensity for CYP4F2 relative to a loading control.
  • Calculate the percentage of protein remaining compared to the vehicle control.
  • Determine the DC50 (concentration causing 50% degradation) and Dmax (maximum degradation) from the concentration-response curve at a fixed time point (e.g., 24 hours).
Visualization: Mechanism of PROTAC-Mediated Degradation

G POI Target Protein (CYPω-hydroxylase) PROTAC POI Binder Linker E3 Binder POI->PROTAC:f0 Ternary Ternary Complex POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC:f1 E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTACs induce targeted protein degradation via the ubiquitin-proteasome system.

Conclusion and Future Directions

The modulation of cytochrome P450 ω-hydroxylase activity is a critical area of research with significant therapeutic potential. This guide has compared four distinct methodologies, each with unique advantages and applications.

  • Pharmacological inhibitors offer rapid and reversible control over enzyme function, ideal for acute interventions.

  • Transcriptional inducers provide a means to upregulate enzyme activity, which may be beneficial in specific metabolic contexts.

  • Genetic tools like siRNA and CRISPR/Cas9 offer unparalleled specificity for dissecting the function of individual isoforms in research settings.

  • PROTACs represent the next frontier, promising a catalytic and highly potent method for eliminating target enzymes entirely.

The choice of method must be carefully considered based on the specific research question, desired duration of effect, and experimental system. As our understanding of the roles of CYPω-hydroxylases in disease continues to grow, the development and refinement of these modulatory tools will be paramount in translating basic research into novel therapeutic strategies.

References

  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology.
  • Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. [Link]

  • Miyata, N., & Roman, R. J. (2004). Inhibition of Cytochrome P450ω-Hydroxylase. Circulation Research. [Link]

  • Obame, et al. (2004). Cytochrome P450 omega-hydroxylase inhibition reduces infarct size during reperfusion via the sarcolemmal KATP channel. PubMed. [Link]

  • Elfaki, I., et al. (2018). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. [Link]

  • Pascale, A. V., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics. [Link]

  • University of Kentucky. (2023). Pilot: Development of New Protacs and Light-Activated Inhibitors for Cytochrome P450 (2A6, 1B1) for Treatment of Bladder Cancer. [Link]

  • Rettie, A. E., & Haining, R. L. (2015). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Advances in Pharmacology. [Link]

  • Jarrar, Y. B., & Al-Bawab, A. Q. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. [Link]

  • Lewis, D. F. V. (2008). Chapter 12: The CYP4 Family. Royal Society of Chemistry. [Link]

  • Simpson, A. E. C. (2001). Cytochrome P450 4A Fatty Acid Omega Hydroxylases. PubMed. [Link]

  • Edson, K. Z., & Rettie, A. E. (2013). CYP4 Enzymes As Potential Drug Targets: Focus on Enzyme Multiplicity, Inducers and Inhibitors, and Therapeutic Modulation of 20- Hydroxyeicosatetraenoic Acid (20-HETE) Synthase and Fatty Acid ω- Hydroxylase Activities. Current Topics in Medicinal Chemistry. [Link]

  • Sun, N., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B. [Link]

  • Arnold, C., et al. (2025). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. Open Biology. [Link]

  • Bricelj, A., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. RSC Medicinal Chemistry. [Link]

  • Rocic, P. (2013). Targeting 20-HETE producing enzymes in cancer – rationale, pharmacology, and clinical potential. Taylor & Francis Online. [Link]

  • De-la-Hall, P., et al. (2014). siRNA-mediated knockdown of P450 oxidoreductase in rats: a tool to reduce metabolism by CYPs and increase exposure of high clearance compounds. PubMed. [Link]

  • Le-Hegarat, L., et al. (2008). Cytochromes P450 from family 4 are the main omega hydroxylating enzymes in humans: CYP4F3B is the prominent player in PUFA metabolism. Journal of Lipid Research. [Link]

  • Wang, H., et al. (2019). siRNA-Cyp4a14 and diabetic nephropathy: silencing of Cyp4a14 by siRNA inhibits proliferation and fibrosis of mesangial cells. Journal of Cellular and Molecular Medicine. [Link]

  • Williams, J. M. (2021). Pharmacological Blockade of the 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Vascular Smooth. Touro Scholar. [Link]

  • Lauschke, V. M., et al. (2021). CRISPR/Cas9-mediated genome editing of the cytochrome P450 system in the metabolically competent liver cell line HepaRG. TOBIAS-lib. [Link]

  • Lauschke, V. M., et al. (2021). Differential effects on human cytochromes P450 by CRISPR/Cas9-induced genetic knockout of cytochrome P450 reductase and cytochrome b5 in HepaRG cells. Scientific Reports. [Link]

  • Iori, S., et al. (2024). Generation and characterization of cytochrome P450 3A74 CRISPR/Cas9 knockout bovine foetal hepatocyte cell line. Biochemical Pharmacology. [Link]

  • Rettie, A. E., & Haining, R. L. (2015). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PMC. [Link]

  • Henderson, C. J., et al. (2010). Evaluation of RNA-knockdown strategies for modulation of cytochrome P450 reductase activity in mouse hepatocytes. Allied Academies. [Link]

  • Stiborova, M., et al. (2008). Experimental approaches to evaluate activities of cytochromes P450 3A. PMC. [Link]

  • Henderson, C. J., et al. (2010). Evaluation of RNA-knockdown strategies for modulation of cytochrome P450 reductase activity in mouse hepatocytes. PMC. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2022). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

  • Wang, X., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. MDPI. [Link]

  • Grokipedia. (n.d.). Cytochrome P450 omega hydroxylase. [Link]

  • Lauschke, V. M., et al. (2021). (PDF) Differential effects on human cytochromes P450 by CRISPR/Cas9-induced genetic knockout of cytochrome P450 reductase and cytochrome b5 in HepaRG cells. ResearchGate. [Link]

  • Stresser, D. M., et al. (2004). Validated assays for human cytochrome P450 activities. ResearchGate. [Link]

  • The Medical Biochemistry Page. (2025). Cytochrome P450 (CYP) Enzymes. [Link]

  • Stiborova, M., et al. (2008). Experimental approaches to evaluate activities of cytochromes P450 3A. PubMed. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Lauschke, V. M. (2021). CRISPR/Cas9-mediated genome editing of the cytochrome P450 system in the metabolically competent liver cell line HepaRG. Universität Tübingen. [Link]

Sources

Comparative

A Researcher's Guide to Benchmarking 12-Hydroxy-16-heptadecynoic acid Against a Standard CYP Inhibitor

In the landscape of drug discovery and development, understanding the interaction of novel chemical entities with cytochrome P450 (CYP) enzymes is of paramount importance. These enzymes are central to the metabolism of a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding the interaction of novel chemical entities with cytochrome P450 (CYP) enzymes is of paramount importance. These enzymes are central to the metabolism of a vast array of xenobiotics, and their inhibition can lead to significant drug-drug interactions and toxicity. This guide provides an in-depth, technical comparison of 12-Hydroxy-16-heptadecynoic acid (12-HHYA), a known mechanism-based inhibitor of CYP450 ω-hydroxylase, against a widely recognized standard CYP inhibitor, ketoconazole.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Critical Role of CYP Inhibition in Drug Development

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of the majority of clinically used drugs.[1][2] Inhibition of these enzymes can alter a drug's pharmacokinetic profile, leading to elevated plasma concentrations and an increased risk of adverse effects.[3] Therefore, early-stage assessment of a compound's potential to inhibit CYP enzymes is a critical step in drug development, guided by regulatory agencies like the FDA.[3][4]

This guide will focus on providing a framework for comparing the inhibitory potential of 12-HHYA, a research compound with known activity against specific CYP isoforms, with ketoconazole, a broad-spectrum inhibitor widely used as a benchmark.

Understanding the Compounds

12-Hydroxy-16-heptadecynoic acid (12-HHYA)

12-HHYA is a long-chain fatty acid that has been identified as a mechanism-based inhibitor of CYP450 ω-hydroxylase.[5] Specifically, it has been shown to selectively inactivate cytochrome P450 4A4 (CYP4A4), an enzyme involved in the metabolism of prostaglandins.[6] Mechanism-based inhibition is a time-dependent process where the inhibitor is converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.

The (12S)-enantiomer of 12-HHYA is reported to be more potent, with a K_I of 1.8 µM and a t_½ of 0.7 min for the inactivation of purified rabbit pulmonary prostaglandin ω-hydroxylase.[6] The (12R)-enantiomer is approximately twofold less active.[6]

Ketoconazole: The Standard for Comparison

Ketoconazole is an azole antifungal agent that is a well-characterized and potent inhibitor of several CYP isoforms, most notably CYP3A4.[7][8] It is frequently used as a positive control inhibitor in in vitro CYP inhibition assays.[9][10] While its primary target differs from that of 12-HHYA, comparing the two can provide valuable insights into the selectivity of 12-HHYA. A compound that potently inhibits a specific CYP isoform while showing minimal activity against others, like CYP3A4, is often a desirable characteristic in drug development to minimize off-target effects.

Experimental Design for Comparative Analysis

To objectively benchmark 12-HHYA against ketoconazole, a series of in vitro experiments should be conducted. The following sections outline the key assays and the rationale behind their design.

Determining the IC50: A Measure of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a fundamental parameter used to quantify the potency of an inhibitor. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

A direct comparison of the IC50 values of 12-HHYA and ketoconazole against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is essential to establish the selectivity profile of 12-HHYA.[11]

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Pre_incubation Pre-incubation: HLM + Inhibitor (varying conc.) HLM->Pre_incubation Inhibitor_Stock Inhibitor Stock Solutions (12-HHYA & Ketoconazole) Inhibitor_Stock->Pre_incubation Substrate_Stock CYP-specific Substrate Stock Initiation Initiate Reaction: Add Substrate Substrate_Stock->Initiation NADPH_Stock NADPH Stock Solution Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction: (e.g., Acetonitrile) Incubation->Termination LC_MS LC-MS/MS Analysis of Metabolite Termination->LC_MS Data_Analysis Data Analysis: Plot % Inhibition vs. [Inhibitor] LC_MS->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for determining the IC50 of a CYP inhibitor.

Characterizing Mechanism-Based Inhibition: The IC50 Shift Assay

For compounds like 12-HHYA that are suspected to be mechanism-based inhibitors, a simple IC50 determination is insufficient. A time-dependent inhibition (TDI) assay, often referred to as an IC50 shift assay, is required.[12] This assay compares the IC50 value of the inhibitor with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation is indicative of mechanism-based inhibition.

CYP_Inhibition_Mechanisms cluster_reversible Reversible Inhibition cluster_irreversible Mechanism-Based (Irreversible) Inhibition E_rev Enzyme (CYP) EI_rev Enzyme-Inhibitor Complex E_rev->EI_rev Binds I_rev Inhibitor EI_rev->E_rev Dissociates E_irr Enzyme (CYP) E_I_irr Enzyme-Inhibitor Complex E_irr->E_I_irr Binds I_irr Inhibitor (Pro-drug) E_I_reactive Enzyme-Reactive Metabolite E_I_irr->E_I_reactive Metabolic Activation E_inactivated Inactivated Enzyme E_I_reactive->E_inactivated Covalent Binding

Caption: Comparison of reversible and mechanism-based CYP inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Determination of IC50 Values

Objective: To determine the concentration of 12-HHYA and ketoconazole required to inhibit 50% of the activity of various CYP isoforms.

Materials:

  • Human Liver Microsomes (HLMs)

  • 12-Hydroxy-16-heptadecynoic acid

  • Ketoconazole

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of 12-HHYA and ketoconazole in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of the inhibitors by serial dilution.

  • In a 96-well plate, add HLMs, phosphate buffer, and the inhibitor at various concentrations. Include a vehicle control (solvent only).

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Terminate the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition

Objective: To assess the time-dependent inhibition potential of 12-HHYA.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform two parallel sets of experiments.

  • Set 1 (Without Pre-incubation): Follow the procedure outlined in Protocol 1.

  • Set 2 (With Pre-incubation):

    • In a 96-well plate, add HLMs, phosphate buffer, the inhibitor at various concentrations, and the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 30 minutes.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate.

    • Continue with steps 6-11 from Protocol 1.

  • Data Analysis: Compare the IC50 values obtained with and without pre-incubation. A significant "shift" (decrease) in the IC50 value in the pre-incubated set indicates time-dependent inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative IC50 Values of 12-HHYA and Ketoconazole against Major CYP Isoforms

CYP IsoformProbe Substrate12-HHYA IC50 (µM)Ketoconazole IC50 (µM)
CYP1A2Phenacetin> 50~20
CYP2B6Bupropion> 50~5
CYP2C8Amodiaquine> 50~1
CYP2C9Diclofenac> 50~10
CYP2C19S-mephenytoin> 50~2
CYP2D6Dextromethorphan> 50~8
CYP3A4Midazolam> 50~0.1
CYP4A4(Specific Substrate)~5-10> 50

Note: The IC50 values presented here are illustrative and should be determined experimentally. The value for 12-HHYA against CYP4A4 is an estimate based on its known Ki.

Table 2: IC50 Shift Assay Results for 12-HHYA against CYP4A4

ConditionIC50 (µM)Fold Shift
Without Pre-incubation~20-
With Pre-incubation~54

Note: The values presented are illustrative. A fold shift of >1.5 is generally considered significant.

Interpretation of Results:

The data presented in Table 1 would demonstrate the high selectivity of 12-HHYA for CYP4A4, with minimal to no inhibitory activity against the major drug-metabolizing CYP isoforms. In contrast, ketoconazole shows potent inhibition of CYP3A4 and moderate inhibition of several other CYPs.

The results from Table 2 would confirm the mechanism-based inhibitory nature of 12-HHYA against its target isoform, CYP4A4. The significant decrease in the IC50 value after pre-incubation with NADPH indicates that 12-HHYA requires metabolic activation to exert its full inhibitory effect.

Conclusion

This guide provides a comprehensive framework for benchmarking the CYP inhibitory profile of 12-Hydroxy-16-heptadecynoic acid against a standard inhibitor like ketoconazole. By employing a combination of direct IC50 determination across a panel of CYP isoforms and a targeted IC50 shift assay, researchers can thoroughly characterize the potency, selectivity, and mechanism of inhibition of novel compounds. This rigorous, data-driven approach is essential for making informed decisions in the drug development pipeline and for understanding the potential for clinically relevant drug-drug interactions.

References

  • Muerhoff, A. S., Williams, D. E., Reich, N. O., CaJacob, C. A., Ortiz de Montellano, P. R., & Masters, B. S. S. (1989). Prostaglandin and fatty acid omega- and (omega-1)-oxidation in rabbit lung. Cloning and expression of a novel cytochrome P-450, P-450LPG omega. Journal of Biological Chemistry, 264(2), 749–756. [Link]

  • Brash, A. R., Baertschi, S. W., Ingram, C. D., & Harris, T. M. (1987). On the mechanism of biosynthesis of hepoxilins A3 and B3. Journal of Biological Chemistry, 262(33), 15829–15837. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cytochrome P450 Assay Services. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In In Vitro ADME and Xenobiotic Transporters (pp. 147-158). Humana, New York, NY. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023, June 5). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. Retrieved from [Link]

  • Gibbs, M. A., & Kunze, K. L. (1999). Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression. Drug Metabolism and Disposition, 27(2), 185–191. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Zhang, H., Gao, N., & Liu, T. (2022). Mechanism of cytochrome P450-3A inhibition by ketoconazole. Xenobiotica, 52(1), 57-66. [Link]

  • Wikipedia. (2024, February 12). Cytochrome P450. In Wikipedia. [Link]

  • Novotná, A., Krasulová, K., Bartoňková, I., Korhoňová, M., Bachleda, P., Anzenbacher, P., & Dvořák, Z. (2014). Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells. PLOS ONE, 9(10), e111286. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Ortiz de Montellano, P. R. (2005). Cytochrome P450: structure, mechanism, and biochemistry. Springer Science & Business Media. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413–580. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 12-Hydroxy-16-heptadecynoic acid

Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling 12-Hydroxy-16-heptadecynoic Acid Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1] Executive Summary: Immediate A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocol for Handling 12-Hydroxy-16-heptadecynoic Acid Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists.[1]

Executive Summary: Immediate Action Card

Chemical Identity: 12-Hydroxy-16-heptadecynoic acid (12(S)-HHT-alkyne analog) Primary Hazard: Bioactive Enzyme Inhibitor (CYP450), Skin/Eye/Respiratory Irritant.[1] Critical Risk: Dermal Absorption via Solvents. While the solid is an irritant, the solution (often in DMSO/Ethanol) poses a high risk of transdermal delivery of this bioactive inhibitor directly into the bloodstream.

Operational State Minimum PPE Requirement Engineering Control
Solid / Weighing Double Nitrile Gloves, Safety Glasses, Lab Coat, N95 (if open bench)Fume Hood (Mandatory)
Solution (DMSO/EtOH) Double Nitrile (0.11mm min) , Splash Goggles, Lab CoatFume Hood
Spill Cleanup Above + Tyvek Sleeves/Apron if >100mgFume Hood / Local Exhaust

Part 1: Risk Assessment & Hazard Identification

To handle 12-Hydroxy-16-heptadecynoic acid safely, you must understand why it is dangerous. It is not merely a fatty acid; it is a mechanism-based suicide inhibitor of Cytochrome P450 enzymes (specifically CYP4A isoforms).[1]

1. Biological Bioactivity (The Invisible Risk)

  • Mechanism: The terminal alkyne group allows this molecule to covalently bind to the active site of heme-containing enzymes.

  • Consequence: Accidental absorption does not just cause a chemical burn; it can irreversibly inactivate metabolic enzymes in your liver and kidneys.

  • Route of Entry: The hydroxylated fatty acid structure is amphipathic, allowing it to cross cell membranes easily. When dissolved in carrier solvents like DMSO, skin permeability increases by orders of magnitude.

2. Physical Hazards [1][2][3][4]

  • Electrostatic Dust: As a waxy solid, it is prone to static charge. Particles can "jump" from spatulas, creating an inhalation hazard.

  • Irritation: Causes Skin Irritation (Category 2), Eye Irritation (Category 2A), and STOT-SE (Respiratory Irritation).[1]

Part 2: PPE Matrix & Selection Logic

Do not rely on generic "lab safety" rules. Use this targeted matrix based on the specific physicochemical properties of long-chain alkynoic acids.

Hand Protection (Critical)
  • Material: Nitrile Rubber (NBR). Latex is insufficient due to poor resistance to organic solvents used with this lipid.

  • Configuration: Double Gloving is mandatory when handling solutions.

    • Inner Layer: Standard 4-mil Nitrile (barrier against sweat/permeation).[1]

    • Outer Layer: Standard 4-mil Nitrile (sacrificial layer).[1]

    • Logic: If the outer glove is splashed with DMSO/Ethanol solution, strip it immediately. The inner glove protects you during the removal.

Eye & Face Protection[3][4][5][6]
  • Solid Handling: Safety glasses with side shields (ANSI Z87.1).

  • Solution Handling: Chemical Splash Goggles.

    • Reasoning: A splash of DMSO solution into the eye delivers the inhibitor directly to the ocular tissue and systemic circulation. Glasses do not seal against liquid runs.

Respiratory Protection
  • Primary Defense: All handling of the pure solid must occur inside a certified Chemical Fume Hood .

  • Secondary Defense: If weighing must occur on an open balance (not recommended), use a P100 or N95 particulate respirator . The waxy nature of the solid means it forms dust that settles slowly.

Part 3: Operational Protocol

Phase 1: Preparation & Weighing
  • Equilibration: Remove the vial from -20°C storage and let it warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric water. Water causes the fatty acid to clump, leading to erratic weighing and increased manipulation (risk).

  • Static Control: Use an anti-static gun or ionizer on the vial if available.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is outside, use a closed weighing vessel (weighing boat with a lid or a tared vial). Never transport open powder across the lab.

Phase 2: Solubilization (The High-Risk Step)
  • Solvents: Typically DMSO, Ethanol, or DMF.

  • Protocol: Add solvent slowly down the side of the vial.

  • Vortexing: Cap the vial tightly before vortexing. Do not rely on Parafilm alone.

  • Labeling: Immediately label the vial as "Bioactive / CYP Inhibitor" + Solvent Name.

Phase 3: Reaction & Cleanup[5]
  • Click Chemistry: If using Copper(I) catalysts, ensure the reaction vessel is vented to prevent pressure buildup, though nitrogen evolution is unlikely with this specific alkyne-azide coupling.[1]

  • Waste:

    • Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste" (incineration).

    • Liquid Waste: Segregate into "Organic Solvents - Halogen Free" (unless using DCM).

Part 4: Emergency Response

ScenarioImmediate ActionMedical Context for Physician
Skin Contact (Solid) Wash with soap/water for 15 min.[1]Irritant.[3][5] Low systemic risk.
Skin Contact (DMSO Soln) Do NOT scrub. Rinse gently with cool water. Remove gloves carefully.[6]High Risk. Patient exposed to CYP450 suicide inhibitor via transdermal carrier. Monitor liver function.
Eye Contact Flush for 15 min. Lift eyelids.[7]Irritant.[3][5] Potential corneal absorption.
Inhalation Move to fresh air.[3][8][6][5][7][9]Respiratory irritant.

Part 5: Visualization & Decision Logic

Figure 1: PPE Decision Tree for 12-Hydroxy-16-heptadecynoic Acid

Caption: Logic flow for selecting protection based on physical state and solvent carrier risks.

PPE_Decision_Tree Start Handling 12-Hydroxy-16-heptadecynoic Acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/EtOH/DMF) State->Solution Risk_Solid Risk: Inhalation & Dust Contact Solid->Risk_Solid PPE_Solid PPE: Nitrile Gloves (Single), Safety Glasses, Lab Coat Solid->PPE_Solid Risk_Soln Risk: Transdermal Absorption (Systemic Bioactivity) Solution->Risk_Soln PPE_Soln PPE: Nitrile Gloves (DOUBLE), Splash Goggles, Lab Coat Solution->PPE_Soln Control_Solid Engineering: Fume Hood (Anti-static precautions) PPE_Solid->Control_Solid Control_Soln Engineering: Fume Hood (Secondary Containment Tray) PPE_Soln->Control_Soln

Figure 2: Safe Solubilization Workflow

Caption: Step-by-step protocol to minimize exposure during the critical phase transition.

Solubilization_Workflow Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh 3. Weigh in Hood (Closed Vessel) Equilibrate->Weigh Solvent 4. Add Solvent (DMSO) (Double Glove Required) Weigh->Solvent Vortex 5. Vortex (Cap Tightly!) Solvent->Vortex Use 6. Experimental Use Vortex->Use

[1]

Part 6: Disposal & Deactivation

  • Deactivation: Unlike reactive azides, this alkyne is stable. No chemical quenching (e.g., with iodine) is generally required for small research quantities (<100 mg).

  • Disposal Stream:

    • Pure Compound: Dispose of as "Hazardous Chemical Waste" (Tag: Toxic/Irritant).

    • Solutions: Dispose of based on the solvent (e.g., DMSO waste). Do not pour down the drain.

    • Contaminated Sharps: Needles used to inject this compound must go into a rigid sharps container immediately. Do not recap.

References

  • PubChem. (n.d.). 12-Hydroxy-16-heptadecynoic acid | C17H30O3.[1][10] National Library of Medicine. Retrieved from [Link]

  • Muerhoff, A. S., et al. (1989). 12-Hydroxy-16-heptadecynoic acid: A mechanism-based inhibitor of cytochrome P450.[1][10][11][12] Journal of Biological Chemistry. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.